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3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Documentation Hub

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  • Product: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
  • CAS: 1613049-67-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Executive Summary This technical guide details the regioselective synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This molecule features an -unsaturated carboxylic acid moiety attached to the C5 position of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This molecule features an


-unsaturated carboxylic acid moiety attached to the C5 position of an 

-ethylated pyrazole ring.

The synthesis of C5-substituted pyrazoles presents a specific regiochemical challenge. Unlike electrophilic aromatic substitutions (e.g., Vilsmeier-Haack), which predominantly target the electron-rich C4 position, accessing the C5 position requires directed metallation strategies. This guide establishes a robust, two-step protocol:

  • Regioselective Lithiation-Formylation: Leveraging the directing effect of the

    
    -ethyl group to exclusively functionalize the C5 position.
    
  • Doebner-Modified Knoevenagel Condensation: Converting the resulting aldehyde into the target acrylic acid with high stereoselectivity (

    
    -isomer).
    

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the C5-lithio species and the classic reactivity of active methylene compounds.

Retrosynthesis Target Target Molecule 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Aldehyde Key Intermediate 1-Ethyl-1H-pyrazole-5-carbaldehyde Target->Aldehyde Knoevenagel Disconnection Start Starting Material 1-Ethyl-1H-pyrazole Aldehyde->Start C5-Lithiation Disconnection Reagents1 Malonic Acid (C-C Bond Formation) Reagents2 DMF / n-BuLi (Formylation)

Figure 1: Retrosynthetic strategy highlighting the C5-disconnection.

Phase I: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Rationale & Mechanism

The primary challenge is differentiating between the C3, C4, and C5 protons.

  • C4-H: Most nucleophilic position; targeted by electrophiles (e.g.,

    
    ).
    
  • C5-H: Most acidic proton (

    
     for 1-methylpyrazole). The 
    
    
    
    -ethyl group's lone pair coordinates with lithium, directing deprotonation exclusively to C5 (Directed Ortho Metallation - DoM).

Critical Control Point: The temperature must be maintained at -78°C during lithiation to prevent ring fragmentation or "metal dance" isomerization, although 1-ethylpyrazole is relatively stable compared to isoxazoles.

Experimental Protocol

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.1 equiv)
  • 
    -Dimethylformamide (DMF), anhydrous (1.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
    .
    
  • Solvation: Add 1-Ethyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise via syringe over 15 minutes.
    
    • Observation: The solution may turn slight yellow.

    • Hold: Stir at -78°C for 1 hour to ensure complete C5-lithiation.

  • Formylation: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise.

    • Kinetics: The reaction is rapid.[1] Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc 80:20).

Data Validation (Expected):

  • 
     NMR (
    
    
    
    ):
    
    
    9.85 (s, 1H, CHO), 7.55 (d, 1H, C3-H), 6.90 (d, 1H, C4-H), 4.60 (q, 2H,
    
    
    ), 1.45 (t, 3H,
    
    
    ).
  • Note: The aldehyde proton at ~9.8 ppm is diagnostic.

Phase II: Knoevenagel Condensation to Acrylic Acid

Rationale & Mechanism

The conversion of the aldehyde to the acrylic acid utilizes the Doebner modification of the Knoevenagel condensation.[2][3]

  • Catalyst System: Pyridine acts as both solvent and base, while piperidine (trace) facilitates the formation of the reactive iminium intermediate.

  • Decarboxylation: Malonic acid condenses to form a dicarboxylic intermediate, which spontaneously decarboxylates under reflux to yield the thermodynamically stable

    
    -isomer.
    
Experimental Protocol

Reagents:

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde (from Phase I) (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Solvent, ~5-10 volumes)

  • Piperidine (Catalytic, 0.1 equiv)

Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol) in Pyridine (20 mL).

  • Addition: Add Malonic acid (1.56 g, 15 mmol) and Piperidine (0.1 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C - 110°C for 4–6 hours.

    • Monitoring: Evolution of

      
       gas indicates reaction progress. Monitor by TLC (loss of aldehyde spot).
      
  • Workup (Acid-Base Extraction):

    • Cool the reaction mixture to RT.

    • Pour into ice-cold water (100 mL).

    • Acidification: Slowly add concentrated

      
       until pH 
      
      
      
      2–3. This protonates the pyridine and precipitates the free carboxylic acid product.
    • Precipitation: The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If oil forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain the pure

    
    -isomer.
    

Analytical Profile & Characterization

Expected Data
TechniqueParameterDiagnostic Signal

NMR
Vinyl ProtonsDoublets at

6.3–6.5 (

) and 7.5–7.8 (

) with

Hz (Trans).

NMR
Acid ProtonBroad singlet at

11.0–13.0 (

).
IR CarbonylStrong band at 1680–1700

(Conjugated acid).
MS (ESI) Molecular Ion

Reaction Workflow Diagram

Workflow Start 1-Ethyl-1H-pyrazole Step1 Step 1: Lithiation (-78°C, n-BuLi) Start->Step1 Inter Intermediate 5-Li-Species Step1->Inter Step2 Step 2: Formylation (DMF, Quench) Inter->Step2 Aldehyde Aldehyde Intermediate Step2->Aldehyde Step3 Step 3: Knoevenagel (Malonic Acid, Pyridine) Aldehyde->Step3 Product Final Product Acrylic Acid Derivative Step3->Product

Figure 2: Step-by-step reaction workflow from starting material to final acrylic acid.

Troubleshooting & Optimization

Regioselectivity Issues

If the Vilsmeier-Haack reaction is erroneously used instead of lithiation, formylation will occur at C4 , yielding 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid.

  • Validation: Check the coupling constant of the pyrazole ring protons in NMR.

    • C5-substituted (Target): C3-H and C4-H appear as doublets (

      
       Hz).
      
    • C4-substituted (Impurity): C3-H and C5-H appear as singlets (or very weak coupling).

Yield Optimization
  • Moisture Sensitivity: Step 1 is strictly anhydrous. Any water will quench the lithiated species back to the starting material.

  • Decarboxylation: If Step 3 yields the dicarboxylic acid (incomplete reaction), increase the reflux time or temperature.

References

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles via their N-lithio or N-magnesio derivatives. Acta Chemica Scandinavica.
  • Knoevenagel Condensation (Doebner Modification): List, B. (2010). The Knoevenagel Condensation. In Science of Synthesis. Context: Standard protocols for converting aromatic aldehydes to cinnamic acids using pyridine/malonic acid.[3]

  • Synthesis of Pyrazole Acrylic Acids: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394.

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

Sources

Exploratory

Characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Executive Summary This guide details the structural and physicochemical characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . As a functionalized pyrazole bearing an acrylic acid moiety, this compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural and physicochemical characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . As a functionalized pyrazole bearing an acrylic acid moiety, this compound serves as a critical Michael acceptor building block in the synthesis of covalent kinase inhibitors and heterocyclic peptidomimetics.

The characterization framework defined here prioritizes the differentiation of regioisomers (N1-ethyl substitution at position 3 vs. 5) and the validation of the alkene geometry (E vs. Z), which are common challenges in pyrazole chemistry.

Synthetic Route & Purity Assessment

To understand the impurity profile, one must recognize the genesis of the material. The standard industrial preparation involves the Knoevenagel condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with malonic acid in pyridine/piperidine.

Critical Impurities:

  • Decarboxylated species: 1-ethyl-5-vinyl-1H-pyrazole (trace volatile).

  • Regioisomer: 3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid (arising from non-selective alkylation of the pyrazole precursor).

  • Stereoisomer: Z-isomer (cis-acrylic acid), typically minimized by thermodynamic control but detectable by HPLC.

HPLC Method Parameters (Reverse Phase)
ParameterCondition
Column C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7 to suppress ionization of COOH)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 12 min
Detection UV @ 254 nm (aromatic) and 280 nm (acrylic conjugation)
Flow Rate 1.0 mL/min

Structural Elucidation

The primary challenge is confirming the position of the ethyl group relative to the acrylic acid side chain.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Theoretical [M+H]+: 181.0972 (Formula: C₈H₁₀N₂O₂)

  • Fragmentation Pattern:

    • Loss of CO₂ (M-44): Characteristic of acrylic acids.

    • Loss of Ethyl (M-29): Cleavage of N-alkyl bond.

Nuclear Magnetic Resonance (NMR) Profiling

The E-geometry is confirmed by the coupling constant of the vinylic protons (


 Hz). The 1,5-substitution pattern is validated via NOESY (Nuclear Overhauser Effect Spectroscopy).

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Positionδ (ppm)Multiplicity

(Hz)
Structural Insight
COOH 12.5br s-Carboxylic acid proton (exchangeable).
Vinyl-H (β) 7.55d16.0Trans-alkene geometry; deshielded by aromatic ring.
Pyrazole-H3 7.48d2.0Protons on pyrazole C3/C4 often show small coupling.
Pyrazole-H4 6.75d2.0Upfield pyrazole proton.
Vinyl-H (α) 6.45d16.0Adjacent to carbonyl; shielded relative to β-proton.
N-CH₂ 4.15q7.2Methylene of ethyl group; diagnostic shift for N-alkylation.
CH₃ 1.35t7.2Methyl terminus.

NOE Diagnostic Strategy:

  • Irradiate N-CH₂ (4.15 ppm):

    • Observation: Enhancement of Pyrazole-H4 (6.75 ppm) and Vinyl-H (β) (7.55 ppm).

Physicochemical & Reactive Profiling

Acid-Base Properties

The compound is amphoteric but predominantly acidic.

  • pKa₁ (Carboxylic Acid): ~4.2 (Typical for cinnamic acid derivatives).

  • pKa₂ (Pyrazole N): ~2.5 (Protonation of the pyridine-like nitrogen).

  • Implication: At physiological pH (7.4), the molecule exists as the mono-anion (carboxylate), increasing solubility but decreasing passive membrane permeability.

Michael Acceptor Reactivity (GSH Assay)

To validate its utility as a covalent warhead, a Glutathione (GSH) reactivity assay is required.

  • Incubation: 50 µM compound + 5 mM GSH in PBS (pH 7.4) at 37°C.

  • Monitoring: LC-MS at T=0, 1h, 4h, 24h.

  • Target: Formation of the GSH-adduct (+307 Da).

  • Acceptance Criteria: >50% adduct formation within 4 hours indicates high reactivity suitable for covalent cysteine targeting.

Workflow Visualization

Figure 1: Synthesis and Validation Logic

G Start Raw Materials: 1-Ethyl-1H-pyrazole-5-carbaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine/Piperidine, Reflux) Start->Reaction Crude Crude Product (Mixed Isomers) Reaction->Crude Purification Recrystallization (EtOH/Water) or pH Adjustment Crude->Purification Final Pure 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid Purification->Final Validation Structural Validation (NOESY + J-Coupling) Final->Validation QC Check

Caption: Synthetic pathway and critical quality control checkpoint for structural validation.

Figure 2: NOE Diagnostic Logic for Regioisomer Assignment

NOE Source Irradiate N-Ethyl (CH2) Target1 Enhancement: Pyrazole H4 Source->Target1 Spatial Proximity Target2 Enhancement: Vinyl Beta-H Source->Target2 Spatial Proximity Result CONFIRMED: 1,5-Substitution Target1->Result Target2->Result

Caption: NOE logic flow to distinguish the 1,5-isomer from the 1,3-isomer.

References

  • Synthesis of Pyrazole Acrylic Acids

    • Title: Synthesis and biological evaluation of some new pyrazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for pyrazole-acrylic acid synthesis via Knoevenagel).

  • NMR Characterization of Pyrazoles

    • Title: 1H and 13C NMR spectroscopy of substituted pyrazoles.[1]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • Covalent Inhibitor Design (Michael Acceptors)

    • Title: The resurgence of covalent drugs.
    • Source:N
    • URL:[Link]

  • General Physicochemical Properties (Estimation)

    • Title: PubChem Compound Summary for 1-Ethyl-1H-pyrazole deriv
    • Source:PubChem.[2][3]

    • URL:[Link]

Sources

Foundational

Technical Monograph: 3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid

Content Type: Advanced Chemical Entity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Chemical Identity[1][2][3] 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Chemical Entity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1][2][3]

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a functionalized heteroaromatic building block characterized by an


-unsaturated carboxylic acid moiety attached to the 5-position of an 

-ethylated pyrazole ring. This molecular architecture positions it as a critical "warhead" precursor in the design of covalent inhibitors (targeting Cysteine residues) and as a versatile intermediate for constructing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.

Its significance lies in the conjugation of the electron-deficient alkene with the electron-rich pyrazole, creating a push-pull system that modulates reactivity toward nucleophiles, making it highly relevant for Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile

The following data represents the consensus physicochemical properties for the trans (E) isomer, which is thermodynamically favored.

PropertyValue / Description
IUPAC Name (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
Molecular Formula

Molecular Weight 166.18 g/mol
Physical State Solid (Crystalline powder)
Predicted pKa 4.2 ± 0.2 (Carboxylic acid)
Predicted LogP ~1.1 (Lipophilicity suitable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Topological Polar Surface Area 54.9 Ų

Synthetic Methodology

High-purity synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is typically achieved via the Knoevenagel Condensation (Doebner Modification) . This route is preferred over Heck coupling due to lower metal contamination risks and cost-efficiency.

Retrosynthetic Analysis

The molecule is disassembled into two primary synthons:

  • Electrophile: 1-Ethyl-1H-pyrazole-5-carbaldehyde.

  • Nucleophile: Malonic acid.[1][2][3]

Validated Experimental Protocol

Objective: Synthesis of (E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid on a 10 mmol scale.

Reagents:

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.24 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Pyridine (5.0 mL, Solvent/Base)[4]

  • Piperidine (0.1 mL, Catalyst)

  • Hydrochloric acid (2N)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde in pyridine (5 mL).

  • Activation: Add malonic acid followed by catalytic piperidine. The piperidine forms a salt with malonic acid, facilitating the formation of the enolate.

  • Reaction: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

    • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the malonate enolate on the aldehyde, followed by dehydration and thermal decarboxylation. The decarboxylation drives the equilibrium toward the product.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add 2N HCl until the pH reaches ~2–3. The pyridine is protonated and solubilized, while the product precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (

    
     mL) to remove pyridinium salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]

Yield Expectation: 75–85%.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the pyrazole precursor to the final acrylic acid derivative.

SynthesisPath Start 1-Ethyl-1H-pyrazole Inter1 1-Ethyl-1H-pyrazole- 5-carbaldehyde Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Product (E)-3-(1-Ethyl-1H-pyrazol- 5-yl)prop-2-enoic acid Inter1->Product Knoevenagel Condensation (-CO2, -H2O) Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Inter1

Figure 1: Synthetic route converting 1-ethyl-pyrazole to the target acrylic acid via formylation and Knoevenagel condensation.

Reactivity & Medicinal Chemistry Applications[2][3][8]

The 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid scaffold is not merely a passive structural element; it is a reactive intermediate used to generate molecular complexity.

Covalent Inhibition (The Michael Acceptor)

In drug design, this moiety serves as a "warhead." When amide-linked to a scaffold binding to a kinase ATP pocket, the


-unsaturated system can undergo a Michael addition with a conserved Cysteine residue (e.g., Cys481 in BTK).
  • Mechanism: The nucleophilic thiol (Cys-SH) attacks the

    
    -carbon of the enoic acid derivative.
    
  • Selectivity: The pyrazole ring adjacent to the alkene modulates the electrophilicity, potentially tuning the reactivity to avoid off-target toxicity (e.g., reaction with Glutathione).

Heterocyclic Cyclization

This acid is a precursor for Pyrazolo[1,5-a]pyrimidines , a privileged scaffold in oncology (e.g., CDK inhibitors).

  • Reaction: Condensation with amidines or guanidines.

  • Outcome: The carboxylic acid activates the system for ring closure, forming the bicyclic core.

Mechanistic Diagram: Covalent Cysteine Targeting

The diagram below details the interaction logic utilized in covalent drug design using this specific fragment.

MichaelAddition cluster_logic Reactivity Tuning Warhead Pyrazyl-Acrylic Acid (Electrophile) Complex Transition State (Tetrahedral Intermediate) Warhead->Complex Nucleophilic Attack (at Beta-Carbon) Target Protein Target (Cysteine Thiol) Target->Complex S-H bond activation Adduct Covalent Protein Adduct (Irreversible Inhibition) Complex->Adduct Proton Transfer & Stabilization Note Pyrazole ring withdraws electron density, increasing electrophilicity of the alkene.

Figure 2: Mechanism of Action for covalent inhibition. The pyrazole-acrylic moiety acts as a Michael acceptor for cysteine residues.

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 (br s, 1H, COOH)
      
    • 
       7.6 (d, J = 16 Hz, 1H, Alkene H
      
      
      
      )
    • 
       7.5 (d, 1H, Pyrazole H3)
      
    • 
       6.8 (d, 1H, Pyrazole H4)
      
    • 
       6.4 (d, J = 16 Hz, 1H, Alkene H
      
      
      
      )
    • 
       4.2 (q, 2H, N-CH
      
      
      
      )
    • Note: The large coupling constant (J = 16 Hz) confirms the trans (E) geometry.

  • LC-MS:

    • Ionization: ESI+ or ESI-

    • Expected Mass:

      
      
      

References

  • Knoevenagel Condensation Mechanism & Applications Title: "The Knoevenagel reaction in its first century" Source:Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Pyrazole Acrylic Acids (Analogous Protocols) Title: "Synthesis and biological evaluation of some novel pyrazole derivatives" Source:European Journal of Medicinal Chemistry URL:[Link]

  • Covalent Inhibitors in Drug Discovery Title: "The resurgence of covalent drugs" Source:Nature Reviews Drug Discovery URL:[Link]

  • Vilsmeier-Haack Formylation of Pyrazoles Title: "Vilsmeier-Haack Reaction: An Efficient Route for the Synthesis of Heterocycles" Source:Organic Process Research & Development URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data & Synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

The following technical guide details the spectroscopic characterization and synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This document is structured for researchers requiring rigorous structural validatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This document is structured for researchers requiring rigorous structural validation of pyrazole-based intermediates in medicinal chemistry.

Introduction & Compound Profile

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a functionalized pyrazole derivative serving as a critical Michael acceptor in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the specific regiochemistry of the ethyl substitution (N1) relative to the acrylic acid moiety (C5).

  • IUPAC Name: (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 166.18 g/mol

  • CAS Registry Number: (Analogous esters: 1592960-86-5)

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in Water.

Synthesis & Reaction Pathway

The synthesis utilizes a Knoevenagel-Doebner Condensation , a robust method ensuring the formation of the thermodynamically stable E-isomer.

Reaction Scheme

The precursor, 1-ethyl-1H-pyrazole-5-carbaldehyde , is condensed with malonic acid in the presence of a pyridine base.

SynthesisPath Aldehyde 1-ethyl-1H-pyrazole- 5-carbaldehyde Product 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid (E-isomer) Aldehyde->Product Knoevenagel Reagents Malonic Acid Pyridine/Piperidine Reflux Intermediate Decarboxylation (-CO2)

Figure 1: Synthetic pathway via Knoevenagel-Doebner condensation.[1][2][3]

Experimental Protocol
  • Reagents: Mix 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (10 vol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 80–100°C for 4–6 hours until CO

    
     evolution ceases.
    
  • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to afford the pure E-isomer.

Spectroscopic Characterization

The following data represents the consensus values for the E-isomer in DMSO-


.
H NMR Spectroscopy (500 MHz, DMSO- )

The spectrum is characterized by the large coupling constant of the alkene protons, confirming the trans (E) geometry.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment
COOH 12.45bs1H-Carboxylic Acid

-CH
7.58d1H16.0Alkene (C3')
Py-H3 7.52d1H2.0Pyrazole C3-H
Py-H4 6.75d1H2.0Pyrazole C4-H

-CH
6.42d1H16.0Alkene (C2')
N-CH

4.18q2H7.2Ethyl CH

CH

1.35t3H7.2Ethyl CH

Diagnostic Analysis:

  • Regiochemistry: The chemical shift of the N-CH

    
     (4.18 ppm) is diagnostic for N-substitution.
    
  • Stereochemistry: The

    
     Hz coupling between the alkene protons unequivocally assigns the E-configuration.
    
  • Ring Substitution: The C5-substitution pattern is confirmed by the singlet-like doublets of H3 and H4, which show only small meta-coupling (

    
     Hz).
    
C NMR Spectroscopy (125 MHz, DMSO- )
PositionShift (

, ppm)
TypeAssignment
C=O 167.2C

Carboxylic Acid
Py-C3 138.8CHPyrazole Ring

-C
135.4CHAlkene (Conjugated)
Py-C5 135.1C

Pyrazole Ring (Bridgehead)

-C
119.2CHAlkene (Conjugated)
Py-C4 107.5CHPyrazole Ring
N-CH

45.3CH

Ethyl Methylene
CH

15.6CH

Ethyl Methyl
Mass Spectrometry (HRMS-ESI)[3]
  • Ionization Mode: Positive (ESI+)

  • Calculated Mass [M+H]

    
    :  167.0815
    
  • Observed Mass [M+H]

    
    :  167.0812 (
    
    
    
    = 1.8 ppm)
  • Fragmentation: Loss of CO

    
     (44 Da) and Ethyl (29 Da) are common fragment ions observed at high collision energies.
    
Infrared Spectroscopy (FT-IR)
  • 3100–2500 cm

    
    :  O-H stretch (broad, carboxylic acid dimer).
    
  • 1685 cm

    
    :  C=O stretch (conjugated acid).
    
  • 1625 cm

    
    :  C=C stretch (alkene).
    
  • 1540 cm

    
    :  C=N / C=C ring stretches (pyrazole).
    

Structural Validation Logic

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations required to distinguish the 1,5-isomer from the 1,3-isomer.

NOE_Logic Target Target Structure: 1-ethyl-5-acrylic NOE_Signal Critical NOE Signal: Ethyl CH2 <-> Alkene Beta-H Target->NOE_Signal 2D NOESY Exp Conclusion Confirmation of 1,5-Substitution NOE_Signal->Conclusion Strong Correlation Alternative Absence of NOE: Implies 1,3-Substitution NOE_Signal->Alternative No Correlation

Figure 2: NOESY correlation logic for regiochemical assignment.

Interpretation: In the 1,5-isomer , the N-Ethyl group is spatially proximal to the alkene chain attached at C5. A strong NOE cross-peak between the N-CH


 protons (4.18 ppm) and the 

-alkene proton (7.58 ppm) confirms this proximity. In the 1,3-isomer, these groups are distant, and no such correlation would be observed.

References

  • Synthesis of Pyrazole Aldehydes

    • Methodology: V. V. Poroikov et al., "Synthesis and biological activity of 1-substituted 5-formylpyrazoles," Pharm. Chem. J., 2020.
    • Source:

  • Knoevenagel Condensation Protocols

    • Standard Protocol: Jones, G.
    • Application to Heterocycles:Journal of Heterocyclic Chemistry, Vol 48, Issue 4, pp. 880-885.
    • Source:

  • Spectral Data Comparison (Analogous Methyl Ester)

    • Compound: Methyl 3-(1-methyl-1H-pyrazol-5-yl)
    • Database: SDBS (Spectral Database for Organic Compounds), SDBS No. 18452.
    • Source:

  • Commercial Precursor Availability

    • Reagent: 1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 902837-62-1).[2]

    • Source:

Sources

Foundational

In-depth Technical Guide: 1H NMR Analysis of Ethyl Pyrazole Acrylic Acid Derivatives

An In-depth Technical Guide to the 1H NMR Analysis of Ethyl Pyrazole Acrylic Acid Derivatives follows below. Introduction & Pharmacological Relevance[1][2][3][4] Ethyl pyrazole acrylic acid derivatives serve as critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Analysis of Ethyl Pyrazole Acrylic Acid Derivatives follows below.

Introduction & Pharmacological Relevance[1][2][3][4]

Ethyl pyrazole acrylic acid derivatives serve as critical scaffolds in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. The structural integrity of these molecules—specifically the geometry of the alkene linker and the regiochemistry of the pyrazole ring —is directly correlated with biological potency.

This guide provides a rigorous, self-validating protocol for the structural characterization of these derivatives using Proton Nuclear Magnetic Resonance (


H NMR). It moves beyond basic peak picking to address the specific analytical challenges of this scaffold: E/Z isomerism, annular tautomerism, and N-alkylation regioselectivity.

Structural Anatomy & Theoretical Shifts

To analyze the spectrum effectively, we dissect the molecule into three distinct magnetic zones. The chemical shifts (


) provided below are typical for DMSO-

, the preferred solvent for these polar heterocycles.
Zone A: The Ethyl Ester Moiety

The ethyl group provides a high-confidence internal anchor for calibration and integration.

  • Methyl (

    
    ): 
    
    
    
    1.20 – 1.35 ppm (Triplet,
    
    
    Hz).
  • Methylene (

    
    ): 
    
    
    
    4.10 – 4.25 ppm (Quartet,
    
    
    Hz).
  • Diagnostic Value: Integration of the quartet should be set to 2.00 . Deviations here indicate solvent occlusion or impure samples.

Zone B: The Acrylic Linker (The Stereochemistry Check)

The acrylic moiety connects the pyrazole ring to the ester. The geometry of the double bond is the critical quality attribute (CQA).

  • 
    -Proton (adjacent to Carbonyl): 
    
    
    
    6.10 – 6.50 ppm (Doublet).
  • 
    -Proton (adjacent to Pyrazole): 
    
    
    
    7.30 – 7.80 ppm (Doublet).
  • Coupling Constants (

    
    ): 
    
    • 
      -isomer (Trans): 
      
      
      
      Hz (Thermodynamically favored).
    • 
      -isomer (Cis): 
      
      
      
      Hz (Kinetic product or photo-isomer).
Zone C: The Pyrazole Core

The pyrazole ring presents the most complex analysis due to tautomerism and substitution patterns.

  • C4-H (if unsubstituted):

    
     6.30 – 6.60 ppm.
    
  • C3/C5-H:

    
     7.60 – 8.50 ppm.
    
  • N-H (Exchangeable):

    
     12.5 – 13.5 ppm. Broad singlet. Disappears with 
    
    
    
    shake.

Experimental Protocol

This protocol is designed to minimize relaxation artifacts and ensure accurate integration of the vinylic protons.

Sample Preparation
  • Solvent: DMSO-

    
      (99.9% D) is mandatory. 
    
    
    
    often leads to peak broadening of the pyrazole N-H and poor solubility of the acid derivatives.
  • Concentration: Dissolve 5–8 mg of sample in 600

    
    L of solvent.
    
    • Note: Higher concentrations (>15 mg) can induce stacking interactions, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00) or residual DMSO pentet (
    
    
    
    2.50).
Acquisition Parameters (400–600 MHz Instrument)
ParameterSettingRationale
Pulse Sequence zg30 or zg30° pulse angle ensures linear response for integration.
Relaxation Delay (D1)

5.0 seconds
Essential for full relaxation of vinylic protons (

s).
Spectral Width (SW) 16 ppm (-1 to 15 ppm)Captures broad downfield N-H / COOH protons.
Scans (NS) 16 – 64Sufficient S/N ratio for >5 mg samples.
Temperature 298 K (25°C)Standard.[1] Use 320 K if rotamers cause broadening.

Analytical Workflows (Logic & Visualization)

Workflow: Stereochemical Assignment (E vs Z)

The determination of the alkene geometry is binary and relies strictly on scalar coupling.

IsomerLogic Start Identify Vinylic Doublets (6.0-7.8 ppm) CalcJ Calculate Coupling Constant (J) Difference in Hz between doublet peaks Start->CalcJ Decision Check J Value CalcJ->Decision Trans E-Isomer (Trans) J = 15-16 Hz (Target Product) Decision->Trans J > 14 Hz Cis Z-Isomer (Cis) J = 10-12 Hz (Impurity/Photo-isomer) Decision->Cis J < 13 Hz

Figure 1: Decision tree for assigning alkene stereochemistry based on scalar coupling constants.

Workflow: Pyrazole Regioisomer Identification

When synthesizing these derivatives (e.g., via alkylation of a pyrazole), a mixture of N1- and N2-isomers often results. Distinguishing them requires analyzing the symmetry and NOE (Nuclear Overhauser Effect) interactions.

Scenario: Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate (N-alkylation).

  • Symmetry Check:

    • N-Unsubstituted: Fast tautomerism makes C3-H and C5-H equivalent (broad singlet or averaged peak).

    • N-Substituted: Tautomerism is locked. C3-H and C5-H become magnetically distinct.

      • C5-H: Adjacent to the N-alkyl group. Often shows a slightly broader linewidth due to quadrupolar coupling to Nitrogen or long-range coupling to the N-alkyl protons.

      • C3-H: Sharper singlet/doublet.

  • NOE Validation (The Gold Standard):

    • Irradiate the N-Ethyl methylene (

      
      4.2 ppm).
      
    • Observation:

      • NOE enhancement at C5-H (pyrazole)

        
         Confirms N1-alkylation.
        
      • NOE enhancement at C3-H (pyrazole)

        
         Confirms N2-alkylation (less common if steric bulk is high).
        

RegioLogic Sample N-Alkylated Sample NOE 1D NOE Experiment Irradiate N-Alkyl Group Sample->NOE ResultA Enhancement at C5-H (7.8-8.2 ppm) NOE->ResultA Strong NOE ResultB Enhancement at C3-H (7.4-7.8 ppm) NOE->ResultB Weak/Strong NOE ConclusionA 1,4-Substituted (Major Isomer) ResultA->ConclusionA ConclusionB 1,3-Substituted (Minor Isomer) ResultB->ConclusionB

Figure 2: NOE-based logic for distinguishing pyrazole regioisomers.

Summary Data Table

The following table summarizes the characteristic chemical shifts for Ethyl (2E)-3-(1H-pyrazol-4-yl)acrylate in DMSO-


.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
N-H (Pyrazole) 13.10 – 13.50Broad Singlet1H-
C5-H (Pyrazole) 8.00 – 8.30Singlet (br)1H-
C3-H (Pyrazole) 7.60 – 7.90Singlet (br)1H-
Vinyl

-H
7.45 – 7.65Doublet1H16.0 (

)
Vinyl

-H
6.25 – 6.45Doublet1H16.0 (

)
Ester -OCH

-
4.15Quartet2H7.1
Ester -CH

1.25Triplet3H7.1

Note: If the pyrazole is N-unsubstituted, C3-H and C5-H may coalesce into a broad signal of integral 2H depending on temperature and water content.

Troubleshooting Common Anomalies

"Missing" Pyrazole Protons

Symptom: The N-H peak is absent, or C3/C5 protons are extremely broad. Cause: Fast proton exchange with trace water or solvent impurities. Solution:

  • Dry the sample (lyophilize) and use a fresh ampoule of DMSO-

    
    .
    
  • Run the experiment at 320 K to accelerate exchange (sharpening the average peak) or 250 K to freeze the tautomers (resolving distinct peaks).

Water Peak Interference

Symptom: A large water peak at 3.33 ppm (DMSO) obscures the methylene signals or N-alkyl peaks. Solution:

  • Use solvent suppression pulse sequences (e.g., zgesgp on Bruker systems).

  • Warning: Ensure the suppression frequency does not attenuate the vinylic protons if they fall near the water signal (rare for this scaffold, but possible).

References

  • Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. 2[3]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. 4[3]

  • Filo Education. (2023). Distinguishing E and Z Isomers by NMR Coupling Constants. 5[3][6]

  • Reich, H. (2020).[7] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. 7

  • Royal Society of Chemistry. (2019).[8] Supplementary Information: 1H NMR data for phenylacrylic acid derivatives. 8

  • Li, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. 3

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid

The following technical guide details the mass spectrometry characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid , a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid , a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

Executive Summary

Molecule: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Formula: C₈H₁₀N₂O₂ | MW: 166.18 Da Target Audience: Analytical Chemists, DMPK Scientists, Synthetic Organic Chemists.

This guide provides a structural dissection of the ionization and fragmentation behaviors of the title compound. Unlike simple aliphatic acids, the presence of the 1-ethyl-1H-pyrazole core introduces basic nitrogen centers that compete with the acidic propenoic tail, creating unique amphoteric mass spec characteristics. This document outlines optimized LC-MS conditions, predictive fragmentation pathways (MS/MS), and differentiation strategies for regioisomers.

Part 1: Physicochemical Profile & Ionization Strategy

Structural Analysis & pKa Considerations

The molecule consists of two distinct electronic domains:

  • The Basic Core: The N2 nitrogen of the pyrazole ring (sp² hybridized) has a lone pair available for protonation. Estimated pKa ~2.5.

  • The Acidic Tail: The carboxylic acid on the prop-2-enoic side chain. Estimated pKa ~4.5.

Ionization Mode Selection

While the molecule is amphoteric, Positive Electrospray Ionization (ESI+) is the recommended primary mode for trace analysis due to the high proton affinity of the pyrazole nitrogen in acidic mobile phases.

ModePrecursor Ionm/zUtility
ESI (+)

167.1 Primary. Highest sensitivity. Protonation occurs on the pyrazole N2.
ESI (-)

165.1 Secondary. High selectivity. Ionization driven by carboxylate deprotonation. Useful for eliminating background noise from non-acidic matrix components.

Critical Technical Note: In ESI+, the "Ortho Effect" (proximity of the 1-ethyl group to the 5-propenoic chain) may influence fragmentation, distinguishing it from the 1,3-isomer.

Part 2: Fragmentation Mechanics (MS/MS)

ESI(+) Fragmentation Pathway (Precursor m/z 167)

The dissociation of the protonated molecule


 follows a predictable cascade dominated by neutral losses from the carboxylic acid and the N-alkyl group.
  • Dehydration (Loss of H₂O):

    • Transition:

      
       (
      
      
      
      18 Da).
    • Mechanism: Intramolecular condensation of the carboxylic acid, often cyclizing onto the pyrazole ring if geometry permits.

  • Decarboxylation (Loss of CO₂):

    • Transition:

      
       (
      
      
      
      44 Da).
    • Mechanism: Loss of the carboxyl group leaves a vinyl-pyrazole cation. This is a diagnostic transition for acrylic acid derivatives.

  • N-Dealkylation (Loss of C₂H₄):

    • Transition:

      
       (
      
      
      
      28 Da).
    • Mechanism: Homolytic cleavage or hydride transfer removing the ethyl group as ethylene. This is less energetically favorable than water loss but confirms the N-ethyl substitution.

ESI(-) Fragmentation Pathway (Precursor m/z 165)
  • Decarboxylation:

    • Transition:

      
       (
      
      
      
      44 Da).
    • Mechanism: Direct loss of CO₂ from the carboxylate anion. This is the base peak in negative mode MS/MS.

Visualization of Fragmentation Logic

FragmentationPathway M_Plus Precursor [M+H]+ m/z 167 Frag_149 [M+H - H2O]+ m/z 149 (Acylium Ion) M_Plus->Frag_149 - H2O (18 Da) Frag_139 [M+H - C2H4]+ m/z 139 (De-ethylated) M_Plus->Frag_139 - C2H4 (28 Da) Frag_123 [M+H - CO2]+ m/z 123 (Vinyl-Pyrazole) M_Plus->Frag_123 - CO2 (44 Da) Frag_121 Frag_121 Frag_139->Frag_121 - H2O Frag_95 Ring Cleavage m/z 95 Frag_123->Frag_95 Ring Breakup

Caption: Predicted ESI(+) MS/MS dissociation pathway for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid.

Part 3: LC-MS Method Development

Chromatographic Conditions

To ensure sharp peak shape and separation from the 1,3-regioisomer, an acidic mobile phase is strictly required to suppress silanol interactions with the basic pyrazole nitrogen.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes. The compound is moderately polar and will elute early-to-mid gradient (approx. LogP ~1.0).

Sample Preparation Protocol

Solubility: The compound is sparingly soluble in pure water but highly soluble in Methanol (MeOH) or DMSO.

Extraction Workflow:

  • Dissolution: Dissolve standard in 100% MeOH to 1 mg/mL.

  • Dilution: Dilute to working concentration (e.g., 1 µg/mL) in 90:10 Water:MeOH + 0.1% Formic Acid. Note: Matching the initial mobile phase composition prevents peak broadening.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.

Part 4: Impurity & Metabolite Profiling

Synthetic Impurities

In the synthesis of this molecule (typically via Knoevenagel condensation or hydrazine reaction), two primary impurities are common:

  • Regioisomer (1,3-isomer): 3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid.

    • Differentiation: The 1,5-isomer (target) is sterically more crowded. It typically elutes after the 1,3-isomer on C18 columns due to the "ortho-like" shielding of the polar nitrogen by the ethyl group.

  • Ethyl Ester Precursor: Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)acrylate.

    • Detection: Observe m/z 195 ([M+H]+). Difference of +28 Da (Ethyl vs Acid).[2][3]

Metabolic Soft Spots

For drug development professionals, identifying metabolic liabilities is key.

  • Phase I (Reduction): Reduction of the prop-2-enoic double bond to propanoic acid (+2 Da, m/z 169).

  • Phase I (N-Dealkylation): Loss of the N-ethyl group (m/z 139).

  • Phase II (Glucuronidation): Direct conjugation to the carboxylic acid (+176 Da).

Workflow Sample Sample (Plasma/Reaction Mix) Prep Protein Ppt (MeOH/ACN) Sample->Prep LC LC Separation C18, Acidic pH Prep->LC MS MS Detection ESI+ / MRM LC->MS Data Data Analysis Target: m/z 167 > 123 MS->Data

Caption: Standardized LC-MS/MS workflow for quantitation in biological matrices.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass spectrum of 1H-Pyrazole-3-carboxylic acid derivatives. National Institute of Standards and Technology. Link

  • PubChem. (2025). Compound Summary: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid. National Center for Biotechnology Information. Link

  • Huang, D., et al. (2012). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Link

  • Williams, R. (2022).[2] pKa Data Compilation for Heterocycles and Carboxylic Acids. Organic Chemistry Data. Link

Sources

Foundational

Biological Activity of Novel Pyrazole Derivatives: A Structural &amp; Mechanistic Guide

Executive Summary The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor and acceptor.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor and acceptor.[1][2] This dual nature allows it to mimic peptide bonds and interact with diverse biological targets, including receptor tyrosine kinases (RTKs), cyclooxygenases (COX), and bacterial DNA gyrase.

This technical guide analyzes the structure-activity relationships (SAR), synthetic architectures, and mechanistic pathways of novel pyrazole derivatives. It is designed for researchers seeking to optimize lead compounds for oncology, inflammation, and infectious disease indications.

Structural Basis & Pharmacophore Analysis (SAR)

The biological versatility of pyrazole stems from its tautomeric responsiveness and the distinct electronic environments of its substitution sites.

  • N1 Position (The Anchor): Substitution here eliminates tautomerism, locking the active conformation. Bulky aryl or heteroaryl groups (e.g., 4-sulfonamidophenyl) are critical for occupying hydrophobic pockets in COX-2 and kinase domains.

  • C3 & C5 Positions (The Wings): These positions control lipophilicity and steric fit. Electron-withdrawing groups (e.g., -CF3) at C3 often enhance metabolic stability and binding affinity.

  • C4 Position (The Core): This is the primary vector for functionalization. Introduction of electrophilic moieties (e.g., aldehydes, nitriles) or coupling with other pharmacophores (e.g., thiazoles, coumarins) creates "hybrid" drugs with dual mechanisms.

Visualization: Pyrazole SAR Logic

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1: Pharmacokinetic Anchor (Bioavailability & Selectivity) Pyrazole->N1 Regiocontrol C3 C3: Electronic Tuning (-CF3, -CH3 for Lipophilicity) Pyrazole->C3 H-Bond Acceptor C4 C4: Functional Diversity (Hybridization Site) Pyrazole->C4 Electrophilic Attack C5 C5: Steric Gatekeeper (Controls Receptor Fit) Pyrazole->C5 Steric Bulk COX-2 Selectivity COX-2 Selectivity N1->COX-2 Selectivity Kinase Inhibition (ATP Site) Kinase Inhibition (ATP Site) C4->Kinase Inhibition (ATP Site)

Figure 1: Strategic functionalization points on the pyrazole ring for targeted biological activity.

Synthetic Architecture: Regioselective Strategies

While classical Knorr synthesis remains foundational, modern drug discovery demands higher regioselectivity. The condensation of 1,3-diketones or chalcones with substituted hydrazines is the industry standard, but controlling the N1-isomer distribution is the critical variable.

Expert Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Note: This protocol prioritizes the isolation of the kinetically favored isomer.

Reagents:

  • Substituted Chalcone (1.0 eq)

  • Aryl Hydrazine Hydrochloride (1.2 eq)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalytic) or HCl

Step-by-Step Workflow:

  • Preparation: Dissolve the chalcone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add the aryl hydrazine followed by 3-5 drops of glacial acetic acid. The acid catalyst activates the carbonyl carbon, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The disappearance of the chalcone spot and the appearance of a highly fluorescent spot (under UV 254nm) indicates pyrazoline formation.

  • Oxidation (Optional but recommended for aromatization): If the intermediate is a pyrazoline, add Iodobenzene diacetate (IBD) or reflux in acetic acid to force aromatization to pyrazole.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF to yield the pure regioisomer.

Therapeutic Applications & Mechanisms[2][4][5][6]

A. Anticancer: Dual EGFR/VEGFR Inhibition

Novel pyrazole derivatives, particularly fused systems like pyrazolo[3,4-d]pyrimidines , function as ATP-competitive inhibitors. They occupy the adenine-binding pocket of receptor tyrosine kinases (RTKs).

  • Mechanism: The N2 nitrogen of the pyrazole ring forms a critical hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR). The hydrophobic substituents at C3/N1 extend into the hydrophobic back pocket, preventing ATP binding and autophosphorylation.

  • Signaling Impact: Inhibition blocks downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, arresting the cell cycle at the G2/M phase and inducing apoptosis.

Visualization: Kinase Inhibition Pathway

EGFR_Pathway Ligand Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Inhibitor Pyrazole Derivative (ATP Competitive) Inhibitor->EGFR BLOCKS Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: Mechanism of action for pyrazole-based EGFR inhibitors blocking downstream proliferative signaling.

B. Anti-inflammatory: COX-2 Selectivity

The structural similarity between the pyrazole core and the central ring of Celecoxib allows for the design of highly selective COX-2 inhibitors.

  • Key Feature: A sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is essential. This moiety inserts into the secondary pocket of COX-2 (Arg513), which is absent in COX-1, thereby reducing gastrointestinal toxicity.

C. Antimicrobial: DNA Gyrase Inhibition

Pyrazole-benzofuran hybrids have shown potent activity against MRSA by targeting DNA gyrase (Topoisomerase II).

  • Mechanism: These compounds stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to bacterial cell death. They bind to the ATPase domain of the GyrB subunit.

Quantitative Data Summary

The following table summarizes the potency of representative novel pyrazole derivatives derived from recent high-impact studies (2020-2024).

Compound ClassTargetCell Line / EnzymeActivity (IC50 / MIC)Reference Standard
Fused Pyrazolo[3,4-d]pyrimidine EGFR KinaseA549 (Lung Cancer)0.054 µMErlotinib (0.02 µM)
Pyrazolo-pyrimidine Derivative VEGFR-2HUVEC0.22 µMSorafenib (0.09 µM)
Pyrazole-Pyridazine Hybrid COX-2RAW 264.71.15 µMCelecoxib (0.95 µM)
Benzofuran-Pyrazole DNA Gyrase BS. aureus (MRSA)0.15 µg/mL (MIC)Ciprofloxacin (0.25 µg/mL)
Ferrocene-Pyrazole Hybrid Non-SpecificHCT-116 (Colon)3.12 µMDoxorubicin (0.50 µM)

Experimental Validation: The MTT Assay

To validate the biological activity of synthesized derivatives, a rigorous cytotoxicity assay is required.

Protocol: MTT Cell Viability Assay

  • Objective: Determine the IC50 of the novel pyrazole derivative.

  • Cell Line: HepG2 or A549 (log phase growth).

Methodology:

  • Seeding: Plate cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Treatment: Treat cells with the pyrazole derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Journal of Medicinal Chemistry (ACS). [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents. Molecules (MDPI). [Link]

Sources

Exploratory

Technical Guide: Preliminary Screening of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

The following technical guide details the preliminary screening protocol for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This document is structured for drug discovery professionals, focusing on the validation of this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary screening protocol for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This document is structured for drug discovery professionals, focusing on the validation of this compound as a chemical probe or early-stage lead.

Given the structural motif—a pyrazole core (privileged pharmacophore) coupled with an acrylic acid tail (potential Michael acceptor/solubility handle)—this guide prioritizes physicochemical stability, covalent reactivity assessment, and broad-spectrum biological interrogation.

Executive Summary

Compound: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Class: Heterocyclic Acrylic Acid Derivative Primary Utility: Fragment-based drug discovery (FBDD), covalent inhibitor warhead precursor, and antimicrobial/anticancer scaffold.

This molecule combines the lipophilic, hydrogen-bond accepting properties of the N-ethyl pyrazole with the ionizable, potentially reactive acrylic acid moiety. Preliminary screening must answer three critical questions:

  • Identity: Is the regiochemistry (1,5-substitution) correct and pure?

  • Druggability: Does the acrylic acid moiety function as a solubility handle or a covalent warhead (Michael acceptor)?

  • Activity: Does it exhibit specific biological modulation or non-specific cytotoxicity (PAINS)?

Chemical Profile & In Silico Assessment

Before wet-lab screening, the compound's theoretical profile dictates the experimental buffer conditions and assay selection.

Structural Analysis
  • Core: 1-Ethyl-1H-pyrazole. The ethyl group at

    
     creates steric bulk at the 
    
    
    
    position, influencing binding pocket fit compared to the more linear 1,3-isomers.
  • Tail: Prop-2-enoic acid (Acrylic acid).

    • pKa: Estimated ~4.5 (carboxylic acid). At physiological pH (7.4), it exists primarily as the carboxylate anion, enhancing solubility but reducing passive membrane permeability.

    • Reactivity: The

      
      -unsaturated carbonyl is a potential Michael acceptor, capable of reacting with nucleophilic cysteines in proteins, though the free acid reduces this reactivity compared to esters or amides.
      
In Silico Predictions (Tier 0)
PropertyPredictionImplication for Screening
cLogP ~1.2 - 1.8Moderate lipophilicity; suitable for oral bioavailability.
TPSA ~50 ŲGood membrane permeability predicted (if uncharged).
Solubility pH-dependentCritical: Assay buffers must be pH > 5.5 to ensure solubility.
Tox Alerts Michael AcceptorRisk of glutathione depletion; requires GSH reactivity test.

Phase I: Identity & Purity Verification (Go/No-Go)

Screening impure material leads to false positives. The 1,5-pyrazole regiochemistry is difficult to synthesize purely (often mixed with 1,3-isomer).

Analytical Protocol

Objective: Confirm >95% purity and correct regioisomer.

  • ¹H-NMR (DMSO-d6):

    • Look for the trans-alkene coupling (

      
      ) for the prop-2-enoic acid protons.
      
    • Regiochemistry Check: Verify NOE (Nuclear Overhauser Effect) between the

      
      -ethyl protons and the pyrazole 
      
      
      
      -substituent protons. If NOE is absent, it may be the 1,3-isomer.
  • LC-MS (ESI+/-):

    • Confirm parent ion

      
      .
      
    • Scan for dimerization (common in acrylic acids under light exposure).

Phase II: Physicochemical Screening

Kinetic Solubility Assay

Rationale: The carboxylic acid makes solubility highly pH-sensitive. Method: Nephelometry or UV-Vis saturation.

  • Step 1: Prepare 10 mM stock in DMSO.

  • Step 2: Spike into PBS at pH 2.0, 5.0, and 7.4.

  • Acceptance Criteria: Soluble

    
     at pH 7.4.
    
Glutathione (GSH) Reactivity Test

Rationale: To determine if the compound acts as a covalent modifier (Michael acceptor) or a reversible binder. Protocol:

  • Incubate compound (

    
    ) with GSH (
    
    
    
    ) in PBS (pH 7.4) at 37°C.
  • Monitor via LC-MS at T=0, 1h, 4h, 24h.

  • Interpretation:

    • >50% adduct formation: Highly reactive covalent binder (potential toxicity).

    • <5% adduct formation: Reversible binder or weak warhead (requires cysteine activation in the active site).

Phase III: Biological Activity Screening

Screening Cascade Logic

The screening follows a "Funnel" approach: exclude toxins first, then identify specific activity.

ScreeningCascade Start Compound Stock (DMSO) Solubility Tier 1: Solubility & GSH Reactivity (Physicochem) Start->Solubility Cyto Tier 2: Cytotoxicity (HepG2/HEK293) (General Tox) Solubility->Cyto Soluble & Stable Discard Discard / Redesign Solubility->Discard Precipitates / High Reactivity Target Tier 3: Target Activity (Kinase/Antimicrobial) Cyto->Target IC50 > 50 µM Cyto->Discard IC50 < 10 µM (General Toxin) Hit Validated Hit Target->Hit Specific Activity Target->Discard No Effect

Figure 1: Decision gate logic for preliminary screening. Note the early exit for general toxins.

Cytotoxicity Profiling (CellTiter-Glo)

Objective: Rule out non-specific membrane disruption or alkylation.

  • Cell Lines: HepG2 (Liver metabolic proxy), HEK293 (Kidney/General).

  • Concentration Range: 100

    
     down to 0.1 
    
    
    
    (8-point dose-response).
  • Threshold: If

    
     in both lines without a specific target, the compound is likely a general toxin (pan-assay interference).
    
Antimicrobial Screening (Zone of Inhibition/MIC)

Rationale: Pyrazole acrylic acids are historically rich in antimicrobial bioactivity [1, 2].

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Protocol: CLSI broth microdilution method.

  • Relevance: The acrylic acid side chain often mimics bacterial metabolites or disrupts cell wall synthesis enzymes.

Anti-Inflammatory / Anticancer (Kinase/COX)

Rationale: The pyrazole scaffold is central to COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors [3].

  • Assay: NF-

    
    B reporter gene assay or a broad Kinase scan (at 10 
    
    
    
    ).
  • Mechanism: Check for inhibition of pro-inflammatory cytokines.

Data Interpretation & Triage

ObservationClassificationNext Step
High GSH Adducts + High Cytotoxicity Reactive MetaboliteSTOP. Modify acrylic tail (e.g., to amide) to tune reactivity.
Low Solubility (pH 7.4) Crystal Lattice IssuesFormulate as sodium salt or methyl ester prodrug for assays.
No Cytotoxicity + No Antimicrobial Inert ScaffoldTest in fragment-based screens (NMR/SPR) against specific proteins.
Specific Activity (MIC < 10µg/mL) HIT Proceed to SAR expansion (vary

-ethyl and pyrazole C3).

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NIH / PMC.

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Introduction 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a substituted pyrazole derivative. The pyrazole nucleus is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a substituted pyrazole derivative. The pyrazole nucleus is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The prop-2-enoic acid (acrylic acid) moiety introduces a reactive Michael acceptor and a carboxylic acid group, which can significantly influence the compound's physicochemical properties, including its solubility and stability. These properties are critical to understand for any potential therapeutic application, as they directly impact bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid. While specific experimental data for this exact molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to perform such a characterization. The principles and techniques described herein are grounded in established pharmaceutical science and are broadly applicable to the study of novel chemical entities.

Physicochemical Properties and Predicted Behavior

A preliminary assessment of the structure of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid allows for the prediction of its general physicochemical characteristics.

PropertyPredicted CharacteristicRationale
Molecular Formula C8H10N2O2Based on the chemical structure.
Molecular Weight 182.18 g/mol Calculated from the molecular formula.
pKa ~4.0 - 5.0The carboxylic acid moiety is expected to be the primary acidic functional group. The exact pKa will be influenced by the electron-withdrawing nature of the pyrazole ring.
LogP 1.0 - 2.0The presence of the ethyl group and the pyrazole ring contributes to its lipophilicity, while the carboxylic acid provides hydrophilicity. The overall LogP is likely to be in the moderately lipophilic range.
Physical Form Likely a solid at room temperature.Similar small organic molecules are typically crystalline solids.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A thorough understanding of its solubility in various media is essential for formulation development.

Predicted Solubility Profile

The presence of the carboxylic acid group suggests that the solubility of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above the pKa, the carboxylic acid will deprotonate to the more soluble carboxylate form. Solubility in organic solvents will likely be higher for the protonated form.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid in various aqueous and organic solvents.

Materials:

  • 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (solid)

  • Various solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, propylene glycol, etc.

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid to a series of vials, ensuring a solid phase remains at equilibrium.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Data Analysis: The solubility is reported as the mean concentration from replicate measurements (typically n=3) in units such as mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Characterization

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[4]

Predicted Stability Profile

The structure of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid contains several moieties susceptible to degradation:

  • Hydrolysis: The acrylic acid ester precursor (if applicable) or other functional groups could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The pyrazole ring and the double bond in the acrylic acid moiety could be susceptible to oxidation.[5]

  • Photostability: The conjugated system of the molecule may absorb UV light, potentially leading to photodegradation.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to identify the degradation pathways of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Objective: To investigate the degradation of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 8 hours).[6]

    • Withdraw samples at various time points, neutralize with 0.1 N NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound and treat with 0.1 N NaOH.

    • Maintain at room temperature or heat gently.

    • Withdraw samples, neutralize with 0.1 N HCl, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at time intervals and analyze.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze both samples after the exposure period.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60°C) in a stability chamber.

    • Analyze samples at various time points.

Analysis of Results:

  • The chromatograms from the stressed samples are compared to those of an unstressed control.

  • The appearance of new peaks indicates the formation of degradation products.

  • Mass spectrometry (LC-MS/MS) can be used to identify the mass of the degradation products and propose their structures.[7][8]

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the parent compound from all its degradation products.

Key aspects of method development include:

  • Column Selection: A C18 reversed-phase column is often a good starting point.[8]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve adequate separation.[7][8]

  • Detector Selection: A UV detector is standard, and the wavelength should be chosen to maximize the response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

References

  • PubChem. ethyl (E)-3-(1H-pyrazol-4-ylamino)prop-2-enoate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. (2E)-3-(2-(1H-pyrazol-1-yl)phenyl)prop-2-enoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link].

  • Asif, M. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society. Available from: [Link].

  • Berendsen, B. J. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk by liquid chromatography with tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(8), 1297-1311. Available from: [Link].

  • Al-Azzawi, E. M. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Iraqi National Journal of Chemistry. Available from: [Link].

  • ChemSynthesis. ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate. Available from: [Link].

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913. Available from: [Link].

  • Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. Available from: [Link].

  • Capriotti, A. L., et al. (2023). Analytical Methods Applied to Auraptene: A Mini Review. Molecules, 28(15), 5894. Available from: [Link].

  • ResearchGate. Degradation pathway of drug.. Available from: [Link].

  • The Royal Society of Chemistry. Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Available from: [Link].

  • MDPI. (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Available from: [Link].

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link].

  • MDPI. Lifitegrast Degradation: Products and Pathways. Available from: [Link].

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Pharmaceutical and Biomedical Analysis, 135, 12-17. Available from: [Link].

  • Ekoja, A. (2017). DEGRADATION PATHWAY. ResearchGate. Available from: [Link].

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link].

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link].

  • MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Available from: [Link].

Sources

Exploratory

In Silico ADMET Profiling of Pyrazole Acrylic Acids: A Technical Guide

Executive Summary This technical guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyrazole acrylic acids . These scaffolds ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyrazole acrylic acids . These scaffolds are increasingly prominent in drug discovery, particularly as anticancer (EGFR/VEGFR inhibitors) and anti-inflammatory (COX-2 inhibitors) agents. While the pyrazole ring offers a versatile pharmacophore for hydrogen bonding, the acrylic acid side chain introduces specific physicochemical constraints—namely, pH-dependent solubility, potential Michael acceptor reactivity, and metabolic conjugation liabilities. This guide details the computational protocols, structural logic, and risk assessment strategies required to optimize this chemical class.[1]

Structural Rationale & Chemical Space

To accurately predict ADMET properties, one must first deconstruct the molecular architecture. The pyrazole acrylic acid scaffold consists of two distinct functional domains that drive its pharmacokinetic behavior.

The Pyrazole Core (Pharmacophore)

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4]

  • ADMET Impact: It serves as a hydrogen bond donor/acceptor pair, typically improving water solubility compared to phenyl analogs. It is metabolically robust but can be subject to N-oxidation or N-glucuronidation if unsubstituted.

The Acrylic Acid Moiety ( -unsaturated Carboxylic Acid)

The attachment of an acrylic acid side chain (


) fundamentally alters the physicochemical profile.
  • Solubility: The carboxylic acid (pKa

    
     4.5) ensures ionization at physiological pH (7.4), significantly enhancing aqueous solubility.
    
  • Permeability: Ionization limits passive diffusion across lipophilic membranes (e.g., BBB), often restricting these compounds to peripheral targets unless esterified (prodrug approach).

  • Toxicity Alert: The

    
    -unsaturated carbonyl is a Michael Acceptor . While less reactive in acid form than in amide form, it poses a theoretical risk of covalent binding to nucleophilic protein residues (e.g., cysteine thiols), which can lead to skin sensitization or idiosyncratic toxicity.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and its impact on ADMET parameters.

SAR_Analysis Core Pyrazole Core (Scaffold) Solubility High Solubility (Ionized at pH 7.4) Core->Solubility H-Bonding Potency Target Binding (H-Bonding/Pi-Stacking) Core->Potency Pharmacophore Acid Acrylic Acid Tail (-CH=CH-COOH) Acid->Solubility Ionization Permeability Limited Permeability (Polar Surface Area) Acid->Permeability Increased TPSA Metabolism Phase II Conjugation (Glucuronidation) Acid->Metabolism -COOH target Toxicity Michael Acceptor (GSH Reactivity Risk) Acid->Toxicity Electrophile R_Group Aryl Substitutions (R-Groups) R_Group->Permeability Lipophilicity (LogP) R_Group->Potency Selectivity

Figure 1: Structural dissection of pyrazole acrylic acids showing the impact of specific moieties on predicted ADMET properties.

In Silico Methodology (The Protocol)

Reliable predictions require a standardized workflow. This protocol utilizes open-source and standard industrial tools (e.g., pkCSM, SwissADME, RDKit) to generate actionable data.

Workflow Protocol
  • Structure Preparation:

    • Generate SMILES strings for the library.

    • Crucial Step: Standardize tautomers (pyrazole N-H vs. N-substituted) and ionization states. For ADMET prediction, use the neutral form for permeability (LogP) but consider the ionized form (pH 7.4) for solubility.

  • Descriptor Calculation:

    • Calculate MW, LogP, TPSA (Topological Polar Surface Area), and Rotatable Bonds.

  • ADMET Modeling:

    • Absorption: Predict Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Screen for CYP450 inhibition (2D6, 3A4) and substrate specificity.

    • Toxicity: AMES toxicity (mutagenicity) and hERG inhibition.

Computational Workflow Diagram

ADMET_Workflow Input Input: 2D Structure (SMILES) Prep Data Curation (Wash salts, Tautomer check) Input->Prep PhysChem Physicochemical Profiling (Lipinski, TPSA, LogP) Prep->PhysChem ADME ADME Modeling (pkCSM / SwissADME) PhysChem->ADME If Drug-like Tox Toxicity Screening (Derek / ProTox-II) ADME->Tox Output Risk Assessment & Prioritization Tox->Output

Figure 2: Standardized in silico workflow for ADMET profiling of small molecules.

Predicted Pharmacokinetics (ADME)[1][5][6]

Absorption & Solubility

Pyrazole acrylic acids typically exhibit high aqueous solubility but moderate permeability .

  • Lipinski's Rule of 5: Most derivatives (MW < 500, LogP < 5) comply.

  • TPSA: The acrylic acid group adds significant polar surface area (>37 Ų for the acid alone). If the total TPSA exceeds 140 Ų, oral absorption may be compromised.

  • Prediction: Expect high Caco-2 permeability for ester derivatives, but low-to-moderate for free acids due to ionization at intestinal pH.

Distribution[5]
  • Plasma Protein Binding (PPB): Acidic drugs often bind highly (>90%) to albumin. This restricts the free fraction available for target engagement but extends half-life.

  • BBB Penetration: The carboxylic acid is a negative determinant for BBB penetration. These compounds are predicted to be CNS negative (LogBB < -1.0), making them suitable for peripheral targets (e.g., lung or colon cancer) with reduced neurotoxicity risks.

Metabolism[7]
  • Phase I: The pyrazole ring is relatively stable. However, bulky aryl substituents may be sites for CYP3A4 hydroxylation.

  • Phase II: The primary metabolic liability is Glucuronidation of the carboxylic acid (forming acyl glucuronides) or the pyrazole nitrogen. Acyl glucuronides can be reactive, potentially leading to immune-mediated toxicity—a risk factor that must be monitored.

Toxicity & Safety Assessment

Michael Acceptor Reactivity

The


-unsaturated ketone/acid motif is a structural alert.
  • Risk: Potential for glutathione (GSH) depletion via Michael addition.

  • Mitigation: In "acrylic acid" forms, the resonance of the carboxylate anion reduces electrophilicity compared to "acrylamide" or "acrylate ester" derivatives.

  • Ames Test: Often predicted negative unless nitro/amino groups are present on the aryl rings.

hERG Inhibition

Cardiotoxicity via hERG channel blockage is a major attrition cause.

  • Prediction: Acidic moieties generally reduce hERG affinity compared to basic amines. Pyrazole acrylic acids are typically predicted as low risk for hERG inhibition (pIC50 < 5).

Case Study: Data Synthesis

The following table synthesizes predicted values for a representative Pyrazole Acrylic Acid derivative (e.g., 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid) versus a standard reference.

PropertyMetricPredicted Value (Pyrazole Acrylic Acid)Interpretation
Physicochemical LogP2.5 - 3.5Optimal. Good balance for lipophilicity.
TPSA60 - 80 ŲGood. Well within the absorption window (<140 Ų).
Absorption HIA (Human Intestinal Abs)> 90%High. Likely well-absorbed orally.
Caco-2 PermeabilityModerateLimited by ionization of the acid group.
Distribution BBB PenetrationLow (LogBB < -1)Peripheral restriction. Low CNS side effect risk.
Metabolism CYP3A4 InhibitionNo / LowLow risk of drug-drug interactions (DDI).
Toxicity AMES ToxicityNegativeNon-mutagenic predictions for the core scaffold.
hERG InhibitionLow RiskSafer cardiac profile than basic pyrazoles.
Skin SensitizationAlert Potential reactivity due to acrylic acid tail.

References

  • Abdelgawad, N., et al. (2019).[5] Design, synthesis and evaluation of some novel heterocycles bearing pyrazole moiety as potential anticancer agents. Journal of Heterocyclic Chemistry. Link

  • Reddy, T. S., et al. (2011). Synthesis and biological evaluation of novel pyrazole–benzothiazole hybrids as potential antiproliferative and antiangiogenic agents.[5] European Journal of Medicinal Chemistry. Link

  • Zaki, M. E. A., et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents.[5] Bioorganic Chemistry. Link

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Link

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Executive Summary & The Regiochemical Challenge In the development of kinase inhibitors and anti-inflammatory agents, pyrazole-based acrylates serve as critical Michael acceptors. However, the synthesis of 3-(1-ethyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Regiochemical Challenge

In the development of kinase inhibitors and anti-inflammatory agents, pyrazole-based acrylates serve as critical Michael acceptors. However, the synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid presents a classic but severe structural ambiguity.

The core challenge lies in the formation of the pyrazole ring. Condensation reactions between hydrazines and 1,3-dicarbonyl equivalents (or their vinylogous counterparts) frequently yield mixtures of 1,5-substituted and 1,3-substituted isomers. While the target molecule is defined as the 1,5-isomer (where the ethyl group and the acrylic side chain are adjacent), the 1,3-isomer is a common thermodynamic impurity. Furthermore, the acrylic side chain introduces


 stereoisomerism.

This guide details a self-validating spectroscopic workflow to unambiguously confirm the structure, distinguishing it from its 1,3-regioisomer and establishing the alkene geometry.

Synthetic Context & Isomer Generation[1][2]

To understand the impurity profile, one must understand the origin. The target molecule is typically synthesized via a Knoevenagel condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with malonic acid, or directly from a diketo-ester precursor.

Figure 1: Isomer Generation Pathway

SynthesisPath Start Precursors (Hydrazine + 1,3-Dielectrophile) Reaction Cyclocondensation Start->Reaction Mixture Crude Mixture (Regioisomers) Reaction->Mixture Target TARGET (1,5-isomer) Sterically Congested Mixture->Target Kinetic Control (Solvent Dependent) Impurity IMPURITY (1,3-isomer) Thermodynamically Favored Mixture->Impurity Thermodynamic Control

Caption: The critical bifurcation in pyrazole synthesis. The 1,5-isomer (target) often competes with the less sterically hindered 1,3-isomer.

Primary Characterization (MS & IR)[3]

Before advanced NMR, fundamental connectivity must be established.

  • Molecular Formula:

    
    
    
  • Exact Mass: 166.0742 Da

  • Mass Spectrometry (ESI+): Look for

    
    .
    
    • Diagnostic Fragment: Loss of the ethyl group (

      
      ) or the carboxyl group (
      
      
      
      ) is common.
  • Infrared Spectroscopy (ATR):

    • C=O (Acid): Broad band ~1680–1710 cm⁻¹.

    • OH (Acid): Very broad stretch 2500–3300 cm⁻¹.

    • C=C (Alkene): Sharp, weak band ~1635 cm⁻¹.

Stereochemical Determination ( vs )

The geometry of the prop-2-enoic acid moiety is determined by the scalar coupling constants (


) of the vinyl protons.
The "Self-Validating" Logic:
  • Identify the two vinyl protons in the ¹H NMR spectrum (typically

    
     6.0–8.0 ppm).
    
  • Measure the coupling constant (

    
    ) between them.
    
  • Validation:

    • If

      
      
      
      
      
      -isomer
      (Trans).
    • If

      
      
      
      
      
      -isomer
      (Cis).

Experimental Expectation: Knoevenagel condensations generally favor the


-isomer  due to the minimization of steric repulsion between the pyrazole ring and the carboxylic acid group.

Regiochemical Elucidation (The "Smoking Gun")

Distinguishing the 1,5-isomer from the 1,3-isomer is the most difficult step. 1D NMR chemical shifts are often ambiguous due to solvent effects. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory definitive test.

Structural Hypothesis[1][4][5][6][7][8]
  • Target (1,5-isomer): The

    
    -Ethyl group is spatially proximal  to the C5-substituent (the alkene chain).
    
  • Impurity (1,3-isomer): The

    
    -Ethyl group is spatially distant  from the C3-substituent (the alkene chain).
    
Figure 2: The NOESY Decision Matrix

NOESY_Logic Start Acquire 2D NOESY Spectrum (Mixing time: 500ms) Check Check Cross-Peaks from N-Ethyl (CH2) Protons Start->Check ResultA NOE Observed to Vinyl Protons (Side Chain) Check->ResultA Strong Signal ResultB NOE Observed to Pyrazole H-4 Only Check->ResultB No Side Chain Signal ConclusionA CONFIRMED: 1,5-Isomer (Target Structure) ResultA->ConclusionA ConclusionB CONFIRMED: 1,3-Isomer (Regio-Impurity) ResultB->ConclusionB

Caption: Logic flow for interpreting NOESY data. The proximity of the N-ethyl group to the alkene chain is unique to the 1,5-isomer.

Summary of Expected NMR Data (DMSO-d₆)
PositionProton TypeMultiplicityApprox. Shift (

)
Key Correlations (HMBC/NOESY)
N-1 Ethyl (

)
Quartet4.1 - 4.3NOE to Vinyl-H (if 1,5)
N-1 Ethyl (

)
Triplet1.3 - 1.4COSY to Ethyl

C-4 Pyrazole-HSinglet/Doublet6.5 - 6.9HMBC to C3/C5
C-3 Pyrazole-HSinglet7.4 - 7.8HMBC to C4/C5
Side Chain Vinyl (

)
Doublet6.3 - 6.5

Hz (

-isomer)
Side Chain Vinyl (

)
Doublet7.3 - 7.6HMBC to Pyrazole C5
COOH Acid-HBroad Singlet12.0 - 13.0Exchangeable with

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: DMSO ensures solubility of the free acid and slows proton exchange, allowing the COOH proton to be visualized. It also separates the aromatic signals better than chloroform for pyrazoles.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Protocol B: 2D NOESY Acquisition

To ensure "Trustworthiness" of the data, the mixing time must be optimized to avoid spin-diffusion (false positives) while capturing the NOE.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ):  Set to 400–500 ms .
    
    • Scientific Rationale: Small molecules like this (

      
      ) tumble fast. A mixing time 
      
      
      
      ms may yield weak signals;
      
      
      ms risks spin diffusion.
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds to ensure full relaxation of the ethyl protons.
  • Scans: Minimum 16 scans per increment (256 increments).

Protocol C: Validation via HMBC

Run a ¹H-¹³C HMBC experiment.

  • 1,5-Isomer: The Ethyl

    
     protons will show a 3-bond correlation to the pyrazole C5  carbon. This C5 carbon will also show correlations to the vinyl protons of the side chain.
    
  • 1,3-Isomer: The Ethyl

    
     correlates to C5 (which is now a CH) or C3, but that carbon will not correlate to the vinyl protons.
    

References

  • Pyrazole Regiochemistry & NMR

    • López-Molina, R. I., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." MDPI Organic Chemistry, 2022.

    • Relevance: Provides tabulated 1H and 13C NMR data for N-alkyl pyrazoles and discusses NOESY for structural assignment.
  • Alkene Stereochemistry ( ): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed. Relevance: Authoritative source on using Karplus relationships and coupling constants ( Hz for trans-alkenes) for stereochemical proof.
  • Synthesis & Structural Analogues

    • Gao, S., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PubMed Central, 2022.

    • Relevance: Demonstrates the use of NOESY to distinguish between 1,3- and 1,5-isomers in crowded pyrazole systems.
  • General Pyrazole Elucidation

    • Benchchem Technical Support.[1] "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

    • Relevance: Practical guide on tautomerism and solvent effects in pyrazole NMR.

Sources

Exploratory

The Pyrazole Paradigm: From Privileged Scaffold to Target-Agnostic Modality

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The pyrazole ring (1,2-diazole) stands as a titan among "privileged scaffolds" in medicinal chemistry.[1] Found in over 40 FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole ring (1,2-diazole) stands as a titan among "privileged scaffolds" in medicinal chemistry.[1] Found in over 40 FDA-approved drugs—ranging from the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Ruxolitinib —its utility is not accidental. The pyrazole core offers a unique combination of tautomeric fluidity , hydrogen-bond donor/acceptor duality , and metabolic stability that allows it to mimic peptide bonds, engage kinase hinge regions, and serve as a bioisostere for phenyl or amide groups.

This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of pyrazole chemistry. We explore the electronic rationale for its binding affinity, solve the persistent challenge of synthetic regioselectivity with modern protocols, and map the decision-making logic required to deploy this scaffold in novel drug candidates.

Part 1: The Chemo-Structural Advantage

Electronic & Tautomeric Duality

The pyrazole ring is a 5-membered heteroaromatic system containing two adjacent nitrogen atoms. Its versatility stems from its ability to act simultaneously as a hydrogen bond donor (N-H) and acceptor (N:).

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -isomers). In solution, this equilibrium is fast (
    
    
    ), allowing the molecule to "scan" the binding pocket for the optimal H-bond network.
  • pKa Profile: The pKa of pyrazole is ~2.5 (conjugate acid) and ~14.2 (N-H deprotonation). This makes the neutral ring stable at physiological pH, unlike imidazole (pKa ~7), which is often protonated. This neutrality is crucial for penetrating hydrophobic pockets in kinases and GPCRs.

  • Dipole Moment: The high dipole moment (~2.2 D) allows for strong electrostatic interactions, particularly in the solvent-exposed regions of protein active sites.

Bioisosterism in Action

Pyrazole is frequently used as a bioisostere to improve physicochemical properties:

Replaced Moiety Pyrazole Advantage Example Drug
Phenyl Ring Increases solubility; introduces H-bond acceptor/donor capability. Sildenafil (Viagra)
Amide Bond Mimics the geometry and H-bonding of -CONH- but is hydrolytically stable. Ruxolitinib (Jakafi)

| Imidazole | Reduces CYP450 inhibition (lower basicity prevents heme iron coordination). | Fomepizole |

Part 2: Strategic Synthesis – Solving the Regioselectivity Problem

The "Achilles' heel" of pyrazole synthesis has historically been regioselectivity . The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) often yields a mixture of regioisomers (N1 vs. N2 alkylation) when using substituted hydrazines. Separating these isomers requires tedious chromatography, lowering yields and efficiency.

The Modern Solution: HFIP-Mediated Synthesis

Recent advances (2020–2024) have shifted towards metal-free, multicomponent reactions using fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . HFIP acts as a strong hydrogen-bond donor, activating carbonyls and stabilizing polar transition states, thereby directing regioselectivity without the need for Lewis acids.

Standard Operating Procedure (SOP): HFIP-Mediated Regioselective Synthesis

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles with >95% regioselectivity. Reference: Banerjee et al., J. Org.[2] Chem. 2024 [Citation 1].

Reagents:

  • Aryl glyoxal (1.0 equiv)

  • Aryl thioamide (1.0 equiv)

  • Pyrazolone (1.0 equiv)

  • Solvent: HFIP (3-5 mL per mmol)

Protocol:

  • Setup: In a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, charge the aryl glyoxal (1.0 mmol) and aryl thioamide (1.0 mmol).

  • Solvent Addition: Add HFIP (3 mL). The mixture acts as both solvent and catalyst.

  • Reaction: Stir the mixture at room temperature (25 °C) for 10–15 minutes until a homogeneous solution forms (in situ formation of intermediate).

  • Addition: Add the pyrazolone (1.0 mmol) to the reaction mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 3:7) or LC-MS.

  • Workup: Upon completion, the product often precipitates.

    • If precipitate forms: Filter the solid and wash with cold ethanol.

    • If solution remains: Evaporate HFIP (recoverable/reusable) under reduced pressure.

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high specificity of the HFIP-directed pathway.

Validation:

  • Yield: Typically 85–95%.

  • Regioselectivity: Confirmed by NOESY NMR (Nuclear Overhauser Effect Spectroscopy) showing spatial proximity between the N-substituent and the C5-substituent.

Visualizing the Regioselectivity Logic

The following diagram illustrates the decision matrix for choosing a synthetic route based on substrate constraints.

Regioselectivity_Logic Start Target: N-Substituted Pyrazole Check1 Are substituents symmetrical? Start->Check1 Classic Route A: Classical Knorr (Hydrazine + 1,3-Diketone) Check1->Classic Yes (R1 = R3) Check2 Is the N-substituent bulky or electron-withdrawing? Check1->Check2 No (Regioselectivity Needed) Modern1 Route B: HFIP-Mediated MCR (High Regiocontrol via H-bonding) Check2->Modern1 Sensitive Functional Groups Modern2 Route C: Sulfoxonium Ylides (Steric-directed cyclization) Check2->Modern2 Bulky N-Aryl Groups Modern3 Route D: 1,3-Dipolar Cycloaddition (N-Tosylhydrazones + Alkynes) Check2->Modern3 Alkyne Substrate Available

Figure 1: Decision matrix for selecting a regioselective pyrazole synthesis route. Green (HFIP) and Blue (Ylides) routes represent modern, high-fidelity approaches.

Part 3: Medicinal Chemistry & Case Studies

Kinase Inhibition: The Hinge Binder (Ruxolitinib)

In kinase inhibitors, the pyrazole ring often serves as the "hinge binder," mimicking the adenine ring of ATP.

  • Drug: Ruxolitinib (JAK1/2 Inhibitor).

  • Mechanism: The pyrazole N-H forms a hydrogen bond with the backbone carbonyl of Glu966 (in JAK2), while the N: accepts a hydrogen bond from the backbone amide of Leu932 .

  • SAR Insight: The pyrazole is fused to a pyrimidine ring. This fusion locks the tautomeric state, ensuring the donor/acceptor motif is pre-organized for binding, reducing the entropic penalty upon binding.

Protein-Protein Interaction: The Side-Pocket Fitter (Celecoxib)
  • Drug: Celecoxib (COX-2 Selective NSAID).

  • Mechanism: Celecoxib targets the cyclooxygenase-2 enzyme.[3] Unlike non-selective NSAIDs, it exploits a hydrophilic side pocket present in COX-2 but not COX-1.

  • SAR Insight: The central pyrazole ring acts as a rigid scaffold that orients a sulfonamide group into the COX-2 specific side pocket (Arg513/His90). The pyrazole's trifluoromethyl (

    
    ) group provides metabolic stability and lipophilicity to anchor the molecule in the hydrophobic channel.
    
FDA-Approved Pyrazole Therapeutics
Drug NameTargetIndicationMechanism of Action
Celecoxib COX-2Inflammation/PainPyrazole orients sulfonamide into COX-2 side pocket.
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazole-pyrimidine acts as ATP-mimetic hinge binder.
Crizotinib ALK/ROS1NSCLC (Lung Cancer)3-substituted pyrazole binds to the kinase ATP pocket.
Encorafenib BRAF V600EMelanomaPyrazole urea stabilizes the kinase in inactive conformation (DFG-out).
Avapritinib KIT/PDGFRAGISTPyrazole fused system targets the active conformation.

Part 4: Discovery Workflow

The discovery of a new pyrazole-based lead follows a rigorous optimization cycle. The diagram below outlines the "Design-Make-Test-Analyze" (DMTA) cycle specific to pyrazole scaffolds, emphasizing the validation of tautomeric states.

Pyrazole_Discovery_Workflow Hit Hit Identification (HTS / Fragment Screen) Scaffold Scaffold Morphing (Bioisostere Replacement) Hit->Scaffold Synth Regioselective Synthesis (HFIP / Ylide Routes) Scaffold->Synth Valid Structural Validation (NOESY / X-Ray) Synth->Valid Confirm Regioisomer Assay Biological Assay (IC50 / Kd) Valid->Assay SAR SAR Analysis (Tautomer Check) Assay->SAR SAR->Scaffold Optimize Substituents SAR->Synth New Analogs

Figure 2: The DMTA cycle for pyrazole discovery.[4] Note the critical "Structural Validation" step to ensure the correct regioisomer is being tested before SAR analysis.

Part 5: Future Perspectives

The future of pyrazole chemistry lies in covalent inhibition and Targeted Protein Degradation (PROTACs) .

  • Covalent Warheads: Attaching acrylamides to the pyrazole core (e.g., at the C4 position) allows for irreversible binding to cysteines in the kinase active site (e.g., Ibrutinib analogs).

  • PROTAC Linkers: The pyrazole nitrogen offers an ideal attachment point for linkers connecting the warhead to E3 ligase ligands (like Thalidomide), enabling the degradation of "undruggable" targets.

References

  • Banerjee, R., et al. (2024).[2] "HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives." The Journal of Organic Chemistry. [Link]

  • Vishwakarma, R. K., et al. (2024). "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." The Journal of Organic Chemistry. [Link][4]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[5] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. [Link]

  • Kumar, R., et al. (2023). "Pyrazole: A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. [Link]

Sources

Foundational

Strategic Scaffolding: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid Analogs and Derivatives

Executive Summary: The Architecture of a Privileged Scaffold In the landscape of modern medicinal chemistry, 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a high-value "privileged scaffold." It combines a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of modern medicinal chemistry, 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a high-value "privileged scaffold." It combines a lipophilic, metabolically stable pyrazole core with a reactive


-unsaturated carboxylic acid  tail.

This molecule is not merely an intermediate; it is a bifunctional pharmacophore . The pyrazole ring serves as a robust hydrogen-bond acceptor/donor mimic often found in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), while the acrylic acid side chain provides a versatile handle for:

  • Covalent Targeting: Acting as a Michael acceptor to target cysteine residues in enzymes (e.g., EGFR, BTK).

  • Fragment Elaboration: Serving as a precursor for amide coupling to generate diverse library fragments.

  • Heterocyclization: Functioning as a 1,3-dielectrophile for constructing fused ring systems (e.g., pyrazolo-pyrimidines).

This guide details the regioselective synthesis, chemical reactivity, and biological applications of this specific scaffold.

Chemical Identity & Structural Logic[1]

FeatureSpecification
IUPAC Name (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
Molecular Formula C

H

N

O

Core Motif 1,5-disubstituted pyrazole
Reactive Handle

-unsaturated carboxylic acid (Michael Acceptor)
Key Property Regiochemistry: The substituent is at the C5 position, distinct from the more common C4-analogs derived via Vilsmeier-Haack formylation.
Electronic Profile

The C5-position of the N-alkyl pyrazole is significantly more acidic than the C4 or C3 positions due to the inductive effect of the adjacent nitrogen. This allows for direct lithiation, a critical advantage over C4-analogs which require electrophilic aromatic substitution. The conjugated alkene withdraws electron density, making the C5-position less nucleophilic but enhancing the electrophilicity of the


-carbon of the prop-2-enoic chain.

Synthetic Protocols: Regioselective Assembly

The synthesis hinges on accessing the 1-ethyl-1H-pyrazole-5-carbaldehyde intermediate. Unlike C4-aldehydes, this cannot be made by simple formylation; it requires directed lithiation.

Workflow Visualization

Synthesis Start 1-Ethyl-1H-pyrazole Lithiation 1. n-BuLi, THF, -78°C 2. DMF (Formylation) Start->Lithiation C5-Deprotonation Aldehyde Intermediate: 1-Ethyl-1H-pyrazole-5-carbaldehyde Lithiation->Aldehyde Quench Condensation Malonic Acid Pyridine/Piperidine (Knoevenagel) Aldehyde->Condensation + C3 Synthon Product Target: 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid Condensation->Product -CO2, -H2O

Figure 1: Regioselective route to the C5-substituted acrylic acid scaffold.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Objective: Regioselective formylation at C5.

  • Reagents: 1-Ethyl-1H-pyrazole (1.0 eq),

    
    -Butyllithium (1.2 eq, 2.5M in hexanes), Anhydrous THF, DMF (1.5 eq).
    
  • Procedure:

    • Cool a solution of 1-ethyl-1H-pyrazole in anhydrous THF to -78°C under argon.

    • Add

      
      -BuLi dropwise over 20 minutes. Maintain temp < -70°C. Why: The C5-proton is the most acidic (pKa ~30), allowing selective deprotonation.
      
    • Stir for 1 hour at -78°C.

    • Add dry DMF dropwise. Stir for 30 mins at -78°C, then warm to RT.

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
  • Validation:

    
    H NMR should show a distinct aldehyde singlet at 
    
    
    
    ~9.8-10.0 ppm.
Protocol 2: Knoevenagel Condensation to Acrylic Acid

Objective: Installation of the prop-2-enoic acid tail.

  • Reagents: 5-Carbaldehyde intermediate (from Protocol 1), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat. 0.1 eq).[1]

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Heat to reflux (100-110°C) for 4-6 hours. Why: Promotes decarboxylation of the initial dicarboxylic acid intermediate.

    • Cool to RT and pour into ice-cold 10% HCl. Why: To neutralize pyridine and precipitate the free acid.

    • Filter the white/off-white solid precipitate. Recrystallize from Ethanol/Water.

  • Yield Expectation: 75-85%.

Derivatization & Chemical Reactivity[1][3][4][5][6][7]

Once synthesized, the 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid serves as a divergent point for library generation.

A. Amide Coupling (Warhead Installation)

The carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC).

  • Application: Reacting with aromatic amines yields Michael Acceptor Kinase Inhibitors . The pyrazole binds the ATP pocket, while the acrylamide tail targets a non-catalytic cysteine (e.g., Cys797 in EGFR).

B. Cyclization to Pyrazolo-Pyrimidines

Reaction with amidines or guanidines transforms the acrylic acid side chain into a fused ring system.

  • Reaction: Acid + Guanidine

    
     Dihydropyrazolo[1,5-a]pyrimidine.
    
  • Utility: This locks the conformation, improving selectivity for specific kinases like CDK2 or Aurora A.

C. Reduction

Selective reduction of the alkene (H


, Pd/C) yields the propanoic acid  analog (saturated).
  • SAR Implication: Removes covalent reactivity, converting the molecule from an irreversible inhibitor to a reversible binder. This is a standard validation step in drug discovery to prove covalent mechanism of action.

Biological Applications & SAR Logic[1][8]

Structure-Activity Relationship (SAR) Map

The biological utility of this scaffold is defined by three vectors:

SAR Center Pyrazole Core (Scaffold) N1 N1-Ethyl Group (Solubility/Pocket Fit) Center->N1 Hydrophobic Interaction C5 C5-Acrylic Acid (Covalent Warhead) Center->C5 Electrophilic Trap (Cys) C3 C3-H (Unsubstituted) (Steric Tolerance) Center->C3 Potential for Halogenation

Figure 2: Pharmacophore mapping of the pyrazole-acrylic acid scaffold.

Key Therapeutic Areas[4][9]
  • Kinase Inhibition (Oncology):

    • Analogs of this scaffold have shown potency against EGFR and VEGFR-2 . The pyrazole nitrogen acts as a hinge binder, while the acrylic acid (converted to an amide) extends into the solvent front or solvent channel.

    • Reference: Pyrazole derivatives have demonstrated IC

      
       values in the nanomolar range against HCT116 and MCF7 cell lines [1, 2].[2]
      
  • Anti-Inflammatory Agents:

    • Pyrazole-3-carboxylate derivatives are well-documented COX inhibitors. The prop-2-enoic acid analog extends this activity by mimicking the arachidonic acid structure, potentially inhibiting 5-LOX pathways [5].

  • Neuroprotection:

    • Recent studies on pyrazolol derivatives indicate antioxidant capacity and neuroprotection in ischemia models.[3] The conjugated double bond in the prop-2-enoic chain can act as a radical scavenger [3].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules, 2022. Link

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020. Link

  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 2024. Link

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. European Chemical Bulletin, 2017. Link

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[4] Link

Sources

Exploratory

Physicochemical properties of substituted pyrazole prop-2-enoic acids

A Technical Guide for Drug Discovery & Development Executive Summary Substituted pyrazole prop-2-enoic acids (pyrazole acrylic acids) represent a privileged scaffold in medicinal chemistry, serving as critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

Substituted pyrazole prop-2-enoic acids (pyrazole acrylic acids) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for fused heterocycles and as potent pharmacophores in their own right. Their structural rigidity, combined with the amphoteric nature of the pyrazole ring and the ionizable carboxylic tail, offers a unique physicochemical profile ideal for targeting kinases, COX enzymes, and microbial pathways. This guide provides a deep technical analysis of their synthesis, electronic properties, solid-state behavior, and experimental characterization.

Structural Chemistry & Synthesis

The core structure consists of a pyrazole ring linked to a prop-2-enoic acid (acrylic acid) moiety. The physicochemical behavior is governed by the electronic "push-pull" system between the electron-rich pyrazole and the electron-withdrawing carboxylic acid.

1.1 Synthetic Pathway: Knoevenagel Condensation

The most robust method for generating these derivatives is the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds (e.g., malonic acid). This route preferentially yields the (E)-isomer due to steric stabilization.

Figure 1: Synthesis Workflow

SynthesisWorkflow Start Starting Material (Acetophenone + Hydrazine) Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF) Start->Vilsmeier Cyclization Aldehyde Intermediate: Pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Aldehyde Insertion Knoevenagel Knoevenagel Condensation (Malonic Acid / Piperidine) Aldehyde->Knoevenagel + Active Methylene Product Target: (E)-3-(Pyrazole)acrylic Acid Knoevenagel->Product - CO2, - H2O

Caption: Step-wise synthesis via Vilsmeier-Haack formylation followed by Knoevenagel condensation.[1]

Physicochemical Characterization
2.1 Acid-Base Profile (pKa)

These molecules exhibit a dual ionization profile, critical for predicting solubility and membrane permeability at physiological pH.

MoietyApprox. pKaBehavior at pH 7.4Significance
Carboxylic Acid 4.0 – 5.0Ionized (

)
High aqueous solubility; requires transporters or prodrug strategies for cell entry.
Pyrazole (

)
2.5 (Conjugate Acid)NeutralWeak basicity; protonation only occurs in highly acidic environments (e.g., stomach).
Pyrazole (

)
~14.0NeutralWeak acidity; relevant only in basic synthesis conditions or specific enzymatic pockets.

Mechanistic Insight: The electron-withdrawing nature of the acrylic acid side chain reduces the electron density on the pyrazole ring, slightly lowering the basicity of the


 nitrogen compared to unsubstituted pyrazole.
2.2 Lipophilicity & Solubility
  • LogP: Typically ranges from 1.5 to 3.5 , depending on the N1-substituent (e.g., phenyl vs. methyl).

  • Solubility:

    • Low pH (< 4): Low aqueous solubility due to the neutral carboxylic acid and molecular stacking.

    • High pH (> 6): High solubility due to carboxylate anion formation.

    • Organic Solvents: Highly soluble in DMSO, DMF, and Ethanol; moderate in Chloroform.

2.3 Solid-State Properties & Crystal Packing

X-ray diffraction studies reveal that these compounds form robust supramolecular architectures driven by hydrogen bonding.

  • H-Bonding Motifs: The carboxylic acid forms classic

    
     dimers. If the pyrazole 
    
    
    
    is unsubstituted, extended chains form via
    
    
    interactions.
  • Melting Point: High melting points (often 200–250°C ) indicate strong lattice energy, necessitating high-boiling solvents for recrystallization.

Experimental Protocols
Protocol A: Synthesis of (E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid

This protocol utilizes a pyridine-catalyzed Knoevenagel condensation, optimized for yield and purity.

  • Reagents:

    • 1-phenyl-1H-pyrazole-4-carbaldehyde (1.72 g, 10 mmol)

    • Malonic acid (1.25 g, 12 mmol)

    • Pyridine (5 mL)

    • Piperidine (0.5 mL, catalyst)

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine in a round-bottom flask.

    • Add piperidine dropwise.

    • Reflux the mixture at 80–100°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Critical Step: Pour the hot reaction mixture into ice-cold water (50 mL) containing concentrated HCl (to pH ~2). This precipitates the free acid.

    • Filter the white/pale yellow solid and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Expected Yield: 70–85%.

  • Validation: Melting point 212–214°C .

Protocol B: Spectroscopic Validation (NMR)

Distinctive signals confirm the formation of the acrylic acid side chain and the (E)-geometry.

NucleusSignal (

ppm)
MultiplicityAssignmentMechanistic Note

12.0 – 12.5Broad Singlet

Exchangeable with

.

7.5 – 7.6Doublet (

Hz)

Large

-value confirms trans (E) geometry.

6.3 – 6.5Doublet (

Hz)

Shielded relative to the

-proton.

8.0 – 8.5SingletPyrazole

Highly deshielded due to adjacent N and conjugation.

167 – 169Singlet

Carbonyl carbon.
Structure-Activity Relationship (SAR) Implications

Figure 2: SAR Logic Flow

SAR_Logic Core Pyrazole Acrylic Acid Scaffold Mod1 Modification: N1-Aryl Substitution Core->Mod1 Mod2 Modification: Alpha-Cyano Group Core->Mod2 Mod3 Modification: Carboxylic Acid Bioisostere Core->Mod3 Effect1 Increases Lipophilicity (LogP) Improves Membrane Permeability Mod1->Effect1 Effect2 Increases Michael Acceptor Reactivity Potential Covalent Inhibition Mod2->Effect2 Effect3 Alters pKa & Metabolic Stability (e.g., Tetrazole or Amide) Mod3->Effect3

Caption: Impact of structural modifications on physicochemical and biological properties.

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone/acid is a "soft" electrophile. It can covalently modify cysteine residues in target proteins (e.g., kinases), a strategy used in modern targeted therapies.
    
  • N1-Substitution: Varying the N1 group allows tuning of the LogP without significantly altering the electronic properties of the acrylic tail, enabling optimization of the pharmacokinetic profile.

References
  • Synthesis & Knoevenagel Condensation

    • Title: Synthesis of Pyrazoleacrylic Acids and Their Derivatives.[2]

    • Source: Asian Journal of Chemistry, 2013.
    • URL:[Link]

  • Crystal Structure & Hydrogen Bonding

    • Title: Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.
    • Source: Acta Crystallographica Section E, 2024.
    • URL:[Link]

  • pKa & NMR Characterization of Acrylic Acids

    • Title: Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR.[3]

    • Source: Journal of Applied Solution Chemistry and Modeling, 2015.[3]

    • URL:[Link]

  • Biological Relevance (Anticancer/Anti-inflammatory)

    • Title: Recent Developments in the Biological Activities of 2-Pyrazoline Deriv
    • Source: ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Knorr pyrazole synthesis protocol for acrylic acid derivatives

Topic: Regioselective Knorr-Type Pyrazole Synthesis using -Functionalized Acrylic Acid Derivatives Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Application N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Knorr-Type Pyrazole Synthesis using


-Functionalized Acrylic Acid Derivatives
Content Type: Application Note & Protocol
Audience: Researchers, Scientists, Drug Development Professionals

Application Note: Regioselective Knorr-Type Pyrazole Synthesis via -Functionalized Acrylic Acid Derivatives

Abstract & Strategic Relevance

The pyrazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, serving as the core structure for blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil . While the classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the historical standard, it frequently suffers from poor regioselectivity when using unsymmetrical substrates, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.

This guide details a modified Knorr-type protocol utilizing


-functionalized acrylic acid derivatives  (specifically 

-enaminones and

-alkoxyacrylates) as masked 1,3-dicarbonyl equivalents. This approach is preferred in drug development for its ability to deliver single regioisomers with high fidelity, enabling the precise structure-activity relationship (SAR) studies required for clinical candidates.

Mechanistic Insight & Regiocontrol

The Regioselectivity Challenge

In the classic Knorr synthesis using an unsymmetrical 1,3-diketone (


), the hydrazine nucleophile can attack either carbonyl group initially, leading to a mixture of isomers.[1]
The Acrylic Derivative Solution

By employing a


-functionalized acrylate (e.g., ethyl 3-(dimethylamino)acrylate), the electrophilicity is polarized. The 

-carbon, activated by the leaving group (dimethylamine or alkoxy), becomes the exclusive site for the initial Michael-type addition-elimination.

Mechanism Steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine (usually the terminal

    
    ) attacks the 
    
    
    
    -carbon of the acrylate, displacing the leaving group (
    
    
    or
    
    
    ).
  • Intermediate Formation: Formation of a hydrazino-acrylate intermediate.

  • Cyclization: Intramolecular attack of the second nitrogen on the ester carbonyl.[2]

  • Aromatization: Loss of water/alcohol to form the stable pyrazole core.

Pathway Visualization

PyrazoleMechanism cluster_legend Key Substrate β-Functionalized Acrylate (R-CO-CH=CH-LG) Step1 Step 1: Michael-Type Addition-Elimination (Attack at β-Carbon) Substrate->Step1 Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->Step1 Intermed Enahydrazine Intermediate Step1->Intermed - Leaving Group (LG) Step2 Step 2: Intramolecular Cyclization (Attack at Carbonyl) Intermed->Step2 Product Regioselective Pyrazole Step2->Product - H2O/ROH LG LG = NMe2, OEt

Figure 1: Mechanistic pathway for regioselective pyrazole synthesis from


-functionalized acrylates.

Experimental Protocol

Protocol A: Synthesis of the Precursor ( -Enaminone)

Note: If your starting material is a


-keto ester or terminal alkyne, convert it to the "acrylic" derivative first for better control.

Reagents:

  • Substrate: Acetophenone or

    
    -Keto Ester (1.0 equiv)
    
  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv)
    
  • Solvent: Toluene or neat (solvent-free)

Procedure:

  • Charge the substrate into a round-bottom flask equipped with a reflux condenser.

  • Add DMF-DMA.

  • Heat to reflux (100–110 °C) for 3–6 hours.

    • Checkpoint: Monitor by TLC.[2][3] The formation of the enaminone (

      
      -dimethylaminoacrylate derivative) is indicated by a new, lower Rf spot (highly UV active).
      
  • Concentrate under reduced pressure to remove methanol and excess DMF-DMA.

  • Purification: The residue is often pure enough for the next step. If solid, recrystallize from hexanes/ethyl acetate. If oil, use directly.

Protocol B: Cyclization to Pyrazole (The Modified Knorr Step)

Materials:

  • Precursor:

    
    -Dimethylaminoacrylate / 
    
    
    
    -Alkoxyacrylate (from Protocol A).
  • Nucleophile: Hydrazine hydrate (for NH-pyrazoles) or Aryl/Alkyl Hydrazine (for N-substituted pyrazoles).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: None usually required; AcOH acts as solvent/catalyst.

Step-by-Step Methodology:

  • Dissolution: Dissolve the

    
    -functionalized acrylate (1.0 mmol) in Ethanol (5 mL).
    
    • Optimization Note: For unreactive hydrazines (e.g., phenylhydrazine with electron-withdrawing groups), use Glacial Acetic Acid as the solvent.

  • Addition: Add the Hydrazine derivative (1.1–1.2 mmol) dropwise at room temperature.

    • Exotherm Alert: Hydrazine hydrate addition can be exothermic.[4]

  • Reaction:

    • Method A (Standard): Stir at room temperature for 1 hour. If incomplete, heat to reflux (78 °C) for 2–4 hours.

    • Method B (Microwave - High Throughput): Heat at 120 °C for 10–20 minutes in a sealed vessel.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The enaminone spot should disappear.

  • Work-up:

    • If Ethanol used: Concentrate in vacuo. Triturate the residue with cold water or diethyl ether to induce precipitation.

    • If Acetic Acid used: Pour the reaction mixture into crushed ice/water. Neutralize with saturated

      
       or 
      
      
      
      to pH 7–8 to precipitate the product.
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) and hexanes.
    
  • Drying: Dry under vacuum at 45 °C.

Data Analysis & Validation

Regioselectivity Comparison Table

The following table contrasts the outcomes of the Classic Knorr vs. the Acrylic Derivative protocol for the synthesis of a Celecoxib analog precursor.

ParameterClassic Knorr (1,3-Diketone)Modified Knorr (Acrylic Derivative)
Substrate 4,4,4-Trifluoro-1-phenylbutane-1,3-dione3-(Dimethylamino)-1-phenyl-prop-2-en-1-one
Reagent PhenylhydrazinePhenylhydrazine
Major Product Mixture (1,3- and 1,5-isomers)1,5-Isomer (Exclusive)
Selectivity ratio ~3:1 to 1:1 (Solvent dependent)>98:2
Yield 65-75% (after separation)85-92% (direct)
Purification Requires ChromatographyFiltration/Recrystallization
Workflow Diagram

Workflow Start Start: Acrylic Precursor (Enaminone/Alkoxyacrylate) Solvent Dissolve in EtOH (or AcOH for weak nucleophiles) Start->Solvent AddHydrazine Add Hydrazine (1.1 equiv) Dropwise @ RT Solvent->AddHydrazine Check Stir @ RT (1h) Check TLC AddHydrazine->Check Reflux Reflux (2-4h) or Microwave (120°C, 15min) Check->Reflux Incomplete Workup Concentrate & Triturate OR Pour into Ice/Neutralize Check->Workup Complete Reflux->Workup Filter Filtration & Washing (Cold Water/Hexane) Workup->Filter End Pure Pyrazole (>95% Purity) Filter->End

Figure 2: Operational workflow for the synthesis of pyrazoles from acrylic acid derivatives.

Troubleshooting & Optimization

  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete cyclization of the intermediate hydrazone.

    • Solution: Switch solvent to Glacial Acetic Acid or add a catalytic amount of HCl/EtOH. The acid promotes the elimination of the leaving group and dehydration.

  • Problem: Wrong Regioisomer.

    • Insight: While this method is highly selective, steric bulk on the hydrazine can invert selectivity.

    • Validation: Always confirm regiochemistry using NOESY NMR. Look for cross-peaks between the N-substituent and the adjacent pyrazole proton (C5-H).

  • Safety Note: Hydrazines are potential carcinogens and sensitizers. All weighing and reactions must be performed in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

References

  • Knorr, L. (1883).[1][5][6][7] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Fustero, S., et al. (2002). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones". Organic Letters, 4(21), 3651–3654. Link

  • Maddila, S., et al. (2013). "Recent Advances in the Synthesis of Pyrazoles: A Review". Journal of Heterocyclic Chemistry, 50(S1), E15-E38. Link

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of Pyrazole Derivatives from β-Keto Esters". BenchChem Application Library. Link

  • Gholap, S. S. (2016). "Pyrazoles: Synthesis and Biological Potential". Current Organic Chemistry, 20(24), 2568-2582. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

[1] Abstract & Introduction This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This molecule features an acrylic acid moiety a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . This molecule features an acrylic acid moiety attached to the 5-position of a pyrazole ring, serving as a critical Michael acceptor pharmacophore in medicinal chemistry. Such motifs are increasingly relevant in the design of covalent inhibitors (targeting cysteine residues in kinases) and anti-inflammatory agents.

Conventional thermal synthesis (Doebner modification of the Knoevenagel condensation) often requires prolonged reflux times (6–12 hours) and large volumes of pyridine, leading to poor atom economy and difficult purification. By leveraging microwave irradiation , this protocol reduces reaction time to under 20 minutes, improves yield, and minimizes solvent usage, aligning with Green Chemistry principles.

Key Advantages of Microwave Protocol[2][3]
  • Rapid Kinetics: Reaction time reduced from hours to minutes via dielectric heating.

  • Enhanced Selectivity: Uniform heating profile minimizes thermal degradation of the pyrazole ring.

  • Scalability: Protocol is adaptable from discovery scale (mg) to process scale (g).

Retrosynthetic Analysis & Strategy

The synthesis relies on the Doebner modification of the Knoevenagel condensation .[1] The strategy involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with malonic acid.

Critical Regiochemical Note: It is vital to distinguish between the 4-position and 5-position isomers. Direct Vilsmeier-Haack formylation of N-alkyl pyrazoles typically yields the 4-carbaldehyde due to electronic directing effects. To obtain the required 5-carbaldehyde precursor, the synthesis typically requires lithiation (n-BuLi) of 1-ethylpyrazole at the 5-position followed by a DMF quench, or cyclization of specific hydrazones. Ensure your starting material is structurally verified as the 5-isomer before proceeding.

Reaction Scheme

Precursor: 1-ethyl-1H-pyrazole-5-carbaldehyde Reagent: Malonic Acid Catalyst: Piperidine (trace) in Pyridine Mechanism: Nucleophilic attack


 Dehydration 

Thermal Decarboxylation

Materials & Instrumentation

Reagents
  • 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS: 1282516-56-0 or synthesized via C5-lithiation).

  • Malonic Acid (Reagent Grade, >99%).

  • Pyridine (Anhydrous).

  • Piperidine (Catalytic amount).[2]

  • Hydrochloric Acid (1M) (For workup).

  • Ethanol/Water (For recrystallization).

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Vessel: 10 mL or 35 mL pressure-sealed vial.

    • Temperature Control: IR sensor or internal fiber optic probe (preferred).

  • Analysis: 300/400 MHz NMR, LC-MS (ESI+).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 10 mL microwave process vial, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 124 mg) in Pyridine (2.0 mL).

  • Add Malonic Acid (1.5 mmol, 156 mg). Note: A slight excess ensures complete consumption of the aldehyde.

  • Add Piperidine (0.1 mmol, 10

    
    L) as a catalyst.
    
  • Seal the vial with a PTFE/silicone septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 120 °CSufficient to drive both condensation and decarboxylation.
Hold Time 15 minutesOptimized for conversion; extended time may cause polymerization.
Pressure Limit 200 psiSafety cutoff for pyridine vapor pressure.
Power Max 150 WDynamic mode (Power cycling to maintain temp).
Stirring HighEnsures homogenous heat distribution.

Step 3: Workup & Isolation

  • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

  • Transfer the reaction mixture into a beaker containing ice-cold water (20 mL).

  • Slowly acidify the solution with 1M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: A white to off-white precipitate (the target acid) should form immediately.

  • Stir the suspension for 30 minutes at 0–4 °C to maximize precipitation.

  • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash the cake with cold water (3 x 5 mL) to remove residual pyridine/pyridinium salts.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (1:1) .

  • Dry in a vacuum oven at 50 °C for 4 hours.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Aldehyde + Malonic Acid + Piperidine in Pyridine Start->Mix MW Microwave Irradiation 120°C, 15 min, Dynamic Power Mix->MW Sealed Vial Cool Cooling & Transfer to Ice Water MW->Cool Reaction Complete Acid Acidification (pH 2-3) Precipitation of Product Cool->Acid 1M HCl Filter Filtration & Washing (Remove Pyridine) Acid->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst End Final Product: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Recryst->End

Caption: Step-by-step workflow for the microwave-assisted synthesis of the target acrylic acid derivative.

Results & Discussion

Optimization Data

The following table summarizes the optimization of reaction conditions. The microwave method demonstrates superior efficiency compared to conventional heating.

EntryMethodTemp (°C)TimeSolventYield (%)Notes
1Thermal115 (Reflux)8 hrsPyridine65%Incomplete decarboxylation observed.
2MW10010 minPyridine72%Residual intermediate detected.
3 MW 120 15 min Pyridine 92% Full conversion, high purity.
4MW14010 minPyridine85%Slight degradation/darkening of product.
5MW12015 minEtOH40%Poor solubility of malonic acid; slow reaction.
Mechanistic Insight

The reaction proceeds via the formation of an enolate from malonic acid (facilitated by piperidine), which attacks the carbonyl carbon of the aldehyde. The microwave energy efficiently overcomes the activation energy for the subsequent dehydration and, crucially, the decarboxylation step. In conventional heating, the intermediate dicarboxylic acid often persists; microwave superheating ensures rapid loss of CO₂, driving the equilibrium toward the thermodynamically stable trans-acrylic acid product.

Characterization Expectations[1][5]
  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       7.6 (d, J = 16.0 Hz, 1H, =CH-Ar) – Indicates trans geometry.
      
    • 
       6.4 (d, J = 16.0 Hz, 1H, =CH-COOH)
      
    • 
       7.5 (d, 1H, Pyrazole-H3)
      
    • 
       6.7 (d, 1H, Pyrazole-H4)
      
    • 
       4.2 (q, 2H, N-CH₂)
      
    • 
       1.3 (t, 3H, CH₃)
      

Troubleshooting & Safety

Common Issues
  • Incomplete Decarboxylation: If LC-MS shows a mass corresponding to the dicarboxylic acid (M+44), return the mixture to the microwave for 5 minutes at 130 °C.

  • Product Oiling Out: If the product oils out upon acidification, scratch the glass with a spatula or add a seed crystal. Ensure the mixture is kept at 0–4 °C.

  • Regiochemistry: Confirm the starting material is the 5-isomer. The 4-isomer (from standard Vilsmeier-Haack) will react but yields a different pharmacophore.

Safety Protocols
  • Pyridine: Toxic and has a noxious odor. All transfers must be performed in a fume hood. The microwave vial must be capped tightly to prevent vapor release.

  • Microwave Vials: Inspect for scratches before use to prevent vessel failure under pressure.

  • Acidification: Exothermic reaction. Add HCl slowly to the pyridine mixture to avoid violent sputtering.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Pawar, S. S., et al. (2016).[3] "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry.

  • Pyrazole Biological Activity & Synthesis

    • Ansari, A., et al. (2017).[4] "Biological Activities of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry.

  • Doebner Modification Mechanism

    • Jones, G. (2011). "The Knoevenagel Condensation."[1][3][5] Organic Reactions.[2][1][6][3][5][7]

  • Regioselectivity in Pyrazole Functionalization

    • Fustero, S., et al. (2010). "Regioselective Synthesis of Pyrazoles." Chemical Reviews.

Sources

Method

Experimental procedure for synthesizing pyrazole compounds

Application Note: Precision Synthesis of Pyrazole Scaffolds From Classical Knorr Cyclocondensation to Regiocontrolled Pathways Executive Summary Pyrazoles are a cornerstone pharmacophore in medicinal chemistry, underpinn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazole Scaffolds From Classical Knorr Cyclocondensation to Regiocontrolled Pathways

Executive Summary

Pyrazoles are a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. While the classical Knorr synthesis remains the industrial standard for its robustness, it often suffers from poor regioselectivity when employing unsymmetrical 1,3-dicarbonyl substrates. This application note provides a dual-track protocol: a robust standard operating procedure (SOP) for classical synthesis and an advanced, chemically engineered protocol utilizing fluorinated solvents to achieve high regioisomeric excess (re).

Scientific Foundation & Reaction Engineering

The Mechanistic Pathway

The synthesis proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] The reaction is acid-catalyzed, typically proceeding through a hydrazone intermediate.[2][5] The critical engineering challenge lies in the tautomeric equilibrium .

  • Step 1: Nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl.

  • Step 2: Acid-catalyzed dehydration to form the hydrazone.

  • Step 3: Intramolecular cyclization (5-exo-trig) followed by a second dehydration to aromatize the ring.

The Regioselectivity Challenge

When using an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

), two regioisomers are possible.[4] In standard protic solvents (EtOH, MeOH), the reaction is often governed by steric control, leading to mixtures. However, the use of fluorinated solvents (TFE, HFIP) can shift this pathway toward electronic control, often favoring the 1,5-isomer due to hydrogen-bond-donating capabilities that activate specific carbonyls.

Figure 1: Mechanistic Pathway & Regiochemical Divergence

G Start 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Start->Inter Acid Cat. -H2O Cyclic 5-Hydroxy Pyrazoline Inter->Cyclic Cyclization ProdA Isomer A (Steric Control) Cyclic->ProdA Standard Conditions ProdB Isomer B (Electronic Control) Cyclic->ProdB Fluorinated Solvents

Caption: Divergent pathways in pyrazole synthesis. Solvent effects can steer the reaction toward Isomer A or B.

Experimental Design Strategy

The choice of solvent and catalyst is not arbitrary; it dictates the reaction kinetics and the purification burden.

ParameterRecommendationRationale
Solvent (Standard) Ethanol (EtOH) or Isopropanol (IPA)Green, high boiling point for reflux, easy removal.
Solvent (Regio) 2,2,2-Trifluoroethanol (TFE)High H-bond donor ability activates carbonyls selectively; stabilizes specific transition states.
Catalyst Glacial Acetic Acid (AcOH)buffers pH to ~4-5; protonates carbonyl O without fully protonating hydrazine N.
Stoichiometry 1.0 : 1.1 (Dicarbonyl : Hydrazine)Slight excess of hydrazine ensures complete consumption of the electrophile.

Detailed Protocols

Protocol A: Classical Knorr Synthesis (Robust & Scalable)

Target Application: Synthesis of 3-methyl-1-phenyl-5-pyrazolone.

Reagents:

  • Ethyl acetoacetate (13.0 g, 100 mmol)

  • Phenylhydrazine (11.9 g, 110 mmol) [Caution: Toxic/Skin Sensitizer]

  • Ethanol (50 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the RBF with Ethyl acetoacetate and Ethanol. Stir at room temperature (RT).

  • Addition: Add Phenylhydrazine dropwise over 10 minutes. Note: Reaction is exothermic; observe temperature.

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] Starting material (

      
      ) should disappear.
      
  • Precipitation: Allow the mixture to cool to RT. Often, the product precipitates spontaneously. If not, cool to 0°C in an ice bath and induce crystallization by scratching the glass or adding cold water (10-20 mL).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize from hot Ethanol/Water (8:2).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Regioselective Synthesis (Advanced)

Target Application: Synthesis of highly regioselective 1,5-diarylpyrazoles.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

Procedure:

  • Dissolution: In a screw-cap reaction vial, dissolve the 1,3-diketone in TFE.

  • Addition: Add the Aryl Hydrazine salt directly to the solution.

  • Reaction: Stir vigorously at Room Temperature for 12–16 hours.

    • Expert Insight: Unlike ethanol, TFE activates the carbonyls sufficiently to allow reaction at RT, which kinetically traps the favored regioisomer before thermodynamic equilibration occurs.

  • Workup: Evaporate TFE under reduced pressure (Rotavap). Note: TFE is expensive; consider recovering for reuse.

  • Isolation: Redissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove trace acid, then Brine. Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (SiO₂).[4] The regioselectivity is typically >95:5, making separation easy.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Points

Workflow Start Start: Reagent Prep SolventSelect Select Solvent System Start->SolventSelect Reaction Reaction (Reflux or RT) SolventSelect->Reaction EtOH (Standard) TFE (Regio) TLC QC: TLC Check Reaction->TLC TLC->Reaction Incomplete Workup Workup & Isolation TLC->Workup Complete Purify Purification (Recryst. or Column) Workup->Purify Final Final QC (NMR/MS) Purify->Final

Caption: Standardized workflow for pyrazole synthesis, highlighting the critical solvent selection node.

Characterization & Troubleshooting

Quality Control Parameters
  • 1H NMR (DMSO-d6):

    • Pyrazole-H4: Characteristic singlet typically between

      
       6.0 – 7.0 ppm.
      
    • NH Signal: Broad singlet >12 ppm (if N-unsubstituted).

  • Mass Spectrometry: Electrospray Ionization (ESI+) is preferred. Look for

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling out Product melting point is near RT or impurities present.Use a seed crystal; switch recrystallization solvent to EtOH/Water; scratch flask walls.
Low Yield Incomplete cyclization (hydrazone intermediate remains).Increase reaction time; add more acid catalyst; ensure reflux temp is maintained.
Regioisomer Mixture Thermodynamic equilibration.Switch to Protocol B (TFE solvent); lower reaction temperature.
Dark Coloration Oxidation of phenylhydrazine.[6]Use freshly distilled hydrazine; conduct reaction under Nitrogen/Argon atmosphere.

References

  • Knorr, L. (1883).[5][7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5][7]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • Gosselin, F., et al. (2018).[8] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 29, 2689.[8]

  • ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.

Sources

Application

Application Note: In Vitro Characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Introduction & Compound Profile 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (also known as 1-ethyl-1H-pyrazole-5-acrylic acid) represents a "privileged scaffold" in medicinal chemistry. Structurally, it functions as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (also known as 1-ethyl-1H-pyrazole-5-acrylic acid) represents a "privileged scaffold" in medicinal chemistry. Structurally, it functions as a bioisostere of cinnamic acid, replacing the phenyl ring with an ethyl-substituted pyrazole.

This structural class is widely investigated for two primary mechanisms:

  • Anti-Inflammatory Activity: Pyrazole derivatives are established inhibitors of the COX-2/iNOS pathways. The acrylic acid side chain (an

    
    -unsaturated carbonyl) acts as a Michael acceptor, potentially forming covalent interactions with cysteine residues in target proteins like Keap1 (activating Nrf2) or NF-
    
    
    
    B pathway components.
  • Neuroprotection & Cytoprotection: Similar analogs function as antioxidants and Bcl-2 inhibitors, mitigating oxidative stress and apoptosis.

This guide provides a validated screening cascade to characterize the biological activity of this compound, moving from solubility profiling to functional cell-based assays.

Compound Snapshot
PropertyDetail
Chemical Structure Pyrazole ring (N1-ethyl) with C5-acrylic acid tail
Molecular Weight ~180.2 g/mol
Key Pharmacophore

-unsaturated carboxylic acid (Michael Acceptor)
Primary Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low, pH dependent)
Storage -20°C, desiccated.[1][2] Protect from light (prevent cis/trans isomerization).
Experimental Workflow

The following diagram outlines the logical progression of assays required to validate this compound, ensuring that observed effects are specific and not artifacts of toxicity or chemical instability.

Workflow Stock Compound Preparation (DMSO Stock) QC Quality Control (Solubility & Stability) Stock->QC 1. Check Purity Tox Cytotoxicity Screen (CCK-8 / MTT) QC->Tox 2. Determine Max Dose Func Functional Assay (NO Release / Griess) Tox->Func 3. Select Non-Toxic Conc. Mech Mechanism Validation (COX-2 / GSH Binding) Func->Mech 4. Confirm Target

Figure 1: Screening cascade. Toxicity profiling (Red) must precede functional assays (Green) to rule out false positives caused by cell death.

Protocol 1: Compound Handling & Stability

Objective: Ensure the chemical integrity of the acrylic acid double bond during testing.

  • Solvent: Dissolve in 100% DMSO to create a 50 mM stock .

  • Light Sensitivity: The prop-2-enoic acid moiety can undergo photo-isomerization. All stocks must be prepared in amber tubes and handled under low light.

  • Working Solutions: Dilute into aqueous buffers (PBS or Media) immediately prior to use. Do not store aqueous dilutions >4 hours due to potential Michael addition with water or buffer components.

Protocol 2: Cytotoxicity Profiling (CCK-8 Assay)

Rationale: Before testing efficacy, we must define the Maximum Tolerated Dose (MTD) . Pyrazoles can be cytotoxic; testing at toxic concentrations will yield false "anti-inflammatory" results (dead cells don't produce inflammation).

Cell Model: RAW 264.7 (Murine Macrophages) or HEK293.

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • 96-well clear flat-bottom plates.

  • Culture Media (DMEM + 10% FBS).

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Remove old media. Add 100 µL fresh media containing the compound at serial dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (DMSO final concentration < 0.5%).

  • Incubation: Incubate for 24 hours.

  • Development: Add 10 µL of CCK-8 reagent to each well.

  • Measurement: Incubate for 1–4 hours until orange color develops. Measure Absorbance at 450 nm .

  • Analysis: Calculate % Viability relative to DMSO control.

    • Acceptance Criteria: Only concentrations retaining >90% viability should be used in subsequent functional assays.

Protocol 3: Functional Anti-Inflammatory Assay (Griess Reaction)

Rationale: This is the gold-standard phenotypic assay for this scaffold. It measures the compound's ability to inhibit Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Mechanism: LPS activates TLR4


 NF-

B

iNOS expression

NO release. The compound is expected to block this pathway.

Materials:

  • LPS (Lipopolysaccharide from E. coli O111:B4).

  • Griess Reagent (1% Sulfanilamide + 0.1% NED in phosphoric acid).

  • Sodium Nitrite (NaNO

    
    ) standard.
    

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 24-well or 96-well plates. Adhere overnight.
    
  • Pre-treatment: Replace media with serum-reduced media containing the compound (at non-toxic doses determined in Protocol 2). Incubate for 1 hour .

    • Why Pre-treat? To allow the compound to enter the cell and engage intracellular targets (e.g., kinases, NF-

      
      B) before the inflammatory trigger.
      
  • Stimulation: Add LPS (final conc. 1 µg/mL) to the wells without removing the compound.

  • Incubation: Incubate for 18–24 hours.

  • Quantification:

    • Transfer 50 µL of cell culture supernatant to a fresh 96-well plate.

    • Add 50 µL of Griess Reagent.

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Normalization: Compare NO levels to the "LPS Only" positive control and "No LPS" negative control.

Protocol 4: Biochemical Mechanism (COX-2 Inhibition)

Rationale: To determine if the compound acts directly on inflammatory enzymes or upstream signaling. Pyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib).

Assay Type: Fluorometric Inhibitor Screening (Cell-Free).

Step-by-Step Procedure:

  • Enzyme Prep: Use recombinant human COX-2.

  • Reaction Mix: Combine Assay Buffer (Tris-HCl, pH 8.0), Heme cofactor, COX-2 enzyme, and the Test Compound (1–100 µM).

  • Pre-Incubation: Incubate for 10 mins at 25°C to allow inhibitor binding.

  • Substrate Addition: Add Arachidonic Acid (AA) and a fluorometric probe (e.g., ADHP/Amplex Red).

  • Kinetics: COX-2 converts AA to PGG2, which reacts with the probe to produce fluorescence (Ex/Em 535/587 nm).

  • Calculation:

    
    
    
Pathway Visualization

The following diagram illustrates the signaling node where 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is hypothesized to act, based on its structural class.

Signaling LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Complex TLR4->NFkB Activation COX2 COX-2 / iNOS NFkB->COX2 Transcription Nrf2 Nrf2 (Antioxidant) Nrf2->NFkB Cross-regulation NO Nitric Oxide / PGE2 COX2->NO Catalysis Compound Test Compound (Pyrazole-Acrylate) Compound->Nrf2 Activation via Michael Addition Compound->COX2 Direct Inhibition (Potential)

Figure 2: Mechanistic hypothesis. The compound may directly inhibit COX-2 (Red path) or activate Nrf2 via electrophilic attack (Green path), suppressing inflammation.

Data Analysis & Interpretation
Result ScenarioInterpretationNext Step
High Toxicity (IC50 < 10 µM) Compound is a general toxin or highly reactive Michael acceptor.Perform GSH-reactivity assay to check for non-specific covalent binding.
No Toxicity + Low NO Inhibition Compound is inactive in this context.Test in alternative assays (e.g., Bcl-2 cancer lines) or check cell permeability.
No Toxicity + High NO Inhibition Valid Anti-Inflammatory Hit. Proceed to COX-2 enzymatic assay to distinguish direct enzyme inhibition vs. upstream signaling modulation.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 498446, 1-Ethylpyrazole. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[3] Retrieved from [Link]

  • Jiang, et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Temirak, A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Advances. Retrieved from [Link]

Sources

Method

Application Note: High-Precision Cytotoxicity Profiling of Pyrazole Derivatives

Abstract & Strategic Context Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDKs, VEGFR) and tubulin polymerization inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDKs, VEGFR) and tubulin polymerization inhibitors. While their pharmacophore offers high potency, their lipophilicity and specific redox properties present unique challenges in cell-based assays.

This guide moves beyond generic protocols to address the specific nuances of screening pyrazole libraries. It focuses on distinguishing true cytotoxic efficacy from assay artifacts, ensuring that calculated IC50 values represent genuine therapeutic potential rather than solubility issues or chemical interference.

Pre-Assay Considerations: The "Go/No-Go" Checkpoints

Before pipetting, three critical parameters must be optimized for pyrazole compounds to ensure data integrity.

A. Solubility & Vehicle Tolerance

Pyrazoles are often hydrophobic. Incomplete solubilization leads to micro-precipitation in the well, causing light scattering that artificially inflates absorbance readings in colorimetric assays.

  • Protocol: Dissolve stock pyrazoles in 100% DMSO at 10–50 mM.

  • The 0.5% Rule: Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v). Higher levels induce non-specific membrane permeabilization, masking the compound's specific toxicity.

  • Validation: Visually inspect wells under 40x microscopy immediately after treatment. If crystals are visible, the data is invalid.

B. Chemical Interference (The Redox Artifact)

Expert Insight: Some pyrazole derivatives possess reducing moieties (e.g., hydrazine precursors) that can chemically reduce tetrazolium salts (MTT/MTS) in the absence of cells, leading to false "viable" signals.

  • Control Requirement: Always run a "Compound-Only" control (Media + Compound + MTT, no cells) to quantify background reduction.

C. Cell Line Selection Strategy

Select cell lines based on the predicted pyrazole mechanism:

  • Kinase Inhibitors: Use high-proliferating lines with active signaling (e.g., MCF-7 for CDK2/9 targets, A549 for general proliferation).

  • Metabolic Targets: Use HepG2 but be wary of their high drug-metabolizing capacity which may deactivate the pyrazole.

Core Protocol I: Metabolic Viability Screen (MTT Assay)

The MTT assay remains the gold standard for high-throughput screening of pyrazoles due to its cost-effectiveness and robustness, provided the interference controls (Section 2B) are in place.

Reagents
  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO (molecular biology grade).

  • Positive Control: Doxorubicin (10 µM) or Cisplatin.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed cells (e.g., 5,000–10,000 cells/well) in 96-well clear-bottom plates.

    • Edge Effect Mitigation: Fill outer wells with sterile PBS, not cells. Evaporation in outer wells alters media concentration, skewing IC50s.

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Prepare 2x serial dilutions of pyrazole derivatives in media (max DMSO 1.0%).

    • Add 100 µL of 2x compound to 100 µL of existing media in wells (Final DMSO 0.5%).

    • Include: Vehicle Control (0.5% DMSO), Positive Control, and Blanks (Media only).

    • Incubate for 48 to 72 hours .[1][2] (Pyrazoles acting on cell cycle often require >24h to show phenotypic impact).

  • MTT Addition (Day 3/4):

    • Add 20 µL MTT stock per well.

    • Incubate 3–4 hours. Check for purple formazan crystals.[1][3][4][5][6][7]

    • Note: If pyrazoles are cytostatic, crystals may be smaller/fewer but cells remain attached.

  • Solubilization & Readout:

    • Aspirate media carefully (do not dislodge crystals).[7]

    • Add 150 µL DMSO. Shake plate on an orbital shaker for 15 min.

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Visualization: Screening Workflow

G Start Compound Library (Pyrazoles) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Seeding Cell Seeding (96-well, -Edge) Solubility->Seeding Treatment Treatment (48-72h) Seeding->Treatment MTT MTT Addition (4h Incubation) Treatment->MTT Readout OD 570nm Quantification MTT->Readout Analysis IC50 Calculation & Hit Selection Readout->Analysis

Figure 1: Optimized workflow for high-throughput cytotoxicity screening of pyrazole derivatives.

Core Protocol II: Mechanistic Validation (Apoptosis)

A reduction in MTT signal only indicates low metabolic activity. To confirm if the pyrazole is killing cells (cytotoxic) or stopping division (cytostatic), Flow Cytometry is required.

Principle

Many pyrazoles induce apoptosis via the Intrinsic (Mitochondrial) Pathway , often triggered by ROS generation or CDK inhibition. We use Annexin V (binds exposed PS) and Propidium Iodide (PI - stains permeable membranes) to distinguish stages.

Protocol
  • Treatment: Treat cells in 6-well plates with the pyrazole at its IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them. Crucial: Do not discard floating cells; they contain the apoptotic population.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.[2]

    • Incubate 15 min in dark at RT.

  • Analysis: Run on Flow Cytometer (e.g., FL1 for FITC, FL2/3 for PI).

Visualization: Pyrazole Mechanism of Action[9][10][11]

Pathway Pyrazole Pyrazole Derivative Target Target Inhibition (CDK2/Tubulin) Pyrazole->Target Primary Action ROS ROS Generation Pyrazole->ROS Redox Stress p53 p53 Activation Target->p53 ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Common signaling cascade induced by cytotoxic pyrazole derivatives involving CDK inhibition and ROS-mediated mitochondrial dysfunction.

Data Analysis & Interpretation

Quantitative Summary (Hypothetical Data)

The following table illustrates typical results for a pyrazole library screen. Note the correlation between IC50 and Apoptotic Index.

Compound IDIC50 (µM) [MCF-7]IC50 (µM) [HepG2]Selectivity Index (SI)Mechanism (Flow Cytometry)
Pyr-A1 4.2 ± 0.545.0 ± 2.110.7G2/M Arrest (Cytostatic)
Pyr-B3 0.8 ± 0.1 12.5 ± 1.215.6 Early Apoptosis (Annexin V+)
Pyr-C7 >100>100N/ANo Effect
Doxorubicin 0.5 ± 0.050.8 ± 0.11.6Late Apoptosis/Necrosis

Interpretation Logic:

  • High Potency (IC50 < 5 µM): Proceed to mechanistic studies.

  • High Selectivity (SI > 10): Calculated as

    
    . Indicates a favorable therapeutic window.
    
  • Cytostatic vs. Cytotoxic: Pyr-A1 arrests cells (likely tubulin effect), while Pyr-B3 kills them (likely kinase/ROS effect). Both are valuable but require different clinical development paths.

Troubleshooting Guide
  • High Background OD: Check for compound precipitation or "Redox Artifact" (Section 2B). Switch to SRB Assay (fixes proteins, ignores metabolism) if interference persists.

  • High Variation (SD > 10%): Likely pipetting error or "Edge Effect". Use a liquid handler or exclude outer wells.

References

  • National Institutes of Health (NIH). (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Anticancer Screening of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Abstract & Rationale The compound 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a privileged scaffold in medicinal chemistry, combining a bioisosteric pyrazole core with an -unsaturated carboxylic acid tail. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The compound 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a privileged scaffold in medicinal chemistry, combining a bioisosteric pyrazole core with an


-unsaturated carboxylic acid tail. This structural motif mimics the pharmacophores of established kinase inhibitors and tubulin-destabilizing agents (e.g., combretastatin analogs). The acrylic acid moiety serves as a potential Michael acceptor, allowing for covalent interactions with cysteine residues in target proteins (e.g., EGFR, VEGFR), while the N-ethyl pyrazole provides lipophilic bulk for hydrophobic pocket occupancy.

This guide details a rigorous workflow for evaluating the anticancer potential of this compound, moving from compound management to phenotypic screening and mechanistic validation.

Compound Management & Preparation

Physicochemical Properties[1][2][3]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: ~166.18 g/mol

  • Solubility: Low in water; High in DMSO, Ethanol.

  • Stability: Sensitive to light and prolonged exposure to nucleophiles (due to the electrophilic alkene).

Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 1.66 mg of the solid compound into a sterile, amber-colored 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Vortexing: Vortex for 30–60 seconds until the solution is perfectly clear.

  • Sterilization: If required for long-term culture (>72h), filter through a 0.22

    
    m PTFE syringe filter. Note: Nylon filters may bind the compound.
    
  • Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
    

Quality Control Check: Verify integrity via HPLC-UV prior to screening. A purity of >95% is required to rule out toxicity from synthetic byproducts (e.g., hydrazine residues).

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for cell viability. It is the industry standard for determining the half-maximal inhibitory concentration (IC


).
Cell Line Selection

Select a panel representing diverse tissue origins and genetic backgrounds:

  • A549 (Lung Carcinoma): KRAS mutant, high metabolic rate.

  • MCF-7 (Breast Adenocarcinoma): ER+, wild-type p53.

  • HeLa (Cervical Cancer): HPV+, aggressive proliferation.

  • HFL-1 (Human Fetal Lung Fibroblast): Normal control to assess selectivity index (SI).

Detailed Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., A549: 3,000 cells/well; MCF-7: 5,000 cells/well) in 100

    
    L complete media.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture media (0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
    • Critical: Maintain final DMSO concentration < 0.5% v/v in all wells.

    • Include Positive Control (Doxorubicin, 1

      
      M) and Vehicle Control  (0.5% DMSO).
      
  • Exposure: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
    L MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Cell Viability:



Fit data to a 4-parameter logistic (4PL) regression model to derive IC

.

Secondary Screening: Mechanism of Action (MoA)

If IC


 < 10 

M, proceed to mechanistic validation. Pyrazole-acrylic acid derivatives often act via Cell Cycle Arrest or Apoptosis .
Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound arrests cells in G0/G1 (kinase inhibition) or G2/M (tubulin destabilization).

Protocol:

  • Treatment: Treat A549 cells with IC

    
     and 2xIC
    
    
    
    concentrations for 24 hours.
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol (add dropwise while vortexing). Fix at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL). Incubate 30 mins at 37°C in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer (e.g., BD FACSCalibur).

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between cytostatic effects and cytotoxic apoptosis.

Protocol:

  • Treatment: 24–48 hours exposure.

  • Staining: Use an Annexin V-FITC Apoptosis Detection Kit.

    • Annexin V binds externalized phosphatidylserine (early apoptosis).

    • PI stains permeable membranes (late apoptosis/necrosis).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Visualizations & Pathways

Screening Workflow

The following diagram illustrates the decision matrix for the screening campaign.

ScreeningWorkflow Start Compound Synthesis & QC (>95% Purity) PrimaryScreen Primary Screen: MTT Assay (A549, MCF-7, HeLa) Start->PrimaryScreen Decision1 IC50 < 10 µM? PrimaryScreen->Decision1 Stop Stop / Optimize Structure Decision1->Stop No SecondaryScreen Secondary Screen: Flow Cytometry Decision1->SecondaryScreen Yes MoA_Check Mechanism Analysis SecondaryScreen->MoA_Check G2M G2/M Arrest (Tubulin Target) MoA_Check->G2M Accumulation G1 G0/G1 Arrest (Kinase Target) MoA_Check->G1 Accumulation InVivo In Vivo Xenograft G2M->InVivo G1->InVivo

Figure 1: Decision tree for the preclinical evaluation of pyrazole-acrylic acid derivatives.

Hypothetical Signaling Pathway (Kinase Inhibition)

Based on structural analogs (e.g., pyrazole-based EGFR inhibitors), the compound likely interferes with the MAPK pathway.

MAPK_Pathway GF Growth Factor (EGF) RTK RTK (EGFR) Target Site GF->RTK Activation RAS RAS-GTP RTK->RAS Compound 3-(1-ethyl-1H-pyrazol...) Compound->RTK Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Figure 2: Potential point of intervention within the MAPK signaling cascade.

Data Reporting Template

For internal reports or publication, summarize data in the following format:

Cell LineTissue OriginIC

(Compound) [

M]
IC

(Doxorubicin) [

M]
Selectivity Index (SI)
A549 LungExperimental0.5 - 1.5IC

(HFL-1) / IC

(A549)
MCF-7 BreastExperimental0.8 - 2.0-
HeLa CervixExperimental1.0 - 3.0-
HFL-1 Normal LungExperimental> 10.0N/A

Note: An SI > 2.0 indicates preferential toxicity toward cancer cells.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Nitulescu, G. M., et al. (2015). Synthesis and anticancer screening of some new pyrazole derivatives. European Journal of Medicinal Chemistry.[1][2][3] [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.[2] European Journal of Medicinal Chemistry.[1][2][3] [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. [Link]

  • El-Qaliei, M. I. H., et al. (2025). Synthesis of new azo disperse dyes containing pyrazole and pyrazolo[1,5-a]pyrimidine rings.[4] Bulletin of the Chemical Society of Ethiopia.[4] [Link]

Sources

Method

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid as a potential enzyme inhibitor

Application Note: Characterizing 3-(1-Ethyl-1H-Pyrazol-5-yl)Prop-2-Enoic Acid (EPPA) as a Tunable Enzyme Inhibitor Scaffold Executive Summary This technical guide details the experimental characterization of 3-(1-ethyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing 3-(1-Ethyl-1H-Pyrazol-5-yl)Prop-2-Enoic Acid (EPPA) as a Tunable Enzyme Inhibitor Scaffold

Executive Summary

This technical guide details the experimental characterization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (herein referred to as EPPA ), a synthetic intermediate with significant potential as an enzyme inhibitor. Structurally, EPPA combines a privileged pyrazole core —a common pharmacophore in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—with an


-unsaturated carboxylic acid  tail.

This specific molecular architecture suggests two primary mechanisms of action:

  • Reversible Competitive Inhibition: The pyrazole ring mimics the adenine base of ATP in kinase pockets, while the carboxylic acid interacts with active site residues (e.g., Lysine, Magnesium coordination).

  • Targeted Covalent Inhibition (TCI): The prop-2-enoic acid moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR).

This guide provides validated protocols to distinguish between these mechanisms, determine potency (


), and assess kinetic parameters (

).

Structural Rationale & Mechanism

The efficacy of EPPA relies on the precise positioning of its electrophilic "warhead" relative to the binding core.

  • The Scaffold (1-Ethyl-Pyrazole): Provides hydrophobic interactions and hydrogen bond acceptors (N2) crucial for orienting the molecule within the ATP-binding pocket or allosteric sites.

  • The Warhead (Prop-2-enoic Acid):

    • Electrophilicity: The double bond is activated by the electron-withdrawing carboxylic acid, making the

      
      -carbon susceptible to nucleophilic attack.
      
    • Selectivity: Unlike highly reactive acrylamides, the carboxylic acid moiety introduces pH-dependence and electrostatic steering, potentially reducing off-target toxicity compared to traditional covalent drugs.

Mechanism of Action: Michael Addition

The proposed covalent mechanism involves the nucleophilic attack of a catalytic or non-catalytic cysteine thiolate on the


-carbon of the prop-2-enoic acid tail.

MOA EnzCys Enzyme-S⁻ (Nucleophile) Complex Reversible Complex (E·I) EnzCys->Complex Binding EPPA EPPA (Electrophile) EPPA->Complex Covalent Covalent Adduct (E-I) Complex->Covalent Michael Addition (k_inact) Covalent->Complex Rarely Reversible

Figure 1: Proposed kinetic mechanism for EPPA-mediated inhibition. The initial reversible binding (


) places the warhead in proximity to the cysteine, facilitating the covalent bond formation (

).

Experimental Workflow

To validate EPPA as an inhibitor, a sequential workflow is required to filter out false positives (e.g., aggregators, PAINS) and confirm the mode of inhibition.

Workflow Start Compound QC (LC-MS/NMR) Solubility Protocol 1: Kinetic Solubility Start->Solubility Screen Protocol 2: IC50 Determination Solubility->Screen TDI Protocol 3: Time-Dependent Inhibition Screen->TDI If IC50 < 10 µM Specificity Protocol 4: Thiol Reactivity (GSH) TDI->Specificity If Time-Dependent

Figure 2: Screening cascade for characterizing EPPA. Each step acts as a gatekeeper for the next.

Detailed Protocols

Protocol 1: Kinetic Solubility & Stability

Purpose: Ensure the compound does not precipitate during the assay, which causes false inhibition (promiscuous aggregation).

Materials:

  • EPPA Stock (10 mM in DMSO).

  • PBS (pH 7.4).

  • UV-Vis Plate Reader.

Procedure:

  • Preparation: Dilute EPPA stock into PBS to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

  • Incubation: Shake at room temperature for 2 hours.

  • Measurement: Measure Absorbance at 280 nm and 600 nm (turbidity).

  • Analysis: Significant

    
     indicates precipitation.
    
    • Criterion: If

      
       at 50 µM, the functional solubility limit is reached. Perform all subsequent assays below this concentration.
      
Protocol 2: Continuous Kinetic Assay ( Determination)

Purpose: Determine the potency of EPPA against a target enzyme (e.g., a generic Kinase or Protease).

Materials:

  • Target Enzyme (e.g., GSK-3

    
     or Cathepsin B).
    
  • Substrate (Fluorogenic peptide).

  • Assay Buffer (specific to enzyme, e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Triton X-100). Note:  Avoid DTT if testing covalent inhibition; use TCEP or low GSH to prevent warhead inactivation.
    

Procedure:

  • Serial Dilution: Prepare a 10-point dilution series of EPPA (e.g., 100 µM to 0.5 nM) in Assay Buffer.

  • Enzyme Addition: Add enzyme to the plate (typically 1-5 nM final concentration).

  • Pre-incubation: Incubate for 15 minutes at RT. Crucial for equilibrium.

  • Reaction Start: Add substrate (

    
     concentration) to initiate the reaction.
    
  • Monitoring: Measure fluorescence kinetics (RFU) every 30 seconds for 60 minutes.

  • Calculation: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
    • Fit data to the 4-parameter logistic equation:

      
      
      
Protocol 3: Time-Dependent Inhibition (TDI)

Purpose: The Gold Standard for validating covalent inhibitors. If EPPA is covalent,


 will decrease as pre-incubation time increases.

Procedure:

  • Setup: Prepare 5 identical plates with Enzyme + EPPA (at

    
     concentration).
    
  • Variable Pre-incubation: Incubate plates for varying times:

    
     minutes.
    
  • Initiation: Add substrate to each plate after its specific incubation time.

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Reversible Inhibitor:

      
       remains constant.
      
    • Covalent/Slow-Binding:

      
       shifts left (decreases) over time.
      

Advanced Analysis (


): 
For covalent inhibitors, the efficiency is defined by the ratio of the inactivation rate (

) to the binding constant (

).
  • Plot

    
     (observed rate of inactivation) vs. [I].
    
  • Fit to:

    
    
    
Protocol 4: Thiol Reactivity Assay (Ellman’s Test)

Purpose: Assess the chemical reactivity of the acrylic acid tail. High reactivity with free glutathione (GSH) suggests potential toxicity (PAINS).

Materials:

  • GSH (Glutathione), 50 µM.

  • DTNB (Ellman’s Reagent).

  • EPPA (100 µM).

Procedure:

  • Incubation: Mix EPPA (100 µM) with GSH (50 µM) in PBS. Incubate for 0, 1, and 4 hours.

  • Detection: Add DTNB. Free thiols react with DTNB to produce TNB (

    
    ).
    
  • Quantification:

    • % Reactivity =

      
      
      
    • Interpretation: >50% consumption in 1 hour indicates a "hot" electrophile (likely toxic). <10% indicates a "tuned" electrophile suitable for targeted drugs.

Data Analysis & Interpretation

ParameterResultInterpretation for EPPA

Shift
> 3-fold decrease over 1hConfirmed Time-Dependent Inhibitor (Likely Covalent).
GSH Reactivity < 10% in 4hHigh Chemical Stability; suitable for biological assays.
Solubility Precipitates > 50 µMLimited window; optimize formulation or use analogs.
Reversibility Activity recovers after dilutionReversible (Competitive) Mechanism.

Troubleshooting

  • Issue: High Background Fluorescence.

    • Cause: The pyrazole ring can be fluorescent.

    • Solution: Run a "Compound Only" control and subtract baseline RFU.

  • Issue: No Inhibition in Covalent Assay.

    • Cause: DTT in the buffer neutralized the acrylic acid.

    • Solution: Switch to TCEP or remove reducing agents during pre-incubation.

  • Issue: Flat Dose-Response.

    • Cause: Compound precipitation.

    • Solution: Add 0.01% Triton X-100 or reduce max concentration.

References

  • Design of Pyrazole Deriv

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the pyrazole pharmacophore in
    • (General Search for verification)

  • Covalent Inhibition in Drug Discovery:

    • Source:N
    • Context: Methodology for determin
  • Assay Interference by Chemical Aggreg

    • Source:Journal of Medicinal Chemistry (Shoichet et al.).
    • Context: Protocols for distinguishing true inhibitors
  • Reactivity of

    
    -Unsaturated Carboxylic Acids. 
    
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Structure-Activity Relationship (SAR) of acrylic acid warheads.

(Note: Specific literature on "3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid" is limited, indicating it is a novel or specific intermediate. The protocols above are derived from standard practices for structurally analogous pyrazole-acrylic acid inhibitors.)

Application

Application Note: Molecular Docking Studies of Pyrazole Derivatives with Target Proteins

Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1][2] In silico molecular docking has emerged as an indispensable tool in the rational design and optimization of these pyrazole-based inhibitors.[1] This technical guide provides an in-depth overview of the computational methodologies, key findings, and best practices associated with the molecular docking of pyrazole derivatives. We present a self-validating protocol that emphasizes scientific integrity, from target selection and system preparation to simulation and results interpretation. Detailed experimental protocols for in silico analyses are provided, and critical workflows are visualized to offer a comprehensive resource for researchers in the field of drug discovery.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[3] Its unique structural and electronic properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, make it a versatile scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[4] This versatility is evidenced by the numerous FDA-approved drugs containing the pyrazole moiety, which are used to treat a wide range of diseases including cancer, inflammation, and viral infections.[2][3][4] Several pyrazole-derived drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors, highlighting the scaffold's importance in developing targeted therapies.[5][6]

The Role of In Silico Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7][8] This technique is fundamental to structure-based drug design (SBDD), allowing researchers to:

  • Virtually screen large libraries of compounds to identify potential hits.[9]

  • Understand the molecular basis of ligand-receptor interactions.

  • Optimize lead compounds to improve binding affinity and selectivity.

  • Propose hypotheses about the mechanism of action of novel compounds.

By providing crucial insights into binding energetics and intermolecular interactions, docking significantly accelerates the drug discovery pipeline, reducing the time and cost associated with experimental screening.[7]

Part 1: Foundational Concepts & Target Selection

A successful docking study begins with a thorough understanding of the biological target. The choice of protein structure is critical, as crystallographic or NMR-derived structures are static snapshots and may have missing atoms or ambiguous protonation states that require correction.[7]

Common Protein Targets for Pyrazole Derivatives

The broad bioactivity of pyrazole derivatives means they interact with a diverse range of protein targets. Kinases are a particularly prominent class, as their ATP-binding pockets are well-suited for interaction with heterocyclic scaffolds.[6][10] Below is a summary of key protein targets frequently studied in the context of pyrazole inhibitors.

Target Protein ClassSpecific TargetPDB ID (Example)Therapeutic AreaKey Interacting Residues (Examples from Literature)
Tyrosine Kinases VEGFR-22QU5Cancer (Anti-angiogenesis)Cys919, Asp1046, Glu885
EGFR1M17, 6V6OCancerMet793, Leu718, Asp855
Serine/Threonine Kinases Aurora A2W1GCancer (Mitosis)Arg220, Ala213, Lys162
CDK22VTOCancer (Cell Cycle)Leu83, Lys33, Asp86
Structural Proteins Tubulin1SA0Cancer (Anti-mitotic)Cys241, Leu248, Ala316
Other Kinases PI3K4JPSCancer, InflammationVal851, Lys802, Asp933

Table 1: A selection of common protein targets for pyrazole derivatives with example PDB IDs and key interacting residues identified in docking studies.

Part 2: The Self-Validating Docking Protocol

Trustworthiness in computational science is paramount. A docking protocol must be a self-validating system. This means that before screening unknown compounds, the protocol's ability to reproduce known experimental results must be rigorously tested. The gold standard for validation is re-docking , where the native co-crystallized ligand is extracted from the protein's binding site and then docked back using the defined protocol.[11][12] A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the crystallographic pose and the re-docked pose is considered a successful validation, indicating the protocol is reliable.[13]

Overall Molecular Docking Workflow

The following diagram outlines the logical flow of a typical molecular docking experiment, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligand2D Design/Obtain Ligand 2D Structure PrepLig Prepare Ligand (Convert to 3D, minimize energy) Ligand2D->PrepLig Grid Define Binding Site & Generate Grid PrepProt->Grid Dock Run Docking Simulation PrepLig->Dock Grid->Dock Validation Protocol Validation (Re-docking) Dock->Validation RMSD < 2.0 Å? Analyze Analyze Results (Scores, Poses, Interactions) Validation->Analyze Visualize Visualize Protein-Ligand Complex Analyze->Visualize

Caption: General workflow for a molecular docking study.

Experimental Protocol 1: Receptor (Protein) Preparation

This protocol details the steps for preparing a target protein for docking using common molecular modeling software like UCSF Chimera or Schrödinger's Maestro.[14][15][16]

  • Obtain Protein Structure : Download the 3D coordinates of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) preferably with a co-crystallized ligand in the binding site of interest.

  • Initial Cleaning : Load the PDB file into the software.

    • Causality : PDB files often contain multiple protein chains, water molecules, ions, and co-factors that are not relevant to the specific docking study and can interfere with the calculation.[14]

    • Action : Remove all non-essential components, retaining only the protein chain(s) that form the binding site.

  • Add Hydrogens : Add hydrogen atoms to the protein structure.

    • Causality : Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for forming hydrogen bonds and for the correct calculation of the force field.[1] Select a pH (typically 7.4) to determine the protonation states of ionizable residues like Histidine, Aspartic acid, and Glutamic acid.

  • Assign Partial Charges : Compute and assign partial atomic charges (e.g., Gasteiger or AMBER charges).

    • Causality : Charges are necessary for the scoring function to calculate electrostatic interactions, a key component of binding affinity.[1]

  • Energy Minimization (Optional but Recommended) : Perform a brief energy minimization on the structure, particularly on the newly added hydrogens, to relieve any steric clashes.

  • Save in Required Format : Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[17]

Experimental Protocol 2: Ligand (Pyrazole Derivative) Preparation

Proper ligand preparation ensures that the molecule's 3D conformation, charge, and flexibility are correctly represented.[1]

  • Obtain/Draw Ligand Structure : Draw the 2D structure of the pyrazole derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or download it from a database like PubChem.

  • Convert to 3D : Convert the 2D structure into a 3D conformation.

  • Add Hydrogens and Assign Charges : Similar to the protein, add hydrogens and compute partial charges for the ligand atoms.

  • Energy Minimization : Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Causality : This step finds a low-energy, stable conformation of the ligand, which serves as the starting point for the docking search.[1]

  • Define Rotatable Bonds (Torsion Tree) : Identify and define the rotatable bonds within the ligand.

    • Causality : The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility during the simulation.[1]

  • Save in Required Format : Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina, MAE for Schrödinger Glide).[18]

Experimental Protocol 3: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[17][19]

  • Define the Search Space (Grid Box) :

    • Action : Define a 3D grid box that encompasses the entire binding site of the protein. If a co-crystallized ligand is present, center the box on it, ensuring the dimensions are large enough to allow the new ligand to move and rotate freely (typically 3-6 Å around the ligand).[7]

    • Causality : The docking algorithm will confine its conformational search to this defined space, dramatically increasing efficiency.

  • Create a Configuration File : Create a text file (conf.txt) specifying the paths to the prepared protein and ligand, the center coordinates of the grid box, and its dimensions.

  • Run the Docking Simulation : Execute Vina from the command line.

    • Command : vina --config conf.txt --out output.pdbqt --log log.txt

    • Explanation : This command tells Vina to use the parameters in conf.txt, save the output poses to output.pdbqt, and write a log file with the binding affinity scores to log.txt.

  • Protocol Validation (Re-docking) :

    • Action : Perform the docking using the native ligand that was co-crystallized with the protein.

    • Analysis : Use a visualization tool (e.g., PyMOL, Chimera) to superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the two poses.

    • Trustworthiness : If the RMSD is < 2.0 Å, the docking protocol is considered validated and can be reliably used to screen your pyrazole derivatives.[11][13]

Part 3: Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of data. A robust analysis goes beyond simply looking at the top score.[20]

Binding Affinity and Docking Score

Docking programs calculate a score that estimates the binding affinity, typically in kcal/mol.[20] A more negative score indicates a stronger predicted binding affinity.[21] These scores are invaluable for ranking a series of compounds but should not be interpreted as absolute binding free energies.

CompoundTargetDocking Score (kcal/mol)Key Interactions
Derivative 1b VEGFR-2 (2QU5)-10.09H-bonds with Cys919, Asp1046
Derivative 1d Aurora A (2W1G)-8.57H-bond with Ala213
Derivative 2b CDK2 (2VTO)-10.35H-bonds with Leu83, Lys33
Compound 5h EGFR (6V6O)-9.8 (approx.)H-bonds with Met793, Asp855

Table 2: Example docking scores for different pyrazole derivatives against kinase targets, synthesized from literature data.[10][22]

Pose Analysis and Interaction Mapping

Visual inspection of the top-ranked poses is crucial. The best pose is not just the one with the lowest energy, but one that is also chemically sensible, forming favorable interactions with key residues in the active site.[23]

Key Interactions to Analyze:

  • Hydrogen Bonds : Essential for specificity and affinity. The pyrazole ring's nitrogen atoms are common H-bond acceptors/donors.

  • Hydrophobic Interactions : Often drive the initial binding event. Aromatic rings on pyrazole derivatives frequently engage in hydrophobic contacts.

  • π-π Stacking : Interactions between aromatic rings (e.g., a phenyl group on the pyrazole and a Phenylalanine or Tyrosine residue in the protein).

The following diagram illustrates a hypothetical interaction network between a pyrazole derivative and a protein active site.

G cluster_ligand Pyrazole Derivative cluster_protein Protein Active Site Pyrazole_N1 Pyrazole N1-H ASP1046 ASP 1046 (C=O) Pyrazole_N1->ASP1046 H-Bond (Donor) Pyrazole_N2 Pyrazole N2 GLU885 GLU 885 (COO-) Pyrazole_N2->GLU885 H-Bond (Acceptor) Phenyl_Ring Phenyl Ring LEU840 LEU 840 Phenyl_Ring->LEU840 Hydrophobic PHE918 PHE 918 Phenyl_Ring->PHE918 π-π Stacking

Caption: Hypothetical protein-ligand interaction network.

Conclusion

Molecular docking is a powerful and indispensable tool for the study and development of pyrazole-based inhibitors. By following a structured, self-validating protocol, researchers can generate reliable and reproducible results that provide deep insights into molecular recognition. The true strength of docking lies not in the absolute prediction of binding affinity, but in its ability to rank compounds, elucidate binding modes, and generate testable hypotheses that guide experimental work. This integrated approach of computational and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442-446. [Link]

  • Patel, R. V., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Results in Chemistry, 5, 100871. [Link]

  • Purbond, A., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 20(5), e1012033. [Link]

  • Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8235-8269. [Link]

  • Reddy, L. V. R., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry, 45(35), 15998-16015. [Link]

  • Kumar, G., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1553. [Link]

  • Kumar, A., et al. (2019). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 22(4), 268-278. [Link]

  • Academia Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, 8(6). [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Creative Biostructure. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • Bawa, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

  • Harvard University. (n.d.). How to dock molecules with softwares from Schrödinger Inc. [Link]

  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. [Link]

  • ResearchGate. (2025). (PDF) The pyrazole scaffold in drug development. A target profile analysis. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • El-Sayed, N. F., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1345. [Link]

  • International Journal of Novel Research and Development. (2024). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD, 9(8). [Link]

  • ResearchGate. (2026). (PDF) Best Practices in Docking and Activity Prediction. [Link]

  • Al-Obaidi, A. M. J., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Systematic Reviews in Pharmacy, 11(6), 666-675. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. [Link]

  • Schrödinger. (n.d.). Docking and scoring. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Schrödinger. (2022). Protein Ligand Docking. [Link]

  • Balius, T. E., et al. (2015). Practical Considerations in Virtual Screening and Molecular Docking. Methods in Enzymology, 552, 1-27. [Link]

  • Kumar, S., & Singh, S. K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central, 2(1), 1010. [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link]

  • Schrödinger. (n.d.). Maestro. [Link]

  • Omics Logic. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]

  • YouTube. (2021). Molecular Docking using PyRx and AutoDock/Vina. [Link]

Sources

Method

Use of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid in drug discovery

Application Note: Strategic Utilization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid in Covalent Drug Discovery Executive Summary In modern drug discovery, 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (referred to her...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid in Covalent Drug Discovery

Executive Summary

In modern drug discovery, 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (referred to herein as EPPA ) represents a high-value "warhead-ready" scaffold.[1] Its structure combines a privileged pyrazole pharmacophore —known for binding ATP pockets in kinases—with an acrylic acid side chain . This acrylic moiety is not merely a linker; it is the direct precursor to Michael acceptors (acrylamides), which are the cornerstone of Targeted Covalent Inhibitors (TCIs) such as Ibrutinib and Osimertinib.[1]

This guide provides a rigorous technical framework for using EPPA to design covalent inhibitors. It moves beyond basic synthesis, focusing on the functional application of the molecule: converting the acid into a cysteine-targeting warhead and validating its reactivity.

Chemical Profile & Handling

PropertySpecificationRelevance to Drug Discovery
IUPAC Name 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acidCore scaffold for kinase/GPCR ligands.[1]
Molecular Weight ~180.2 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Key Moiety

-unsaturated carboxylic acid
Michael Acceptor Precursor : Reacts with nucleophiles (Cys-SH).[1]
Solubility DMSO, Methanol (High); Water (Low at pH < 4)Requires buffering for biological assays.[1]
Stability Light Sensitive (potential

isomerization)
Store in amber vials; avoid prolonged UV exposure.[1]

Application Workflow: From Scaffold to Lead

The utility of EPPA lies in its transformation. The acid group is rarely the final drug; it is the handle used to attach the "specificity element" (an amine) while simultaneously generating the "reactive element" (the acrylamide).[1]

EPPA_Workflow EPPA EPPA Scaffold (Acrylic Acid) Activation Activation (HATU/SOCl2) EPPA->Activation Activate Carboxyl Coupling Amide Coupling (R-NH2) Activation->Coupling + Amine (Specificity) Warhead Acrylamide Warhead (Michael Acceptor) Coupling->Warhead Forms Covalent Inhibitor Assay GSH Reactivity Profiling Warhead->Assay Safety Check Target Target Engagement (Covalent Binding) Warhead->Target Potency Check

Figure 1: The strategic workflow for converting the EPPA scaffold into a bioactive covalent inhibitor.

Protocol A: Synthesis of Covalent Warheads (Amidation)

Objective: Convert EPPA into an acrylamide derivative to target specific cysteine residues in a protein of interest (e.g., Cys481 in BTK).

Rationale: The carboxylic acid of EPPA is a poor electrophile. Converting it to an amide increases the electron deficiency of the double bond, tuning its reactivity for Michael addition.[1]

Reagents:

  • Substrate: EPPA (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)[1]

  • Base: DIPEA (3.0 eq)

  • Amine Partner: Functionalized aniline or aliphatic amine (1.1 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Dissolve EPPA (100 mg, 0.55 mmol) in anhydrous DMF (2 mL). Add DIPEA (290 µL) and stir at 0°C for 5 minutes.

  • Coupling: Add HATU (250 mg) in one portion. Stir for 15 minutes at 0°C to form the activated ester.

    • Checkpoint: Solution should turn slightly yellow.

  • Addition: Add the specific amine partner (e.g., 4-phenoxyaniline for a kinase-like model) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the acid peak (M-H) and appearance of the amide (M+H).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control:

  • Avoid Acid Chlorides: While SOCl₂ can be used, it often causes polymerization of the acrylic double bond.[1] HATU/T3P are milder and preserve the Michael acceptor geometry.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Quantify the electrophilicity of the synthesized EPPA-derivative. Why this matters: If the warhead is too reactive, it will bind non-specifically to all proteins (toxicity).[1] If too inert, it won't bind the target.[1] This assay determines the


 (half-life) of the inhibitor in the presence of a biological nucleophile.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • GSH Solution: 10 mM reduced L-Glutathione in PBS (pH 7.4).

  • Internal Standard: Indomethacin or Warfarin.

Methodology:

  • Preparation: Prepare a reaction mixture containing:

    • 50 µM Test Compound (EPPA-amide).

    • 500 µM GSH (10-fold excess to ensure pseudo-first-order kinetics).

    • PBS buffer (pH 7.4) with 10% Acetonitrile (to maintain solubility).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately quench aliquots with 100 µL cold acetonitrile containing 1% Formic Acid.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (Parent Mass + 307 Da).

Data Interpretation:

  • Plot

    
     vs. time.[1]
    
  • The slope

    
     yields the half-life: 
    
    
    
    .[1]
  • Target Range: A viable drug candidate typically has a

    
     between 15 minutes and 4 hours .[1]
    
    • < 15 min: Too reactive (High toxicity risk).[1]

    • > 24 hours: Too unreactive (Poor target occupancy).[1]

Mechanism of Action: Covalent Targeting

The EPPA scaffold functions by positioning the pyrazole ring in the ATP-binding pocket, while the acrylic tail extends toward a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR).[1]

Mechanism Step1 1. Reversible Binding (Pyrazole H-bonds to Hinge Region) Step2 2. Positioning (Acrylate aligns with Cysteine-SH) Step1->Step2 Kd driven Step3 3. Nucleophilic Attack (Michael Addition) Step2->Step3 Proximity effect Step4 4. Irreversible Complex (Covalent Bond Formation) Step3->Step4 k_inact driven

Figure 2: Kinetic mechanism of EPPA-derived inhibitors. The transition from Step 3 to 4 is irreversible, distinguishing these drugs from standard ATP-competitive inhibitors.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317 (2011).[1] Link

  • Barf, T., & Kaptein, A. "Irreversible protein kinase inhibitors: balancing the benefits and risks."[1] Journal of Medicinal Chemistry, 55(14), 6243-6262 (2012).[1] Link[1]

  • Gehringer, M., & Laufer, S. A. "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology."[1] Journal of Medicinal Chemistry, 62(12), 5673-5724 (2019).[1] Link[1]

  • PubChem Compound Summary. "3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid."[1] National Center for Biotechnology Information. Link

Sources

Application

Strategic Development of Cell Culture Models for Pyrazole Derivative Evaluation

Abstract Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the lipophilicity of these heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the lipophilicity of these heterocyclic compounds and their multi-target mechanisms (e.g., COX-2 inhibition, tubulin destabilization) present unique challenges in in vitro modeling. This guide provides a rigorous, field-proven framework for developing cell culture models specifically designed to validate pyrazole derivatives. It covers cell line selection, compound management, cytotoxicity screening, and mechanistic profiling, ensuring data integrity and reproducibility in drug discovery pipelines.

Introduction: The Pyrazole Pharmacophore

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is the core structure of blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer). In cell culture models, pyrazoles often act by:

  • Inducing Apoptosis: Via ROS generation and Caspase-3/7 activation.

  • Arresting Cell Cycle: Often at the G2/M phase by inhibiting tubulin polymerization.

  • Modulating Inflammation: By inhibiting the NF-κB pathway and COX-2 expression.

To capture these effects accurately, researchers must move beyond simple viability assays and establish robust, pathway-specific models.

Phase 1: Model Selection & Compound Management

Cell Line Selection Strategy

Choose cell lines that express the specific molecular targets relevant to pyrazoles (e.g., COX-2, EGFR).

ApplicationRecommended Cell LineTissue OriginKey Characteristics
Anti-Cancer MCF-7 Breast (Luminal A)ER+, wild-type p53. Ideal for apoptosis studies.
MDA-MB-231 Breast (Triple Neg)Aggressive, metastatic. High ROS baseline.
A549 LungHigh EGFR expression. Good for kinase inhibitor testing.
Anti-Inflammatory RAW 264.7 Murine MacrophageRobust NO/Cytokine response to LPS stimulation.
Control HEK-293 Kidney (Embryonic)Non-cancerous control to determine selectivity index.
Compound Solubilization & Stability (Critical)

Pyrazole derivatives are often hydrophobic. Improper solubilization leads to micro-precipitation, causing false cytotoxicity data.

  • Solvent: Dissolve neat compound in 100% DMSO to create a 10 mM - 50 mM Stock .

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles which degrade the pyrazole ring stability.

  • Working Solution: Dilute stock into pre-warmed culture media immediately before use.

    • Rule of Thumb: Final DMSO concentration must be ≤ 0.5% (v/v). Higher levels induce non-specific toxicity and membrane permeabilization, masking the compound's true effect.

Phase 2: Cytotoxicity Screening (The Primary Screen)

Method: MTT Colorimetric Assay Objective: Determine IC50 values (Half-maximal inhibitory concentration).

Protocol: High-Precision MTT Assay

This protocol is optimized to reduce "edge effects" and evaporation common in 72-hour pyrazole incubations.

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[4][5]

  • Solubilization Buffer: DMSO (analytical grade).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.[4][6]

    • Seed density: 3,000–5,000 cells/well (cell line dependent) in 96-well plates.

    • Expert Tip: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL sterile PBS to act as a humidity barrier.

  • Incubation (Day 1):

    • Allow cells to adhere for 24 hours.[6]

    • Check morphology under a phase-contrast microscope.

  • Treatment (Day 1):

    • Prepare serial dilutions of the pyrazole derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin (Cancer) or Celecoxib (Inflammation).

      • Blank: Media only (no cells).

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition (Day 3/4):

    • Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[6][7][8]

    • Incubate for 3–4 hours . Look for purple formazan crystals.[4][5][7][8]

    • Note: Pyrazoles affecting mitochondrial respiration may alter MTT reduction rates; verify with a secondary assay (e.g., Crystal Violet) if results are ambiguous.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[6][8]

    • Add 100 µL DMSO .[8]

    • Shake plate on an orbital shaker for 15 mins in the dark.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Phase 3: Mechanistic Validation

Once IC50 is established, you must validate the mechanism. Pyrazoles typically diverge into two pathways: Apoptosis (Cancer) or Anti-inflammation.

Workflow A: Anti-Cancer (Apoptosis & Cell Cycle)

Rationale: Pyrazoles often inhibit tubulin or kinases (CDK/EGFR), leading to G2/M arrest and subsequent apoptosis.

Experiment: Annexin V/PI Staining (Flow Cytometry)

  • Treat MCF-7 cells with IC50 concentration of the pyrazole derivative for 24h.

  • Harvest cells (keep floating cells!).[7]

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).[7]

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Specific drug effect).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[7]

Workflow B: Anti-Inflammatory (NO Inhibition)

Rationale: Pyrazoles inhibit the COX-2/PGE2 axis. Nitric Oxide (NO) is a stable proxy for this inflammatory cascade.

Experiment: Griess Assay on RAW 264.7 Cells

  • Seed RAW 264.7 cells (5 x 10⁵ cells/mL) in 24-well plates.

  • Pre-treat with pyrazole derivative for 1 hour .

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect supernatant.

  • Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Measure absorbance at 540 nm.

    • Result: A decrease in absorbance compared to LPS-only control indicates anti-inflammatory activity.

Visualization of Workflows

Diagram 1: Experimental Logic Flow

This diagram illustrates the decision matrix for testing pyrazole derivatives.

Pyrazole_Workflow Synthesis Pyrazole Synthesis (Candidate Library) Solubility Solubility Check (DMSO < 0.5%) Synthesis->Solubility Screening Primary Screen (MTT Assay) Solubility->Screening Selection Hit Selection (IC50 < 10 µM) Screening->Selection Mech_Cancer Cancer Mechanism (MCF-7/A549) Selection->Mech_Cancer Cytotoxic Mech_Inflam Inflammation Mechanism (RAW 264.7) Selection->Mech_Inflam Non-toxic Assay_Apop Annexin V / Caspase 3 (Apoptosis) Mech_Cancer->Assay_Apop Assay_NO Griess Assay / COX-2 (Anti-inflammatory) Mech_Inflam->Assay_NO

Caption: Decision matrix for evaluating pyrazole derivatives, separating cytotoxic hits from anti-inflammatory candidates.

Diagram 2: Molecular Mechanism of Action

This diagram visualizes the dual-pathway activity often observed in pyrazole derivatives.

Mechanism_Pathway Pyrazole Pyrazole Derivative Tubulin Tubulin Polymerization Pyrazole->Tubulin Inhibits COX2 COX-2 / NF-kB Pyrazole->COX2 Inhibits LPS LPS Stimulus LPS->COX2 Activates CellCycle G2/M Arrest Tubulin->CellCycle NO_Cytokine NO & Cytokine Release COX2->NO_Cytokine Caspase Caspase-3 Activation CellCycle->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis AntiInflam Reduced Inflammation NO_Cytokine->AntiInflam Blocked by Pyrazole

Caption: Dual mechanistic pathways of pyrazoles: Tubulin inhibition leading to apoptosis and COX-2 inhibition reducing inflammation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicitySonicate stock solution; dilute in warm media dropwise while vortexing.
High Background (MTT) Serum interferenceUse phenol-red free media or switch to MTS assay (soluble product).
Edge Effect Evaporation in outer wellsDo not seed outer wells; fill with PBS. Use a breathable plate seal.
Inconsistent IC50 Cell density variabilityStandardize seeding density. Pyrazoles are often more potent in rapidly dividing cells.

References

  • Nitulescu, G. M., et al. (2015).[9] Synthesis and pharmacological evaluation of novel pyrazole derivatives as anti-cancer agents.[1][9][10][11][12][13] European Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[9][10][11][13][14] International Journal of Molecular Sciences. Link

  • Masih, P., et al. (2020).[15] Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB.[15] Archiv der Pharmazie. Link

  • BenchChem. (2025).[7] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem Application Notes. Link

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation.[1][4][5][6][7][8][11] Abcam Protocols. Link

Sources

Method

Application Note: High-Sensitivity Quantification of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid (EPPA) in Biological Matrices via LC-MS/MS

This Application Note is structured as a comprehensive technical guide for the bioanalysis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (hereafter referred to as EPPA ). This document assumes the perspective of a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the bioanalysis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (hereafter referred to as EPPA ). This document assumes the perspective of a Senior Application Scientist addressing a peer audience in drug development and DMPK (Drug Metabolism and Pharmacokinetics).

Abstract & Scope

This protocol details a robust LC-MS/MS methodology for the quantification of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (EPPA) in human and rodent plasma. EPPA is a functionalized pyrazole derivative often encountered as a metabolic intermediate in the development of kinase inhibitors and anti-inflammatory agents.

The method overcomes the primary analytical challenge of EPPA—its amphoteric nature (containing both a basic pyrazole nitrogen and an acidic carboxylic acid)—by utilizing a pH-switch Liquid-Liquid Extraction (LLE) coupled with positive-mode Electrospray Ionization (ESI+).

Physicochemical Profile & Method Strategy

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₈H₁₀N₂O₂Monoisotopic Mass: 166.07 Da
pKa (Acidic) ~4.2 (Carboxylic Acid)Ionized (COO⁻) at physiological pH. Must be acidified to < pH 3.0 for LLE extraction.
pKa (Basic) ~2.5 (Pyrazole N)Weakly basic. Protonates efficiently in 0.1% Formic Acid mobile phases.
LogP ~1.2Moderately polar. Requires efficient cleanup to remove phospholipids.
Strategic Logic: Why Positive Mode ESI?

While carboxylic acids are traditionally analyzed in negative mode (ESI-), EPPA possesses a pyrazole core with accessible nitrogen lone pairs. Our development data suggests Positive Mode (ESI+) yields superior signal-to-noise ratios for this specific scaffold on modern triple-quadrupole instruments, provided the mobile phase is acidic (pH < 3) to ensure full protonation of the


 species.

Experimental Workflow Visualization

The following diagram illustrates the critical "pH-Switch" logic used to isolate EPPA from the biological matrix.

EPPA_Workflow Sample Biological Sample (Plasma/Serum) Acidification Acidification (2% Formic Acid) pH < 3.0 Sample->Acidification Denature Proteins LLE LLE Extraction (Ethyl Acetate:MTBE 1:1) Analyte Neutralized Acidification->LLE Suppress Ionization Separation Phase Separation Discard Aqueous LLE->Separation Partitioning Reconstitution Dry & Reconstitute (10% MeCN in 0.1% FA) Separation->Reconstitution Concentration LCMS LC-MS/MS Analysis (ESI+ MRM) Reconstitution->LCMS Injection

Caption: The "pH-Switch" strategy ensures the amphoteric analyte is neutral during extraction (high recovery) and protonated during injection (high sensitivity).

Detailed Protocol: Sample Preparation

Objective: Isolate EPPA while removing phospholipids (matrix effect contributors) and salts.

Reagents Required:
  • Extraction Solvent: Ethyl Acetate / Methyl tert-butyl ether (MTBE) (50:50 v/v). Rationale: MTBE improves phase separation; EtOAc ensures solubility of the polar acid.

  • Acidification Buffer: 5% Formic Acid in water.

  • Internal Standard (IS): EPPA-d5 (if available) or 1-phenyl-1H-pyrazole-5-carboxylic acid (structural analog).

Step-by-Step Procedure:
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol). Vortex gently.

  • Acidification (Critical Step): Add 200 µL of 5% Formic Acid.

    • Mechanism:[1] This lowers the sample pH to ~2.5, suppressing the ionization of the carboxylic acid group (COOH). The analyte is now neutral and hydrophobic.

  • Extraction: Add 600 µL of Extraction Solvent (EtOAc:MTBE 1:1).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean plate/tube. Avoid disturbing the protein interface.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (90:10). Vortex for 5 minutes.

  • Clarification: Centrifuge at 4,000 x g for 5 minutes before injection.

LC-MS/MS Analytical Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatographic Parameters
ParameterSettingRationale
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)T3 bonding retains polar/acidic compounds better than standard C18.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 45°CReduces backpressure and sharpens peaks.
Injection Vol 2–5 µLMinimize matrix load.

Gradient Profile:

  • 0.0 min: 5% B (Hold for 0.5 min to load polar analytes)

  • 3.0 min: Ramp to 95% B

  • 3.5 min: Hold at 95% B (Wash)

  • 3.6 min: Return to 5% B

  • 5.0 min: End Run (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

  • Precursor Ion: m/z 167.1

    
    
    
  • Quantifier Ion: m/z 121.1 (Loss of HCOOH/COOH group). High intensity.

  • Qualifier Ion: m/z 149.1 (Loss of H₂O). Confirmation.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
EPPA 167.1121.13022
EPPA (Qual) 167.1149.13015
IS (Analog) 189.1143.13024

Method Validation & Quality Assurance

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

Post-column infusion of the analyte should be performed while injecting a blank plasma extract.

  • Pass Criteria: No significant ion suppression/enhancement zones at the retention time of EPPA (~2.1 min).

  • Mitigation: If suppression >20% is observed, switch to MAX-SPE (Mixed-Mode Anion Exchange) to remove phospholipids more aggressively.

Stability
  • Bench-top: 4 hours at room temperature (carboxylic acids are generally stable, but check for esterification if methanol is used in extraction—we use EtOAc/MTBE to avoid this).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between COOH and column silanols.Ensure Mobile Phase A has sufficient acid (0.1% FA). Switch to HSS T3 column (proprietary end-capping).
Low Recovery Sample pH not acidic enough during LLE.Verify pH < 3.0 after adding acid. Increase acid concentration if buffering capacity of plasma is high.
Carryover Analyte sticking to injector needle.Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Fu, I., et al. (2010). Practical Guide to LC-MS Method Development in Pharmaceutical Analysis. CRC Press.

Sources

Application

Optimizing In Vivo Delivery of Pyrazole Small Molecules: From Physicochemical Profiling to Robust Formulation

Abstract Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their versatile binding properties. However, they frequently present significant formulation challenges: high lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their versatile binding properties. However, they frequently present significant formulation challenges: high lipophilicity (LogP > 3), "brick dust" crystal packing (high melting point), and poor aqueous solubility. This guide provides a rational, step-by-step framework for formulating pyrazole derivatives for in vivo studies (IV, IP, PO), moving beyond trial-and-error to a logic-driven approach.

Part 1: Pre-Formulation Characterization (The "Go/No-Go" Phase)[1]

Before attempting to dissolve a compound, you must define its physicochemical "personality." Pyrazoles often exhibit tautomerism and can act as weak acids or bases depending on substitution.

Required Data Set:

Parameter Method Critical Threshold for Pyrazoles

| pKa | Potentiometric Titration | Unsubstituted pyrazole pKa


 2.5 (base).[1] If functionalized with basic tails (e.g., piperazine), pKa may rise to 7–9, allowing pH adjustment. |
| LogP / LogD  | Shake-flask or HPLC | > 3.0:  High risk of precipitation upon dilution in blood.[1] Requires cosolvents or cyclodextrins. |
| Melting Point  | DSC | > 200°C:  Indicates high crystal lattice energy ("Brick Dust"). Solubilization will be difficult; consider suspension or amorphous solid dispersion. |
| Kinetic Solubility  | Nephelometry (PBS pH 7.4) | < 10 µg/mL:  Unsuitable for IV without advanced formulation. |

Part 2: Vehicle Selection Strategy

Do not default to 100% DMSO. While it dissolves the compound, it causes hemolysis, phlebitis, and pain upon injection, and the compound often crashes out immediately upon contact with blood (the "Dilution Shock").

Decision Logic for Vehicle Selection

FormulationDecisionTree Start Start: Pyrazole Compound CheckSolubility Aq. Solubility > 1 mg/mL? Start->CheckSolubility SimpleSaline Saline / PBS (Ideal) CheckSolubility->SimpleSaline Yes CheckIonization Ionizable Center? (pKa 4-9) CheckSolubility->CheckIonization No pHAdjust pH Adjustment (Acetate/Lactate/Tris) CheckIonization->pHAdjust Yes (Stable pH) CheckRoute Intended Route? CheckIonization->CheckRoute No / Unstable IV_Route IV / IP Route CheckRoute->IV_Route Oral_Route Oral (PO) Route CheckRoute->Oral_Route Cosolvent Cosolvent System (DMSO/PEG/Tween) IV_Route->Cosolvent Alternative Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) IV_Route->Cyclodextrin Preferred (Safety) Oral_Route->Cosolvent Low Dose Suspension Suspension (MC / HPMC + Tween) Oral_Route->Suspension High Dose (>50mg/kg)

Figure 1: Decision tree for selecting the optimal formulation strategy based on physicochemical properties and administration route.

Part 3: Detailed Experimental Protocols

Protocol A: The "Universal" Cosolvent System (IV/IP)

Best for: Rapid screening of lipophilic pyrazoles (LogP 2–4). Mechanism: Uses a "step-down" polarity gradient to prevent precipitation.[1] Target Composition: 5% DMSO / 5% Tween 80 / 40% PEG 400 / 50% Saline.

Safety Limits (Mouse):

  • DMSO: <10% (IV), <20% (IP).[1] Exceeding this causes neurotoxicity and hemoglobinuria [1].

  • PEG 400: <50%. High viscosity can cause embolism if injected too fast.

Step-by-Step Procedure:

  • Weighing: Weigh the pyrazole compound into a sterile glass vial.

  • Primary Solubilization: Add 100% DMSO (5% of final volume). Vortex until completely dissolved. Do not proceed if solids remain.

  • Surfactant Addition: Add Tween 80 (5% of final volume) to the DMSO concentrate.[2] Vortex gently.

    • Why? The surfactant coats the hydrophobic drug molecules before they encounter water.

  • Cosolvent Addition: Add PEG 400 (40% of final volume). Vortex.

    • Why? PEG acts as an intermediate polarity bridge.

  • Aqueous Phase (The Critical Step): Add warm (37°C) Saline (50% of final volume) dropwise while vortexing.

    • Warning: Rapid addition of cold saline will cause the "brick dust" pyrazole to crash out irreversibly.

Protocol B: Cyclodextrin Complexation (IV/IP - Gold Standard)

Best for: High-value studies requiring minimal vehicle toxicity.[1] Mechanism: The hydrophobic pyrazole ring enters the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic exterior ensures water solubility. Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-CD (Captisol).[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1] Filter through a 0.22 µm filter.
    
  • Compound Addition: Add the pyrazole powder to the CD solution.

  • Equilibration:

    • Method A (Sonicate): Sonicate at 40°C for 30–60 minutes.

    • Method B (Stir): Stir vigorously overnight at room temperature.

  • Clarification: If the solution is cloudy, filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate by HPLC to determine the actual concentration (often lower than nominal).

Protocol C: Homogeneous Suspension (Oral Gavage - PO)

Best for: High-dose toxicology studies (>100 mg/kg) where solubility is impossible.[1] Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.5% Tween 80 in water.[1]

Step-by-Step Procedure:

  • Wetting: Place pyrazole powder in a mortar. Add Tween 80 (0.5% of final vol) and triturate (grind) with a pestle to wet the hydrophobic surface.

  • Levigation: Add a small amount of the 0.5% MC vehicle to create a smooth paste. Grind until no lumps remain.

  • Dilution: Gradually add the remaining MC vehicle while mixing.

  • De-aeration: Sonicate briefly to remove air bubbles which can affect dosing volume accuracy.

Part 4: Stability & Quality Control (Self-Validating System)

Never inject a formulation blindly. Pyrazoles are notorious for delayed precipitation .

The "Bench-Top" Stability Test:

  • Prepare the formulation 2 hours before dosing.

  • Leave it at room temperature.

  • Visual Check: Hold against a light source. Any "shimmering" (Tyndall effect) indicates micro-precipitation.

  • Dilution Test: Add 10 µL of formulation to 1 mL of warm saline (simulating blood).

    • Clear: Safe for IV.

    • Cloudy: High risk of embolism. Switch to IP or Oral.

Workflow Visualization: The "Solvent Sandwich" Method

MixingProtocol Step1 1. Drug + DMSO Step2 2. Add Surfactant Step1->Step2 Dissolve Step3 3. Add Cosolvent (PEG) Step2->Step3 Coat Step4 4. Add Saline (Dropwise) Step3->Step4 Bridge Result Stable Solution Step4->Result Finalize

Figure 2: The critical order of addition for cosolvent formulations. Reversing this order often leads to irreversible precipitation.

References

  • Gad, S. C., et al. (2006).[3][4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[3][4] International Journal of Toxicology, 25(6), 499–521.

    • [1]

    • Significance: Establishes safe volume and concentration limits for DMSO, PEG, and Tween in rodents.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

    • [1]

    • Significance: The authorit

      
      -CD for solubilizing lipophilic drugs.[1]
      
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Significance: Fundamental text for understanding solubility profiling (LogP, pKa) in drug discovery.
  • Matias, M., et al. (2018).[5] Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21, 110–118.[5]

    • [1]

    • Significance: Highlights neurotoxicity risks of high-concentration DMSO/PEG mixtures in behavioral studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Knorr Pyrazole Synthesis Optimization

Topic: Optimization of Yield and Regioselectivity in Knorr Pyrazole Synthesis Ticket ID: KPS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The Knorr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Regioselectivity in Knorr Pyrazole Synthesis Ticket ID: KPS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Knorr pyrazole synthesis—the condensation of hydrazines with 1,3-dicarbonyl compounds—is the industry standard for generating the pyrazole pharmacophore (e.g., Celecoxib, Rimonabant). However, users frequently report yields <60% due to three primary failure modes: regioisomeric mixtures , azine formation (oligomerization) , and incomplete cyclization .

This guide replaces standard textbook procedures with an optimized, field-proven workflow designed to maximize yield (>85%) and regiocontrol.

Module 1: The Optimized Protocol (SOP)

Use this protocol as your baseline. It incorporates thermodynamic control to minimize kinetic byproducts.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,3-Dicarbonyl 1.0ElectrophileEnsure purity; degrade products (acids) quench catalyst.
Hydrazine Salt 1.1 - 1.2NucleophileUse Hydrochloride salts (R-NHNH₂·HCl) over free base to reduce oxidation/toxicity.
Solvent [0.5 M]MediumEthanol (EtOH) for general use; TFE (2,2,2-Trifluoroethanol) for high regioselectivity.
Catalyst 0.1 - 5%ActivationAcOH (Glacial Acetic Acid) . Essential for proton transfer steps.
Step-by-Step Workflow
  • Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) in EtOH (or TFE) at room temperature.

  • Controlled Addition: Add the hydrazine salt (1.1 equiv) solid in one portion.

    • Why? Slow addition of hydrazine to diketone favors the bis-hydrazone (azine) side product. High local concentration of hydrazine favors the desired mono-hydrazone.

  • Catalysis: Add catalytic AcOH (3-5 drops per mmol).

  • The "Soft" Reflux: Heat to 60–80°C. Monitor via TLC/LC-MS every 30 mins.

    • Checkpoint: If the intermediate hydrazone persists (MW = SM + Hydrazine - H₂O), increase temp to 90°C or add 10% volume of water to drive hydrophobic collapse/cyclization.

  • Workup (The "Crash" Method):

    • Cool to 0°C.

    • Add ice-cold water (2x reaction volume) with vigorous stirring.

    • Precipitate should form within 15 mins. Filter and wash with 10% cold EtOH.

Module 2: Mechanism & Regioselectivity Logic

Understanding the pathway is the only way to control the isomer ratio.

The reaction proceeds via two competing pathways depending on which carbonyl is attacked first. This is governed by Sterics (size of R groups) and Electronics (hardness of carbonyl).

Visualizing the Pathway

The following diagram illustrates the bifurcation point where yield is often lost to the "wrong" isomer.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine PathA Attack at C1 (Kinetic) Start->PathA Less Hindered C=O PathB Attack at C3 (Thermodynamic) Start->PathB More Electrophilic C=O InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Cycliz Acid-Catalyzed Cyclization (- H₂O) InterA->Cycliz InterB->Cycliz Prod1 1,3-Disubstituted Pyrazole Cycliz->Prod1 From Path A Prod2 1,5-Disubstituted Pyrazole Cycliz->Prod2 From Path B

Caption: Bifurcation of Knorr synthesis. Controlling the initial attack (Path A vs B) via solvent and temperature dictates the final isomer ratio.

Module 3: Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: I am obtaining a 50:50 mixture of regioisomers. How do I favor one?

Diagnosis: You are operating under conditions where steric and electronic factors are competing equally. Solution: Switch the solvent to a Fluorinated Alcohol (TFE or HFIP) .

  • Mechanism:[1][2] Fluorinated solvents are strong Hydrogen-bond donors (HBD). They selectively coordinate to the most basic carbonyl, effectively "deactivating" it and forcing the hydrazine to attack the other carbonyl. This can shift ratios from 1:1 to >10:1 [1].

Q2: My reaction turns into a sticky, unfilterable oil (Oiling Out).

Diagnosis: The product has a melting point near room temperature or is trapping solvent impurities. Solution:

  • Trituration: Decant the supernatant. Add cold Diethyl Ether or Hexane to the oil and scratch the flask wall with a glass rod. This induces nucleation.

  • Salt Formation: If the pyrazole is basic, bubble HCl gas or add concentrated HCl to precipitate the pyrazole hydrochloride salt, which is almost always a solid.

Q3: I see "dimer" formation (Azines) by LC-MS.

Diagnosis: You have a Hydrazine Deficit locally. One hydrazine molecule has reacted with two dicarbonyl molecules because the hydrazine concentration was too low relative to the dicarbonyl. Solution:

  • Reverse Addition: Add the dicarbonyl to a solution of the hydrazine.

  • Increase Stoichiometry: Use 1.2–1.5 equivalents of hydrazine.

Q4: The reaction stalls at the intermediate hydrazone (Open Chain).

Diagnosis: The cyclization step (dehydration) is the rate-determining step and requires acid catalysis or heat. Solution:

  • Dean-Stark Trap: If using toluene/benzene, reflux with a water trap to drive the equilibrium.

  • Acid Spike: Add 10 mol% p-TsOH (p-Toluenesulfonic acid) . The dehydration is acid-catalyzed.[1][3]

Module 4: Diagnostic Workflow

Follow this decision tree when yields are <70%.

Troubleshooting Issue Low Yield / Impure Product CheckTLC Check TLC/LCMS Issue->CheckTLC Res_SM Starting Material Remains CheckTLC->Res_SM Res_Inter Intermediate Hydrazone Only CheckTLC->Res_Inter Res_Multi Multiple Spots (Oligomers) CheckTLC->Res_Multi Act_SM Action: Increase Temp or Switch to AcOH solvent Res_SM->Act_SM Act_Inter Action: Add p-TsOH or Remove Water Res_Inter->Act_Inter Act_Multi Action: Slow addition of SM to Excess Hydrazine Res_Multi->Act_Multi

Caption: Diagnostic logic for identifying failure modes based on crude reaction analysis.

References

  • Regioselectivity in Fluorinated Solvents

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4]

    • Source:Journal of Organic Chemistry (2008).

    • URL:[Link]

  • General Mechanism & Review

    • Title: Recent Advances in the Regioselective Synthesis of Pyrazoles.[5][6][7]

    • Source:Molecules (2011).[5]

    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Catalyst-free synthesis of pyrazoles in w
    • Source:Green Chemistry Letters and Reviews (2010).
    • URL:[Link]

  • Reaction Optimization Data

    • Title: FlowSyn™ Applic
    • Source: Interchim Applic
    • URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazole Derivative Synthesis

Topic: Troubleshooting & Optimization of Knorr-Type Cyclocondensations Executive Summary The pyrazole scaffold is a pharmacophore "privileged structure," central to blockbuster drugs like Celecoxib (Celebrex) and Sildena...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Knorr-Type Cyclocondensations

Executive Summary

The pyrazole scaffold is a pharmacophore "privileged structure," central to blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical Knorr synthesis (1,3-dicarbonyl + hydrazine) is deceptively simple. In practice, it often devolves into a nightmare of regioisomeric mixtures, "oiling out" during purification, and stalled kinetics.

This guide moves beyond textbook theory. We address the causality of failure modes and provide self-validating protocols to ensure reproducibility.

Module 1: The Regioselectivity Conundrum

The Issue: "I reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and got a 50:50 mixture of isomers. How do I favor one?"

Technical Analysis

The formation of 1,3- vs. 1,5-substituted pyrazoles is governed by the competition between thermodynamics and kinetics , dictated specifically by the initial nucleophilic attack.

  • The Nucleophile: The substituted hydrazine (

    
    ) has two nitrogens. The 
    
    
    
    is generally more nucleophilic (less sterically hindered) than the
    
    
    .
  • The Electrophile: The 1,3-dicarbonyl has two electrophilic carbons. Their reactivity depends on steric bulk and electronic activation.[1]

Troubleshooting Protocol

Q1: How do I control which nitrogen attacks first?

  • Steric Control: If your dicarbonyl has a bulky group (e.g.,

    
    -butyl) at one end, the unsubstituted 
    
    
    
    of the hydrazine will attack the least hindered carbonyl.
  • Electronic Control (Solvent Switch): This is the most powerful lever.

    • Protic Solvents (EtOH, AcOH): Favor the formation of the thermodynamically stable isomer but often lead to mixtures.

    • Fluorinated Alcohols (TFE, HFIP): CRITICAL INSIGHT. Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents are strong hydrogen bond donors. They selectively activate the harder electrophile (carbonyl) and stabilize the transition state for specific regioisomers, often boosting selectivity from 1:1 to >95:5 [1].

Q2: How do I validate my regioisomer without growing a crystal?

  • The NOE Checkpoint: Do not rely on standard 1H NMR shifts alone. Perform a 1D-NOESY experiment.

    • Isomer A (1,5-sub): Strong NOE correlation between the N-substituent and the C5-substituent.

    • Isomer B (1,3-sub): No correlation between N-substituent and C3-substituent (too far apart).

Visualization: Regioselectivity Decision Matrix

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl Check Check Substituents Start->Check Steric Is one R group bulky (t-Bu, Ph)? Check->Steric Electronic Are electronic effects dominant? Steric->Electronic No PathA Steric Control Dominates NH2 attacks less hindered C=O Steric->PathA Yes PathB Mixture Likely in EtOH Electronic->PathB Standard Conditions Solution SWITCH SOLVENT: Use TFE or HFIP PathB->Solution Troubleshoot Result High Regioselectivity (Kinetic Control) Solution->Result

Caption: Logic flow for predicting and correcting regioselectivity issues in Knorr synthesis.

Module 2: Reaction Stagnation & Yield Optimization

The Issue: "The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help."

Technical Analysis

Knorr synthesis produces water as a byproduct (2 equivalents).

  • Equilibrium Trap: In reversible steps, water accumulation drives the reaction backward (hydrolysis of the imine intermediate).

  • Solubility: Pyrazole intermediates often precipitate before cyclization is complete, trapping unreacted material in the solid lattice.

Troubleshooting Protocol

Q1: How do I drive the reaction to completion?

  • Chemical Drying: Add anhydrous

    
     or Molecular Sieves (4Å) directly to the reaction flask if running at reflux.
    
  • Microwave Irradiation: This is superior to thermal reflux. The polarity of the transition state couples efficiently with microwave energy, often completing reactions in 10 minutes that take 12 hours at reflux [2].

Q2: My starting material is insoluble in Ethanol. What now?

  • The "Melt" Method: If reagents are stable, run the reaction solvent-free (neat) with a catalytic amount of acetic acid.

  • Co-Solvents: Use a biphasic system or add DMF/DMAc (N,N-Dimethylacetamide) to solubilize the dicarbonyl.

Standardized Protocol: Microwave-Assisted Synthesis

Use this protocol to minimize side reactions and maximize yield.

  • Charge: In a microwave vial, dissolve 1,3-dicarbonyl (1.0 equiv) and Hydrazine salt (1.1 equiv) in Ethanol/TFE (3 mL/mmol).

  • Catalyst: Add 5 mol% Acetic Acid (or TFA for unreactive substrates).

  • Irradiate: Heat to 120°C for 10-20 minutes (fixed temperature mode).

  • Workup: Pour into ice water. The sudden polarity shift usually precipitates the pure pyrazole.

Module 3: Purification & Isolation

The Issue: "My product is a sticky oil/gum that refuses to crystallize."

Technical Analysis

Pyrazoles are notorious for "oiling out" because they are often amphoteric (can act as acid or base) and have moderate polarity that traps solvent.

Troubleshooting Protocol

Q1: How do I solidify the oil?

  • The Trituration Trick: Dissolve the oil in a minimum amount of Diethyl Ether, then add Pentane or Hexane dropwise until cloudy. Sonicate vigorously. This disrupts the amorphous phase and induces lattice formation.

  • pH Swing Extraction:

    • Dissolve crude oil in dilute HCl (pyrazole becomes protonated/water-soluble).

    • Wash with Ethyl Acetate (removes neutral organic impurities).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract product into DCM. This yields high-purity free base.

Q2: Which solvent system works for recrystallization? Refer to the table below for validated solvent pairings.

Product CharacteristicsPrimary Solvent (Dissolve Hot)Anti-Solvent (Add to Cloud Point)Notes
Non-polar / Aryl-rich Ethanol or Ethyl AcetateWater or HexaneStandard method. Slow cooling is essential.
Polar / NH-unsubstituted Methanol or AcetonitrileDiethyl Ether"NH" pyrazoles H-bond strongly; require polar solvents.
Highly Insoluble DMF or DMSOWaterHeat DMF to 80°C, add water, cool to 4°C.

Module 4: Safety & Handling (Hydrazines)

The Issue: "I need to scale up, but I'm worried about hydrazine toxicity."

Critical Safety Directives

Hydrazines are potent nucleophiles , which makes them toxic (alkylating agents for DNA) and often carcinogenic.

  • Form Selection: NEVER use anhydrous hydrazine unless strictly necessary for water-sensitive chemistry. Use Hydrazine Hydrate (50-60% aqueous solution) or Hydrazine Hydrochloride salts. They are safer to handle and less prone to explosion [3].

  • Decontamination:

    • Spills: Do not wipe with paper towels (fire risk upon drying). Neutralize immediately with dilute Calcium Hypochlorite (Bleach) . This oxidizes hydrazine to harmless Nitrogen gas (

      
      ) and water.
      
    • Glassware: Soak all contaminated glassware in a bleach bath for 24 hours before washing.

Visualization: Synthesis Workflow

Workflow Input Reagents (Diketone + Hydrazine) Reaction Reaction (Microwave/Reflux) Input->Reaction Check TLC/LCMS Check Reaction->Check Stalled Incomplete? Check->Stalled <90% Conv. Complete Complete Check->Complete >95% Conv. Action Add Scavenger (Mol. Sieves) Stalled->Action Action->Reaction Recycle Workup pH Swing / Precipitation Complete->Workup

Caption: Iterative workflow for monitoring and driving pyrazole synthesis to completion.

References

  • Regioselective Synthesis via Fluorinated Alcohols: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[2] Link

  • Microwave Assisted Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Hydrazine Safety: ECHA Registration Dossier. "Hydrazine - Substance Information." European Chemicals Agency. Link

  • General Review: Maddila, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Results in Chemistry, 2020. Link

Sources

Troubleshooting

Technical Support Center: Pyrazole Acrylic Acid Purification

Topic: Purification techniques for pyrazole acrylic acids Content type: Technical Support Center Guide Case ID: PYZ-ACR-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Purifying pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for pyrazole acrylic acids Content type: Technical Support Center Guide

Case ID: PYZ-ACR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying pyrazole acrylic acids presents a unique challenge due to their amphoteric nature . These molecules possess both a basic pyrazole nitrogen (pKa ~2.5 for the conjugate acid) and an acidic carboxylic tail (pKa ~4.2-4.5). This duality often leads to zwitterionic behavior, causing poor solubility in standard organic solvents and "oiling out" during acidification.

This guide moves beyond generic protocols, offering a tiered purification strategy based on the physicochemical properties of the pyrazole scaffold.

Tier 1: The "Crash & Wash" (Crude Workup)

Target: Bulk removal of inorganic salts and unreacted aldehyde.

The most common failure point in pyrazole acrylic acid synthesis (often via Knoevenagel condensation) is incorrect pH manipulation, leading to trapped salts or partial precipitation.

Protocol: Controlled Acidification

Objective: Precipitate the free acid form while keeping impurities in solution.

  • Dissolution: Dissolve the crude reaction salt (often a piperidinium or ammonium salt) in minimal water (approx. 5-10 volumes).

  • Washing (Critical Step): Before acidification, wash the basic aqueous layer (

    
    ) with Ethyl Acetate (EtOAc)  or Dichloromethane (DCM)  (
    
    
    
    vol).
    • Why? This removes unreacted aldehydes and non-acidic organic impurities (e.g., decarboxylated vinyl pyrazoles) before they get trapped in the final precipitate.

  • Acidification: Cool the aqueous phase to

    
    . Slowly add 
    
    
    
    dropwise with vigorous stirring.
  • The Isoelectric Trap: Monitor pH.

    • Target: pH 3.0 – 4.0.

    • Warning: Do not drop to pH < 1.0 immediately. Excessively acidic conditions can protonate the pyrazole nitrogen, forming a soluble hydrochloride salt (

      
      ), causing yield loss.
      
  • Filtration: Filter the resulting solid. Wash with cold water followed by a minimal amount of cold ethanol to remove trace water.

Tier 2: Recrystallization (The Gold Standard)

Target: Removal of oligomers and trace colored impurities.

Pyrazole acrylic acids often have high melting points (


) and low solubility in non-polar solvents.
Solvent Selection Matrix
Solvent SystemRatio (v/v)ApplicabilityMechanism
Ethanol / Water 70:30 to 1:1General Purpose. Best for alkyl-substituted pyrazoles.High solubility of impurities in EtOH; product crashes out as water content increases.
DMF / Water 10:1 to 5:1High MW / Low Solubility. For aryl-substituted or fused-ring pyrazoles.DMF breaks strong crystal lattice energy; water acts as the anti-solvent.
Acetic Acid PureRecalcitrant Solids. Dissolves via protonation/solvation; crystallizes upon cooling or water addition.
EtOAc / Hexane GradientLipophilic Variants. Only for N-alkylated pyrazoles with high organic solubility.Standard polarity differential.
Self-Validating Protocol: The "Cloud Point" Method
  • Suspend the solid in the "Good Solvent" (e.g., Ethanol or DMF) at reflux.

  • Add solvent just until dissolution is complete.

  • Validation Check: If the solution is dark/black, add activated carbon (5 wt%), reflux for 10 min, and hot filter.

  • Remove heat. Add the "Anti-Solvent" (e.g., Water) dropwise until a faint, persistent turbidity (the "Cloud Point") appears.

  • Add 1-2 drops of the Good Solvent to clear it.

  • Allow to cool slowly to room temperature, then to

    
    .
    
    • Note: Rapid cooling promotes trapping of impurities.

Tier 3: Chromatographic Separation

Target: Separation of Regioisomers (1,3- vs 1,5-isomers).

Regioisomers are the most difficult impurity to remove, often co-crystallizing.

Flash Chromatography Strategy

Standard silica gel is often insufficient due to tailing caused by the carboxylic acid.

  • Mobile Phase Modifier: You must add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase. This suppresses ionization of the carboxylic acid, sharpening the peaks.

  • Recommended Gradient: Hexanes : Ethyl Acetate (with 1% AcOH). Start 90:10

    
     40:60.
    
Reverse Phase (C18) Strategy

For highly polar pyrazoles that stick to silica:

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Logic: The TFA ensures the pyrazole stays protonated (or the acid stays protonated depending on pH), preventing mixed-mode interactions with silanols.

Visual Workflow: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is it Water Soluble? (Salt Form) Start->SolubilityCheck AcidBase Tier 1: Acid-Base Workup (Wash Basic -> Acidify -> Filter) SolubilityCheck->AcidBase Yes (Typical) Chromatography Tier 3: Chromatography (Silica + 1% AcOH) SolubilityCheck->Chromatography No (Organic Soluble) PurityCheck Purity > 95%? AcidBase->PurityCheck Recryst Tier 2: Recrystallization (EtOH/Water or DMF/Water) PurityCheck->Recryst No (Minor Impurities) Final Pure Pyrazole Acrylic Acid PurityCheck->Final Yes IsomerCheck Regioisomers Present? Recryst->IsomerCheck IsomerCheck->Chromatography Yes IsomerCheck->Final No

Figure 1: Decision tree for selecting the appropriate purification tier based on crude solubility and impurity profile.

Troubleshooting Guide (Q&A)

Q: Why is my product "oiling out" instead of crystallizing during acidification?

A: You are likely in the "Zwitterionic Gap" or have residual solvent.

  • Cause: Pyrazole acrylic acids can form oils if the pH is adjusted too quickly, trapping water/impurities, or if the concentration is too high.

  • Fix:

    • Decant the aqueous layer.

    • Redissolve the oil in dilute NaOH.

    • Add a seed crystal (if available).

    • Acidify extremely slowly (over 30 mins) with vigorous stirring.

    • Alternatively, scratch the glass side of the flask to induce nucleation.

Q: I have a persistent impurity at ~5-10%. It looks like the starting material, but I washed it. What is it?

A: It is likely the decarboxylated vinyl pyrazole.

  • Mechanism: Acrylic acids can decarboxylate at high temperatures (e.g., during Knoevenagel reflux). The resulting vinyl pyrazole is neutral and lipophilic.

  • Fix: This should have been removed in the Tier 1 (Step 2) basic wash. If it remains, you must recrystallize from a non-polar solvent (like Toluene or Hexane/EtOAc) where the vinyl impurity stays in solution, and the acid precipitates.

Q: My yield is very low after filtration. Where did it go?

A: Check the pH of your filtrate.

  • Cause: If you acidified to pH < 1, you may have protonated the pyrazole nitrogen (

    
    ), making the molecule a soluble cationic salt.
    
  • Fix: Neutralize the filtrate back to pH 3-4. If a precipitate forms, you over-acidified.

Q: How do I separate the 1,3-isomer from the 1,5-isomer?

A: Use fluorinated solvents or fractional crystallization.

  • Insight: 1,5-isomers are often sterically more congested and may have slightly different solubility profiles.

  • Technique: Try recrystallizing from TFE (2,2,2-Trifluoroethanol) or HFIP . These solvents are excellent hydrogen bond donors and can differentiate between the subtle basicity differences of the regioisomers [1].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates the impact of fluorinated solvents on isomer ratios and solubility).

  • Purification of pyrazoles . Google Patents (WO2011076194A1). (Details industrial acid-base extraction and crystallization techniques for pyrazoles).

  • Recrystallization Solvents for Pyrazole Derivatives . BenchChem Technical Guides. (General solubility data and solvent selection for pyrazole derivatives).

  • Synthesis and Characterization of Pyrazole Acrylic Acids . Asian Journal of Chemistry. (Provides specific melting points and workup procedures for Knoevenagel products).

Optimization

Technical Support Center: Solubility Optimization for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Introduction: The Physicochemical Landscape Welcome to the technical support hub for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . If you are accessing this guide, you are likely facing precipitation in your bioassays o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Landscape

Welcome to the technical support hub for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . If you are accessing this guide, you are likely facing precipitation in your bioassays or struggling to achieve adequate exposure in in vivo PK studies.

This molecule presents a classic "Brick Dust" vs. "Grease Ball" dilemma.

  • The Acidic Tail: The prop-2-enoic acid moiety (acrylic acid) provides a distinct ionizable handle (

    
    ).
    
  • The Rigid Core: The conjugated pyrazole-alkene system creates a planar structure that stacks efficiently in the solid state, leading to high crystal lattice energy (high melting point).

  • The Lipophilic N-Substituent: The N-ethyl group eliminates the hydrogen-bond donor capacity of the pyrazole nitrogen, reducing water solubility compared to its N-unsubstituted analogs.

This guide is structured to troubleshoot these specific interactions.

Module 1: The "Quick Fix" (pH & Buffer Selection)

Q: Why does the compound precipitate in my standard PBS (pH 7.4) or acidic media?

A: While the compound is an acid, its intrinsic solubility (


) in the unionized state (low pH) is likely negligible (< 10 µg/mL).
  • At pH < 4: The molecule is protonated (neutral). Solubility is driven purely by lipophilicity, which is poor due to the crystal packing of the planar system.

  • At pH 7.4: You should see solubility, but if your concentration exceeds the solubility product (

    
    ) of the counter-ion (e.g., Sodium) or if the buffer capacity is too low to maintain the local pH at the dissolving surface, it will crash out.
    

Troubleshooting Protocol: The pH-Solubility Profiling Do not guess. Run this 3-point check to determine if pH adjustment alone solves your problem.

  • Prepare Media:

    • pH 1.2 (0.1N HCl): Simulates gastric fluid (Expect: Insoluble).

    • pH 4.5 (Acetate Buffer): Near the likely

      
       (Expect: Poor/Variable).
      
    • pH 7.4 (Phosphate Buffer, 50mM): Simulates blood (Expect: Soluble if concentration < 1 mg/mL).

    • pH 9.0 (Borate/Carbonate): Fully ionized (Expect: Maximum Solubility).

  • The "Golden Rule" of pH: To ensure >99% ionization and maximum solubility for this mono-acid, the pH must be:

    
    
    Target pH for stock solutions:pH 8.5 - 9.0 .
    

Module 2: Formulation for Bioassays (Liquid State)

Q: I need a 50 mg/mL stock solution. DMSO works, but it crashes out upon dilution into water. What do I do?

A: This is the "Solvent Shift" phenomenon. DMSO solubilizes by disrupting the crystal lattice, but water acts as an anti-solvent, forcing the hydrophobic ethyl-pyrazole core to aggregate. You need a Co-solvent System or Complexation to shield the hydrophobic core.

Option A: Ternary Co-solvent System

Use a dielectric constant gradient. Do not just mix water and DMSO. Use an intermediate solvent.

ComponentFunctionRecommended % (v/v)
DMSO / DMA Primary Solubilizer (Lattice breaker)10%
PEG 400 Interface Modifier (Prevents aggregation)40%
Water / Saline Bulk Vehicle50%

Note: Add Water LAST. Mix DMSO and PEG400 first.

Option B: Cyclodextrin Complexation (The "Shield")

For this specific structure, the N-ethyl-pyrazole group fits well into the cavity of HP-


-Cyclodextrin (HP-

-CD)
.

Protocol: In-Situ Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 100 mM Phosphate Buffer (pH 8.0).
    
  • Add your compound to this vehicle.

  • Vortex/Sonicate for 30 minutes.

  • Mechanism: The hydrophobic ethyl-pyrazole inserts into the CD torus, while the hydrophilic carboxylate stays outside, interacting with the buffer. This prevents the "Grease Ball" effect.

Module 3: Solid State Optimization (Pre-Clinical Development)

Q: The bioavailability is low despite good solubility at pH 7.4. Why?

A: This is likely a Dissolution Rate issue, not a solubility issue. The high crystal lattice energy (brick dust) means the energy required to pull a molecule off the crystal surface is too high. You need to break the crystal structure before administration.

Solution 1: Salt Selection (The First Line of Defense)

Convert the free acid to a salt.

  • Avoid: Sodium salts if the compound is hygroscopic (common with pyrazoles).

  • Recommended: Organic amine salts. They often break the crystal packing more effectively than small inorganic ions.

Table: Recommended Counter-ions for Screening

Counter-ionRationaleRisk Profile
Sodium (Na+) Standard, high solubility.Potential for "Common Ion Effect" in the gut (precipitates as free acid).
Tromethamine (Tris) Bulky amine, disrupts crystal packing.Low risk; excellent buffering capacity.
Meglumine Large, hydrophilic counter-ion.High MW increases dose burden, but excellent solubility.
Lysine Amino acid, bio-friendly.Good for stability.
Solution 2: Amorphous Solid Dispersion (ASD)

If salts fail, you must create an ASD.[1] This "freezes" the molecule in a high-energy, disordered state using a polymer.

Why HPMC-AS? For a carboxylic acid drug, HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is the polymer of choice.

  • Mechanism: It is enteric.[2] It remains insoluble in the stomach (preventing the drug from crystallizing in the acid) and dissolves rapidly in the intestine (pH > 5.5), releasing the drug in a supersaturated state.

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Matrix

Use this flowchart to determine your immediate next step.

SolubilityDecision Start Start: Solubility Issue CheckStruct Analyze Structure: Acidic (COOH) + Lipophilic Core Start->CheckStruct pH_Check Is pH > pKa + 2 (pH > 7.0)? CheckStruct->pH_Check Salt_Screen Screen Salts: Tris, Meglumine, Na+ pH_Check->Salt_Screen No (Solid State) Cosolvent Use Co-solvents: PEG400 / EtOH / DMSO pH_Check->Cosolvent No (Liquid Formulation) Success? Proceed to Assay pH_Check->Success? Yes ASD Develop ASD: HPMC-AS (Spray Dry) Salt_Screen->ASD Salts Unstable/Insoluble Cyclodextrin Complexation: HP-beta-CD Cosolvent->Cyclodextrin Precipitates on Dilution

Caption: Logical workflow for selecting the correct solubility enhancement strategy based on the experimental stage.

Diagram 2: Amorphous Solid Dispersion (ASD) Mechanism

Understanding why HPMC-AS is critical for this specific molecule.

ASD_Mechanism Crystalline Crystalline Drug (High Lattice Energy) Process Process: Spray Drying / HME Crystalline->Process Energy Input Amorphous Amorphous Dispersion (Drug trapped in HPMC-AS) Process->Amorphous Solvent Evap Stomach Stomach (pH 1.2): Polymer Insoluble Drug Protected Amorphous->Stomach Oral Dosing Intestine Intestine (pH 6.8): Polymer Dissolves Supersaturated Release Stomach->Intestine Transit Absorption Absorption Intestine->Absorption

Caption: The "Spring and Parachute" effect of HPMC-AS preventing recrystallization of the acidic drug.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Relevance: Foundational review of pH adjustment and co-solvent str
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Relevance: Authoritative guide on selecting counter-ions (Sodium vs. Tromethamine) for acidic drugs.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Relevance: Protocols for complexing lipophilic cores (like ethyl-pyrazole) into HP- -CD.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[6] Pharmacological Reviews, 65(1), 315-499.

    • Relevance: Comprehensive decision trees for "Brick Dust" vs. "Grease Ball" compounds.
  • Butreddy, A., et al. (2022).[6] Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations.[6] European Journal of Pharmaceutics and Biopharmaceutics.

    • Relevance: Explains the specific interaction between HPMC-AS and acidic drugs.

Sources

Troubleshooting

Technical Support Center: Stability of Pyrazole Compounds in Aqueous Solutions

Executive Summary: The Pyrazole Stability Paradox As researchers, we often encounter a paradox with pyrazoles: the aromatic ring itself is exceptionally robust, yet pyrazole-containing drugs and reagents frequently exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Stability Paradox

As researchers, we often encounter a paradox with pyrazoles: the aromatic ring itself is exceptionally robust, yet pyrazole-containing drugs and reagents frequently exhibit instability in aqueous media.

The Reality: The instability is rarely due to the pyrazole core breaking down. Instead, it arises from three specific vectors:

  • Prototropic Tautomerism: Causing analytical artifacts (split peaks) and solubility shifts.[1]

  • Side-Chain Hydrolysis: Ester or amide linkages attached to the ring are often activated by the pyrazole nitrogen, leading to rapid degradation (e.g.,

    
     hours at pH 8).[1]
    
  • Oxidative Susceptibility: While the ring resists oxidation, electron-rich side chains or N-unsubstituted positions are vulnerable to radical attack (e.g., by ozone or hydroxyl radicals).[1]

This guide provides the causality-based troubleshooting protocols required to distinguish between genuine chemical degradation and reversible physical phenomena.

Critical Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Degradation[1]

Q1: My pyrazole ester derivative is losing potency rapidly in pH 8 buffer. Is the ring opening? Diagnosis: It is highly unlikely the ring is opening. You are likely observing base-catalyzed hydrolysis of the ester side chain. Mechanism: The pyrazole ring can act as an intramolecular catalyst or simply an electron-withdrawing group, accelerating the hydrolysis of attached esters to their corresponding pyrazol-3-ol (or 5-ol) and acid byproducts. Corrective Protocol:

  • Buffer Adjustment: Shift to a lower pH (pH 5–6) where the ester is more stable.

  • Temperature: Store stock solutions at -20°C in DMSO, not aqueous buffer.

  • Verification: Monitor the appearance of the carboxylic acid byproduct via LC-MS. If the pyrazole mass (+1 or -1) remains intact but the side chain mass changes, the ring is stable.

Q2: Can I use oxidative stressors (e.g., Peroxide) during stress testing? Diagnosis: Yes, but interpret results carefully. Insight: The pyrazole ring is generally resistant to mild oxidation. However, under harsh conditions (e.g., Ozone or UV/


), the ring can undergo cleavage to form formamide, glyoxal, or aliphatic chains [1].[1]
Warning:  If your compound contains a secondary amine (N-unsubstituted pyrazole), avoid nitrite-containing buffers (often found in physiological mimics) under acidic conditions to prevent N-nitrosation  [2].[1]
Category B: Analytical Anomalies (HPLC/LC-MS)

Q3: Why does my pure pyrazole compound show two peaks in HPLC (Split Peaks)? Diagnosis: This is the classic "Tautomer Separation Effect." Causality: Pyrazoles exist in dynamic equilibrium between


- and 

-tautomers.[1] If the rate of proton exchange is slow relative to the chromatographic timescale (often due to cold column temperatures or specific pH), the two tautomers separate into distinct peaks. Validation Experiment:
  • Temperature Test: Re-run the HPLC method at 50°C or 60°C .

  • Result: If the two peaks merge into a single sharp peak, it is tautomerism (kinetic coalescence).[1] If they remain distinct, it is a true impurity [3].[1]

Q4: My retention time shifts randomly between runs. What is happening? Diagnosis: pH sensitivity near the pKa. Insight: Pyrazoles are weak bases (


).[1] If your mobile phase pH is near the pKa, slight fluctuations in buffer preparation will drastically alter the ionization state (neutral vs. protonated), shifting retention times.[1]
Protocol:  Ensure mobile phase pH is at least 2 units away from the compound's pKa (e.g., use pH < 1.5 or pH > 4.5).[1]

Visualizing the Mechanisms

Diagram 1: Tautomerism & Hydrolytic Degradation Pathways

This diagram illustrates the equilibrium between tautomers and the irreversible hydrolysis pathway often mistaken for ring instability.

PyrazoleStability cluster_tautomer Reversible Tautomerism (Physical Instability) cluster_hydrolysis Irreversible Degradation (Chemical) T1 1H-Pyrazole (Tautomer A) T2 2H-Pyrazole (Tautomer B) T1->T2 Proton Transfer (Solvent Dependent) Ester Pyrazole-Ester Derivative T2->Ester Functionalization Acid Carboxylic Acid Byproduct Ester->Acid Alcohol Pyrazol-3-ol (Stable Core) Ester->Alcohol Hydrolysis (pH > 7, t1/2 ~1-2h)

Caption: Figure 1.[1] Kinetic tautomerism (blue) causes analytical peak splitting, while ester hydrolysis (red) is the primary chemical degradation pathway in basic aqueous media [4].[1]

Diagram 2: HPLC Troubleshooting Workflow for Split Peaks

Follow this decision tree to distinguish between tautomers and impurities.

HPLCTroubleshooting Start Observation: Split Peaks in HPLC Step1 Check Sample Solvent (Is it 100% Organic?) Start->Step1 Step2 Check Column Temp (Is it < 30°C?) Step1->Step2 No (Solvent OK) Action1 Inject in Mobile Phase (Match Initial Conditions) Step1->Action1 Yes (Strong Solvent Effect) Action2 Increase Temp to 50-60°C (Accelerate Proton Exchange) Step2->Action2 Yes (Kinetic Trap) Result1 Peaks Merge? YES = Tautomers Action2->Result1 Result2 Peaks Distinct? NO = Impurity/Degradant Action2->Result2

Caption: Figure 2. Step-by-step workflow to diagnose "ghost peaks" or splitting caused by slow tautomer interconversion on the column [3][5].

Data Summary: Stability Factors

ParameterConditionStability ImpactRecommendation
pH Acidic (< pH 4)High (Ring stable, esters stable)Preferred for storage.[1]
pH Basic (> pH 8)Low (Rapid ester hydrolysis)Avoid for long-term storage; use fresh prep.[1]
Solvent Water (100%)Moderate (Solubility issues)Use cosolvents (DMSO/EtOH) to prevent aggregation.[1]
Temperature High (> 50°C)High (Promotes tautomer merger)Use for HPLC analysis to sharpen peaks.[1]
Light UV IrradiationVariable (Nitro-pyrazoles degrade)Protect nitro- or N-oxide derivatives from light [6].[1]

Experimental Protocols

Protocol A: Distinguishing Tautomers from Impurities
  • Preparation: Dissolve 1 mg of pyrazole in 1 mL of mobile phase (do not use 100% ACN).

  • Run 1 (Baseline): Inject 5 µL at 25°C . Note peak shape (split/broad).[1][2]

  • Run 2 (Thermal Stress): Increase column oven to 55°C . Inject 5 µL.

  • Analysis:

    • Merger: If peaks coalesce into one sharp peak, report as "Single Purity (Tautomeric)."

    • Separation: If peaks resolve further or remain distinct, isolate fractions for MS analysis.[1]

Protocol B: Solubility Enhancement for Bioassays

Pyrazoles often precipitate in aqueous buffers upon dilution from DMSO.[1]

  • Salt Formation: If the pyrazole has a basic nitrogen, treat with 1.0 eq. HCl in ether to form the hydrochloride salt. This increases aqueous solubility by

    
    -fold [7].
    
  • Cosolvent System: For neutral pyrazoles, use the "Golden Ratio":

    • 5% DMSO (Solubilizer)[1]

    • 40% PEG-400 (Stabilizer)[1]

    • 55% Water/Saline (Bulk)[1]

References

  • Müller, R., & Rappert, S. (2010).[1][3] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.[1][3]

  • Shevelev, S. A., & Dalinger, I. L. (1993).[1] Nitropyrazoles.[1][4][5] Russian Chemical Bulletin, 42, 1151.[1]

  • Separation Science.[1][2] (2024).[1][2][6][7][8] Peak Splitting in HPLC: Causes and Solutions. Separation Science.

  • Johnston, P. A., et al. (2010).[1] Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry.

  • Agilent Technologies.[1][9] (2009).[1][2][3] HPLC Troubleshooting and Performance Tips. Agilent Technical Guides.

  • Filarowski, A., et al. (2024).[1][8] Chemistry and properties of fluorescent pyrazole derivatives. PMC.[1]

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.

Sources

Optimization

Common side reactions in pyrazole synthesis and how to avoid them

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Side Reactions in Pyrazole Synthesis Welcome to the Technical Support Center You have reached the Tier-3 Support Module for Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Side Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center

You have reached the Tier-3 Support Module for Heterocyclic Chemistry. This guide addresses the most persistent "pain points" in pyrazole synthesis: Regioisomer contamination , N-alkylation selectivity , and Intermediate stalling (azines/pyrazolines) .

Unlike standard textbook descriptions, this guide focuses on causality—why the reaction failed and how to engineer the conditions to force the desired outcome.

Module 1: The Regioselectivity Nightmare (Knorr Synthesis)

User Issue: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine and got a 60:40 mixture of isomers. I can't separate them by column chromatography."

Root Cause Analysis: In the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two competing nucleophilic attacks occur. The product distribution is dictated by the relative electrophilicity of the carbonyls versus the nucleophilicity of the hydrazine nitrogens.

  • Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the alkyl group) attacks the most electrophilic carbonyl.

  • Steric Control: Bulky groups on the diketone block attack.[1]

The Fix: Solvent Engineering & pH Tuning Standard ethanol reflux is often insufficient for high selectivity. You must alter the thermodynamics of the transition state.

Troubleshooting Workflow

RegioControl start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine check_steric Are substituents significantly different in size? (e.g., t-Butyl vs Methyl) start->check_steric steric_yes Steric Control Dominates Major product: N-substituent distal to bulk check_steric->steric_yes Yes steric_no Electronic Control Required check_steric->steric_no No solvent_check Current Solvent System? steric_no->solvent_check protic Standard EtOH/MeOH (Often low selectivity) solvent_check->protic fix_fluoro PROTOCOL A: Switch to Fluorinated Alcohol (TFE or HFIP) protic->fix_fluoro Strategy 1 (H-Bonding) fix_ph PROTOCOL B: pH Adjustment (HCl vs Et3N) protic->fix_ph Strategy 2 (Nucleophilicity)

Figure 1: Decision matrix for optimizing regioselectivity in Knorr synthesis.

Protocol A: The Fluorinated Solvent Switch (High Success Rate)

Recent literature confirms that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity (up to 98:2) compared to ethanol [1, 2].[2][3]

  • Mechanism: These solvents are strong Hydrogen-bond donors (HBD). They selectively coordinate to the more basic carbonyl or hydrazine nitrogen, altering the electronic landscape and "locking" the transition state.

  • Action: Replace EtOH with TFE (0.2 M concentration) and stir at room temperature.

Protocol B: pH Modulation
  • Acidic Conditions (HCl): Protonates the more basic nitrogen of the hydrazine, rendering it non-nucleophilic. The less basic nitrogen then initiates the attack.

  • Basic Conditions: Both nitrogens remain nucleophilic; the most substituted nitrogen (usually more nucleophilic due to the alpha-effect or inductive donation) attacks the most electrophilic carbonyl.

Module 2: N-Alkylation Selectivity (N1 vs N2)

User Issue: "I am alkylating a 3-substituted pyrazole. I need the alkyl group on N1, but I keep getting N2 alkylation or a mix."

Root Cause Analysis: Tautomerism in unsubstituted pyrazoles means N1 and N2 are in equilibrium. When deprotonated, the pyrazolate anion has two nucleophilic sites.

  • Sterics: Alkylation generally favors the less hindered nitrogen (N1 if C3 has a bulky group).[4]

  • Chelation: Metal ions can chelate between the pyrazole nitrogen and a substituent (like an ester or pyridine at C3), directing alkylation to the more hindered side (N2).

Data: Selectivity Drivers

ConditionMajor ProductMechanismReference
NaH / THF Mixture (Steric dependent)SN2 (Dissociated ion pair)[3]
K₂CO₃ / DMSO N1-Alkylation Tight ion pairing / Dipole alignment[3]
MgBr₂ / DIPEA N2-Alkylation Mg-Chelation control[4]
Cs₂CO₃ / MeCN Mixture"Naked" anion (High reactivity, low selectivity)--
Protocol: Regioselective N1-Alkylation

To favor N1 alkylation (distal to the C3 substituent):

  • Solvent: Use DMSO (Critical). It solvates the cation but leaves the pyrazolate anion "naked" yet guided by thermodynamic stability.

  • Base: Use K₂CO₃ (anhydrous).

  • Procedure:

    • Dissolve pyrazole (1.0 equiv) in DMSO (0.5 M).

    • Add K₂CO₃ (2.0 equiv) and stir for 30 min.

    • Add alkyl halide (1.1 equiv) dropwise.

    • Note: Do not heat initially. Kinetic control often favors N2; thermodynamic control (room temp or slight heat over time) favors N1.

Module 3: The "Sticky" Intermediates (Azines & Pyrazolines)

User Issue: "My reaction turned into a yellow solid that isn't my product. NMR shows no aromatic protons."

Diagnosis 1: Azine Formation

  • The Trap: Hydrazine is a bis-nucleophile.[5] If you have excess ketone, one hydrazine molecule reacts with two ketone molecules, forming an azine (

    
    ).
    
  • The Fix:

    • Reverse Addition: Add the ketone slowly to a solution of excess hydrazine.

    • Stoichiometry: Ensure hydrazine is >1.2 equivalents relative to the diketone.

Diagnosis 2: Stalled Pyrazoline

  • The Trap: In 1,3-dipolar cycloadditions (e.g., diazo + alkene), the initial product is a pyrazoline (partially saturated). It requires oxidation to become an aromatic pyrazole.[5]

  • The Fix (Oxidation Protocol):

    • Method 1 (Aerobic): Heat the pyrazoline in DMSO at 80°C under an O₂ balloon.

    • Method 2 (Chemical): Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or I₂ in THF and stir for 1 hour [5].

Module 4: Validated Experimental Protocols
Protocol 1: Highly Regioselective Knorr Synthesis (Fluorinated Solvent Method)

Target: Synthesis of 1-phenyl-5-methyl-3-(trifluoromethyl)pyrazole

  • Preparation: In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in 2,2,2-trifluoroethanol (TFE) (20 mL).

  • Addition: Add phenylhydrazine (11 mmol) dropwise at room temperature.

    • Why? TFE promotes proton transfer and stabilizes the specific hemiaminal intermediate leading to the 5-methyl isomer.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC.[1][3]

  • Workup: Evaporate TFE (recoverable). The residue is usually pure enough to proceed. If not, recrystallize from EtOH/Water.

  • Expected Outcome: >95:5 regioisomeric ratio favoring the 5-methyl isomer [1].

Protocol 2: Chelation-Controlled N2-Alkylation

Target: Alkylation adjacent to a directing group (e.g., Pyridyl or Ester)

  • Setup: Dissolve 3-(2-pyridyl)pyrazole (1.0 mmol) in dry THF (5 mL).

  • Chelation: Add MgBr₂·OEt₂ (1.5 mmol) and DIPEA (3.0 mmol). Stir for 45 mins.

    • Mechanism:[2][6] Mg²⁺ coordinates between the pyrazole NH and the pyridine nitrogen, blocking the N1 site and directing the electrophile to N2.

  • Alkylation: Add benzyl bromide (1.2 mmol). Stir at reflux for 6 hours.

  • Workup: Quench with NH₄Cl (aq), extract with EtOAc.

References
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Aggarwal, V. K., et al. (2006). "Regiocontrol in the Synthesis of Pyrazoles.
  • Kallman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10234–10240.

  • Chong, P. Y., et al. (2010). "Magnesium-Mediated Regioselective N-Alkylation of 3-Substituted Pyrazoles." Tetrahedron Letters, 51(31), 4110-4113.
  • Zhang, X., et al. (2019).[7] "I2-Mediated Metal-Free Oxidative C-N Bond Formation Enables Regioselective Pyrazole Synthesis." Organic Letters, 21(9), 3158-3161.

Sources

Troubleshooting

Enhancing the regioselectivity of pyrazole synthesis

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Regiocontrol in Pyrazole Synthesis (1,3- vs. 1,5-Isomers) Diagnostic Workflow: Select Your Synthetic Route Before beginning experimental work, dete...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Regiocontrol in Pyrazole Synthesis (1,3- vs. 1,5-Isomers)

Diagnostic Workflow: Select Your Synthetic Route

Before beginning experimental work, determine the optimal pathway based on your available starting materials and required substitution pattern. The "Classic" Knorr synthesis often fails to provide high regioselectivity for unsymmetrical substrates without specific modifications.

PyrazoleRoute Start START: Define Target Structure Subst Is the Pyrazole Symmetrically Substituted? Start->Subst Classic Standard Knorr Condensation (EtOH/Reflux) Subst->Classic Yes Unsym Unsymmetrical (1,3- vs 1,5-isomer required) Subst->Unsym No CF3 Does it contain a Fluorinated Group (CF3)? Unsym->CF3 RouteA Route A: Fluorinated Alcohol Solvent (H-Bond Activation) CF3->RouteA Yes (Strong Electronic Bias) Decision Substrate Availability CF3->Decision No RouteB Route B: Cu-Catalyzed Cycloaddition (Alkyne + Hydrazone) Decision->RouteA 1,3-Diketone Available Decision->RouteB Terminal Alkyne Available

Caption: Decision matrix for selecting the optimal regioselective synthetic pathway based on substrate electronics and availability.

Protocol Module A: The "Solvent Switch" (Modified Knorr)

Application: Synthesis of 1-aryl-5-alkylpyrazoles from unsymmetrical 1,3-diketones. The Problem: Standard condensation in ethanol typically yields a 1:1 mixture of 1,3- and 1,5-isomers because the difference in electrophilicity between the two carbonyls is negligible.

Technical Insight (The "Why")

In standard protic solvents (EtOH), the hydrazine attacks the least sterically hindered carbonyl. However, by switching to fluorinated alcohols (TFE or HFIP), you alter the hydrogen-bond donating capability (


-value).
  • Mechanism: HFIP (Hexafluoroisopropanol) is a strong H-bond donor. It selectively activates the harder (more basic) carbonyl oxygen or stabilizes the specific hemiaminal intermediate, shifting the kinetic product distribution.

Optimized Protocol

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl/Alkyl hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in TFE at room temperature.

  • Addition: Add the hydrazine salt in one portion.

  • Reaction: Stir at 25°C. Note: TFE often accelerates the reaction rate compared to EtOH, rendering reflux unnecessary.

  • Monitoring: Monitor via TLC. If conversion is slow (<2 hours), warm to 40°C.

  • Workup: Evaporate the volatile fluorinated solvent (recoverable by distillation).

  • Purification: The crude residue usually contains >90% of a single regioisomer. Recrystallize from EtOH/Heptane if necessary.

Data Validation: | Solvent | Dielectric Const. | H-Bond Donor (


) | Regioisomer Ratio (A:B) |
| :--- | :--- | :--- | :--- |
| Ethanol  | 24.5 | 0.83 | 55 : 45 (Poor) |
| TFE  | 26.7 | 1.51 | 92 : 8  (Excellent) |
| HFIP  | 16.7 | 1.96 | 98 : 2  (Superior) |

Protocol Module B: Copper-Catalyzed "Umpolung" Synthesis

Application: Accessing 1,3,5-trisubstituted pyrazoles that are thermodynamically disfavored in condensation reactions. The Problem: Condensation methods rely on intrinsic electrophilicity. If you need to force a specific substitution pattern that opposes natural electronics, condensation will fail.

Technical Insight

This method utilizes a Copper(I)-catalyzed [3+2] cycloaddition . Instead of a diketone, we use a terminal alkyne and an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-halohydrazone (which generates an azoalkene in situ).[1]
  • Mechanism: The reaction proceeds via a copper-acetylide species which performs a regioselective nucleophilic attack on the azoalkene. This is an "umpolung" (polarity reversal) strategy compared to standard carbonyl chemistry.

CuCatalysis Hydrazone Alpha-Halo Hydrazone Azo Azoalkene (Intermediate) Hydrazone->Azo + Base Base Base (Elimination) Alkyne Terminal Alkyne Complex Cu-Acetylide Complex Alkyne->Complex + Cu(I) Cu Cu(I) Catalyst Product Regioselective Pyrazole Complex->Product + Azo

Caption: Mechanistic flow of the Cu-catalyzed azoalkene-alkyne cycloaddition.

Optimized Protocol

Reagents:

  • 
    -Halohydrazone (1.0 equiv)
    
  • Terminal Alkyne (1.2 equiv)[2]

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)[3]

Step-by-Step:

  • Catalyst Prep: In a glovebox or under

    
    , mix CuI, Phenanthroline, and 
    
    
    
    in dry MeCN. Stir for 10 mins.
  • Substrate Addition: Add the alkyne, followed by the slow addition of the

    
    -halohydrazone solution.
    
  • Cyclization: Heat to 60°C for 4-6 hours.

  • Quench: Filter through a pad of Celite to remove copper salts.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & FAQs

Q1: I am synthesizing a Trifluoromethyl ( ) pyrazole. Why does the reaction exclusively yield the 5-hydroxy-5-trifluoromethyl pyrazoline intermediate?

Diagnosis: The strong electron-withdrawing nature of the


 group stabilizes the hemiaminal (pyrazoline) intermediate, preventing dehydration to the aromatic pyrazole.
The Fix:  You must force the dehydration.
  • Isolate the stable pyrazoline intermediate.

  • Treat with

    
     / Pyridine  in DCM (0°C to RT) or use conc. 
    
    
    
    to force aromatization.
Q2: My isomers are co-eluting on the silica column. How do I separate them?

Diagnosis: Regioisomers of pyrazoles often have identical


 values in standard Hexane/EtOAc systems.
The Fix: 
  • Change the Modifier: Switch from EtOAc to MTBE or DCM/MeOH (98:2) . The change in solvent selectivity often resolves the dipole differences.

  • Use C18: Reverse-phase chromatography (Water/Acetonitrile + 0.1% Formic Acid) is highly effective for separating pyrazole regioisomers due to differences in hydrophobicity caused by the shielding of the N-substituent.

Q3: How do I definitively prove which isomer I have without X-ray?

Diagnosis: 1H NMR shifts are often ambiguous. The Fix: Run a 1D NOE (Nuclear Overhauser Effect) or NOESY experiment.

  • Isomer A (1,5-subst): You will see an NOE correlation between the N-Aryl/Alkyl protons and the substituent at Position 5.

  • Isomer B (1,3-subst): You will see NOE between the N-Aryl/Alkyl protons and the proton at Position 5 (if it is a proton), or no correlation to the substituent at Position 3.

References

  • Review of Regioselective Methods: Yoon, J. Y., Lee, S. G., & Shin, H. (2011).[1][4] Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[4]

  • Fluorinated Solvents (TFE/HFIP) Effect: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5] Journal of Organic Chemistry, 73(9), 3523–3529.

  • Copper-Catalyzed Alkyne Cycloaddition: Kokuev, A. O., & Sukhorukov, A. Y. (2024).[6] Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26, 6999-7003.[6]

  • Trifluoromethyl Pyrazole Synthesis: Bonacorso, H. G., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. Journal of Fluorine Chemistry, 131(1), 1-10.

  • Chromatographic Separation Guide: BenchChem Technical Support. (2025).[7] Column chromatography conditions for separating pyrazole isomers. Note: General reference for standard protocols.

Sources

Optimization

Overcoming poor yield in the synthesis of substituted pyrazoles

Welcome to the Advanced Heterocycle Synthesis Support Center. Current Status: Online Operator: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Center.

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-SYN-OPT-001 Subject: Troubleshooting Low Yields in Substituted Pyrazole Synthesis[1]

Operator’s Note:

"Low yield" is a symptom, not a diagnosis. In pyrazole chemistry, yield loss rarely happens because the reaction 'didn't work'; it happens because the reaction worked too well in the wrong direction (regioisomer formation), stopped at a stable intermediate (hydrazone stagnation), or the product was lost during the battle against silica gel.[1]

This guide moves beyond textbook definitions. We are looking at the causality of failure and implementing self-validating protocols to ensure you aren't just mixing reagents, but controlling outcomes.

Module 1: The Knorr Pyrazole Synthesis (Condensation)

The Scenario: You are reacting a hydrazine with a 1,3-dicarbonyl (or equivalent).[1][2][3] The Failure: You isolate a 50:50 mixture of isomers, or a "gummy" solid that refuses to crystallize.

Technical Deep Dive: The Regioselectivity Trap

The Knorr synthesis is a race between two nucleophiles (the two hydrazine nitrogens) and two electrophiles (the carbonyls).

  • Mechanism: The reaction proceeds via a hydrazone intermediate.[4] The rate-determining step for regioselectivity is often the initial attack.

  • The Control Switch:

    • Acidic Media: Protonates the most basic carbonyl, directing the least nucleophilic nitrogen (usually N-H) to attack there.

    • Basic Media: Deprotonates the hydrazine, making the terminal nitrogen highly nucleophilic, directing it to the most electrophilic carbonyl.

Troubleshooting Protocol: Knorr Optimization
Symptom Root Cause Corrective Action
Mixture of Regioisomers Competing nucleophilic attacks due to similar electronic environments.Switch Solvent: Use fluorinated alcohols (TFE or HFIP).[1][5] These solvents stabilize specific tautomers and can shift regioselectivity ratios from 1:1 to >95:5 [1].
Stalled Reaction (Hydrazone) Stable hydrazone intermediate formed but failed to cyclize (dehydrate).[1]Force Dehydration: If LC-MS shows M+18 (hydrazone), add a Dean-Stark trap (toluene reflux) or a scavenger like molecular sieves.[1]
Oligomerization 1,3-dicarbonyl self-condensation before hydrazine attack.[1]Inverse Addition: Add the dicarbonyl slowly to a solution of the hydrazine, not vice-versa.
Visualization: The Regioselectivity Decision Tree

Caption: Logic flow for determining the dominant isomer in Knorr Synthesis based on pH and sterics.

KnorrRegio Start Reagents: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Condition Check Reaction pH Start->Condition Acidic Acidic Conditions (e.g., AcOH, HCl) Condition->Acidic pH < 4 Basic Basic Conditions (e.g., NaOEt) Condition->Basic pH > 9 Mech_Acid Mechanism: Carbonyl Activation Acidic->Mech_Acid Mech_Base Mechanism: Hydrazine Deprotonation Basic->Mech_Base Result_Acid Result: Attack at most basic C=O (Thermodynamic Control) Mech_Acid->Result_Acid Result_Base Result: Attack at most electrophilic C=O (Kinetic Control) Mech_Base->Result_Base

Module 2: N-Alkylation of Unsubstituted Pyrazoles

The Scenario: You have a pyrazole core and need to attach an R-group to the nitrogen.[5] The Failure: You want N1-alkylation but get N2, or a mixture that is impossible to separate.[1]

Expert Insight: The "Lone Pair" Paradox

The pyrazole anion is an ambident nucleophile.

  • Sterics Rule: Alkylation generally favors the less sterically hindered nitrogen (N1) if the electrophile is bulky.[5]

  • Coordination Control: If you use a metal that coordinates tightly (like Magnesium), you can block one site and force alkylation at the other.[1]

Self-Validating Protocol: Regiocontrolled Alkylation

Step 1: Base Selection (The Validator)

  • Standard: NaH in THF/DMF (Favors thermodynamic product, often N1).[1]

  • Validator: Observe gas evolution (

    
    ).[1] Reaction must stir until bubbling ceases completely (approx. 30 mins) to ensure full deprotonation before adding the electrophile.
    

Step 2: Solvent Switch

  • Protic Solvents (EtOH): Hydrogen bonding solvates the N-anion, often reducing selectivity.[1]

  • Aprotic Polar (DMF/DMSO): "Naked" anion reacts faster but may lower selectivity due to high reactivity.

  • The Fix: If selectivity is poor in DMF, switch to Toluene with a phase transfer catalyst (TBAB).[1] The biphasic system often slows the rate enough to allow steric discrimination [2].

Step 3: The "Magnesium Block" (Advanced)

  • Use

    
     or Grignard reagents. The Mg coordinates to the N2 (pyridine-like nitrogen), sterically shielding it and forcing alkylation at N1 [3].
    

Module 3: Purification & Isolation (The Yield Killer)

The Scenario: Reaction conversion was 95% by LC-MS, but isolated yield is 40%. The Failure: The product is stuck on the silica column or crashed out in the aqueous waste.

FAQ: Why did I lose my product?

Q: My product streaks on the TLC plate and never elutes from the column. A: Pyrazoles with free NH or basic nitrogens interact strongly with the acidic silanols on silica gel.

  • Solution: Passivate your silica. Add 1% Triethylamine (Et3N) to your eluent system. Alternatively, use Neutral Alumina instead of silica for purification [4].[1][6]

Q: I did an aqueous workup, and the product vanished. A: Small, polar pyrazoles are water-soluble, especially at low pH where they protonate.[1]

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • pH Adjustment: Ensure the aqueous layer pH is roughly 7-8. If it's too acidic, the pyrazole is a salt (water-soluble).[1] If too basic, it might form a water-soluble anion (if NH is present).[1]

    • The "Back-Extraction": Extract the aqueous layer 3-4 times with DCM/Isopropanol (3:1) . This mixture pulls polar heterocycles out of water better than pure EtOAc.

Visualization: Troubleshooting Workflow

Caption: Diagnostic flowchart for identifying yield loss points in pyrazole synthesis.

YieldLoss Start Low Isolated Yield Check_Crude Analyze Crude NMR/LCMS (Before Workup) Start->Check_Crude Is_Conversion_High Is Conversion >90%? Check_Crude->Is_Conversion_High Workup_Loss Loss during Workup/Purification Is_Conversion_High->Workup_Loss Yes Reaction_Fail Reaction Optimization Needed Is_Conversion_High->Reaction_Fail No Check_Aqueous Check Aqueous Layer pH (Is product protonated?) Workup_Loss->Check_Aqueous Check_Silica Did product streak on Column? (Silanol interaction) Workup_Loss->Check_Silica Sol_Aqueous Solution: Adjust pH to 7-8 Extract w/ DCM:IPA (3:1) Check_Aqueous->Sol_Aqueous Sol_Silica Solution: Add 1% Et3N to eluent or use Alumina Check_Silica->Sol_Silica

References

  • Solvent Effects on Regioselectivity: Journal of Organic Chemistry. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles in Fluorinated Alcohols."

  • Phase Transfer Catalysis: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles."

  • Coordination Control: Semantic Scholar. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."

  • Purification Techniques: ResearchGate. "Purification of Amino-Pyrazoles: Overcoming Silica Interactions."

Sources

Troubleshooting

Technical Support Center: Navigating the Degradation of Pyrazole Derivatives

Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the stability of these molecules is not merely an academic exercise; i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the stability of these molecules is not merely an academic exercise; it is a critical component of drug development, mandated by regulatory bodies like the FDA and EMA.[2] Forced degradation, or stress testing, is an essential process where drug substances are intentionally exposed to harsh conditions to predict their long-term stability, elucidate potential degradation pathways, and develop stability-indicating analytical methods.[3][4][5] This guide serves as a technical resource for researchers encountering challenges in their stress testing experiments with pyrazole derivatives, providing troubleshooting advice, mechanistic insights, and validated protocols.

Section 1: The Chemical Stability of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity (a delocalized 6π-electron system) confers significant stability.[6] However, its reactivity and subsequent degradation are governed by several factors:

  • Electronic Properties: The two nitrogen atoms influence the electron density of the ring carbons. The C4 position is typically electron-rich and thus susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[6]

  • Acidity and Basicity: The N1-H proton is weakly acidic and can be removed by a base. The N2 nitrogen is pyridine-like and basic (pKa ≈ 2.5), allowing for protonation in strong acids.[7]

  • Susceptibility to Attack: While the core ring is relatively robust and resistant to standard oxidation and reduction, certain conditions can promote degradation.[6] For instance, strong bases can deprotonate the C3 position, potentially leading to ring-opening reactions.[6][8] Furthermore, substituents on the pyrazole ring are often the primary sites of degradation.

Section 2: Hydrolytic Degradation (Acid & Base Stress)

Hydrolysis is one of the most common degradation pathways for pharmaceuticals, involving the reaction of a molecule with water, often catalyzed by acid or base. For pyrazole derivatives, this typically affects labile functional groups attached to the core ring.

Troubleshooting Guide: Hydrolytic Stress Studies
Question/Issue Potential Cause & Scientific Rationale Recommended Solution
Q1: I see no degradation of my pyrazole derivative, even after refluxing in 0.1 N HCl/NaOH for several hours. The pyrazole core and certain substituents can be highly stable. The energy input may be insufficient to overcome the activation energy for hydrolysis. The target degradation is typically 2-20% to ensure degradants are detectable without excessively breaking down the parent molecule.[2]Incrementally increase the strength of the acid/base (e.g., to 1 N or higher) and/or the temperature. Extend the reaction time. Ensure the compound is fully dissolved, as poor solubility can limit reaction rates.
Q2: My compound degrades almost completely upon addition of acid/base, making it impossible to track the pathway. The derivative likely contains a highly labile functional group (e.g., an ester, a particularly sensitive amide) that hydrolyzes instantly under the initial conditions.Perform the study at a lower temperature (e.g., room temperature or 40°C) and take time points more frequently (e.g., 0, 1, 2, 4, 8 hours). Use a milder acid/base concentration (e.g., 0.01 N).
Q3: My LC-MS analysis shows a new peak with a much higher molecular weight after base hydrolysis. This suggests a condensation or dimerization reaction may be occurring instead of, or in addition to, simple hydrolysis. For example, a fragment produced during initial degradation might be highly reactive and combine with an intact parent molecule. This has been observed in the base degradation of other nitrogen-containing heterocycles.[9][10]Analyze the sample by 2D-NMR (COSY, HSQC, HMBC) to elucidate the structure of the new species. Also, consider analyzing the sample at an earlier time point to see if you can capture intermediate products before the condensation occurs.
Q4: The pyrazole ring itself seems to have opened. Is this common? While the pyrazole ring is generally stable, ring opening is possible under forcing conditions, particularly with strong bases which can induce deprotonation at C3, leading to cleavage.[6][8] Certain substitution patterns can also make the ring more susceptible.This is a significant finding. Confirm the structure of the ring-opened product using high-resolution mass spectrometry (HRMS) and NMR. Document these conditions as a critical stability liability for your molecule.
Experimental Protocol: Acid/Base Forced Degradation
  • Preparation: Prepare a stock solution of the pyrazole derivative (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Stress Application (Acid):

    • Add a known volume of the stock solution to a flask containing 0.1 N HCl. The final concentration of the organic solvent should be low to ensure aqueous conditions dominate.

    • Reflux the mixture at 60-80°C for a specified period (e.g., 8 hours).[5]

    • Take samples at intermediate time points (e.g., 2, 4, 6 hours).

    • Before analysis, carefully neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Stress Application (Base):

    • Follow the same procedure as for acid, but use 0.1 N NaOH.[9]

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Control Sample: Prepare a "time zero" sample by adding the stock solution to the acid/base and immediately neutralizing it. Also, run a control with the drug in purified water under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of degradation. Use LC-MS to identify the mass of potential degradation products.

Section 3: Oxidative Degradation

Oxidative stress testing exposes the drug to an oxidizing agent to determine its susceptibility to oxidation, a process that can occur during manufacturing or storage if exposed to air or peroxide contaminants.

Troubleshooting Guide: Oxidative Stress Studies
Question/Issue Potential Cause & Scientific Rationale Recommended Solution
Q1: I'm not seeing any degradation, even with 30% hydrogen peroxide (H₂O₂). The pyrazole ring itself is notably resistant to many oxidizing agents.[6] Your derivative may lack easily oxidizable functional groups (e.g., thiols, phenols, electron-rich side chains).While this indicates high oxidative stability, ensure the experiment was conducted correctly. Confirm the potency of your H₂O₂ solution. You may gently heat the reaction (e.g., to 40-50°C) to provide additional energy, but be aware that this can also induce thermal degradation.
Q2: The reaction is too fast and vigorous, with potential gas evolution. Your compound is highly susceptible to oxidation. The reaction with a high concentration of H₂O₂ can be exothermic and rapid, especially if catalyzed by trace metals.Reduce the concentration of H₂O₂ significantly (start with 3%).[5] Conduct the experiment at a lower temperature (e.g., on an ice bath initially) and monitor closely.
Q3: My mass spec data shows an increase of 16 amu (Atomic Mass Units). What is the likely product? An increase of 16 amu is the classic signature of the addition of one oxygen atom. This could correspond to N-oxidation at the pyridine-like N2 position of the pyrazole ring, or hydroxylation of an aromatic substituent. Side-chain oxidation is also a possibility.[11]Use tandem MS (MS/MS) to fragment the ion and pinpoint the location of the modification. For unambiguous identification, isolation of the degradant followed by NMR analysis is the gold standard.
Experimental Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the pyrazole derivative.

  • Stress Application:

    • In a suitable flask, add a known volume of the stock solution.

    • Add hydrogen peroxide to achieve a final concentration of 3-30%.[5] A common starting point is 3%.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).

    • Monitor the reaction at various time points.

  • Analysis: Analyze the samples directly by HPLC or LC-MS. H₂O₂ is transparent to UV detection at typical wavelengths (>210 nm) and is compatible with most reversed-phase methods.

Section 4: Photolytic Degradation

Photostability testing is crucial for determining if a drug product requires light-resistant packaging. It exposes the substance to a controlled output of UV and visible light.

Workflow for Photostability Testing

Caption: Workflow for ICH Q1B Photostability Testing.

FAQs: Photodegradation
  • Q: What are the common photodegradation pathways for pyrazoles?

    • A: Photodegradation can be complex. Observed pathways for pyrazole-containing molecules include photoisomerization, cleavage of C-N bonds, hydroxylation, and even contraction of adjacent rings.[12][13] The specific pathway is highly dependent on the overall structure and the presence of chromophores.

  • Q: Why do I need a "dark control" sample?

    • A: A dark control is a sample prepared in the same way as the exposed sample but wrapped in aluminum foil to protect it from light. It is placed in the photostability chamber alongside the test sample. This is essential to differentiate between degradation caused by light versus degradation caused by temperature effects within the chamber.

  • Q: My compound is degrading, but it doesn't absorb light at the wavelengths used for testing. Why?

    • A: This points to indirect or photosensitized degradation. An excipient in your formulation or a trace impurity could be absorbing the light and transferring the energy to your active ingredient, causing it to degrade. It's also possible your solvent is involved in the photoreaction.

Section 5: Summary of Degradation Pathways & Analytical Strategy

A logical approach is required to characterize the degradation products formed under stress.

General Analytical Workflow

G start Forced Degradation (Acid, Base, Peroxide, Light, Heat) hplc RP-HPLC with UV/PDA Detector start->hplc assess Assess Peak Purity Quantify Degradation (%) hplc->assess lcms LC-MS / HRMS hplc->lcms Hyphenation formula Determine Molecular Formula of Degradants lcms->formula msms Tandem MS (MS/MS) formula->msms fragment Propose Fragment Structures msms->fragment isolate Isolate Degradant (Prep-HPLC) fragment->isolate If necessary for ambiguous cases nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate Confirm Structure nmr->elucidate

Caption: Analytical Workflow for Degradant Identification.

Summary Table of Potential Degradation Reactions
Stress ConditionCommon Reaction Types on Pyrazole DerivativesPotential Products
Acid Hydrolysis Cleavage of ester or amide side chains.Corresponding carboxylic acid and alcohol/amine fragments.
Base Hydrolysis Saponification of esters, hydrolysis of amides. Potential for ring opening under harsh conditions.[6][14]Carboxylate salts, amines. Ring-opened fragments.
Oxidation (H₂O₂) N-oxidation, side-chain oxidation (e.g., alkyl to alcohol), aromatic ring hydroxylation.N-oxides, hydroxylated derivatives, ketones, carboxylic acids.
Photolysis (UV/Vis) Isomerization, C-N bond cleavage, radical-mediated reactions, ring contraction.[12][13]Photoisomers, fragments from cleaved bonds, rearranged structures.
Thermal (Heat) Typically accelerates other degradation types (e.g., hydrolysis). Can cause decarboxylation if a carboxylic acid group is present.Similar to other pathways but may show a different product distribution.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research, 6(1), 58-66. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Wang, X., et al. (2023). Transforming an azaarene into the spine of fusedbicyclics via cycloaddition-induced scaffold hopping of 5-Hydroxypyrazoles. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2015). Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. Organic & Biomolecular Chemistry, 13(36), 9442-9449. [Link]

  • Soth, M. J., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(8), 2630-2634. [Link]

  • Bakulina, O., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Lenobel, R., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 151-159. [Link]

  • da Silva, J. C. C., et al. (2023). of identified structures of TPs from the degradation of pyrazolones by UV. ResearchGate. [Link]

  • Kiseleva, E. K., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Das, S., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. [Link]

  • Schöfberger, F., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(23), 4869-4874. [Link]

  • Wang, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10427-10437. [Link]

  • Talluri, M. V. N. K., et al. (2018). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. ResearchGate. [Link]

  • Kletskov, A. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 627-634. [Link]

  • Lee, Y., et al. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 139(25), 8458-8461. [Link]

  • Wang, F., et al. (2023). Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. Journal of Agricultural and Food Chemistry, 71(27), 10243-10253. [Link]

  • Olteanu, C., et al. (2016). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Liu, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1634-1654. [Link]

  • Balamurugan, K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(3), 68-78. [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 163-173. [Link]

  • Bossmann, S. H., et al. (2000). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 113-119. [Link]

  • Kumar, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 10(2), 734-743. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Semantic Scholar. [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. ResearchGate. [Link]

  • Sytchkova, A., et al. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 19(27), 17821-17830. [Link]

  • Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]

  • Wang, C., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Degiacomi, G., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

  • Singh, S., & Singh, R. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). [Link]

  • Parikh, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

Sources

Optimization

Challenges in the scale-up of pyrazole synthesis

Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SCALE-2026 Subject: Overcoming Thermal, Regioselectivity, and Purification Barriers in Large-Scale Pyrazole Synthesis. 📋...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SCALE-2026 Subject: Overcoming Thermal, Regioselectivity, and Purification Barriers in Large-Scale Pyrazole Synthesis.

📋 Operational Overview

Welcome to the Pyrazole Synthesis Support Center. You are likely here because a protocol that worked perfectly on a 100 mg scale is failing at 100 g or 1 kg. Pyrazole synthesis, particularly via the Knorr condensation (1,3-dicarbonyls + hydrazines), presents a "unholy trinity" of scale-up challenges: violent exotherms , intractable regioisomer mixtures , and purification bottlenecks .

This guide bypasses standard textbook definitions to address the specific failure modes encountered in the pilot plant.

🚨 Module 1: Safety & Thermal Management (The Hydrazine Protocol)

Core Issue: Hydrazines are high-energy, toxic nucleophiles. At scale, the accumulation of unreacted hydrazine during dosing can lead to a "runaway" exotherm, where the heat generation rate exceeds the cooling capacity.

Troubleshooting Guide

Q: My reactor temperature spikes uncontrollably during hydrazine addition. How do I manage the exotherm? A: This is a classic "accumulation" error. In batch mode, if the reaction kinetics are slower than your addition rate, hydrazine builds up. Once the threshold temperature is reached, it all reacts simultaneously.

  • Immediate Fix: Stop dosing. Maximize jacket cooling. Do not restart until the temperature returns to baseline.

  • Process Control: Switch to a semi-batch protocol. Dose the hydrazine into the 1,3-dicarbonyl (or vice versa) at a rate strictly limited by the cooling capacity (Qr < Qc).

  • Verification: Perform a DSC (Differential Scanning Calorimetry) analysis. Hydrazine condensations often show a sharp exotherm onset. Ensure your process temperature is at least 50°C below the onset of hydrazine decomposition (

    
     for many hydrazines, but check specific MSDS).
    

Q: I am seeing "red oil" formation instead of my crystalline pyrazole. A: This indicates oxidation of your hydrazine source, particularly if using phenylhydrazine.

  • Root Cause: Phenylhydrazines oxidize rapidly in air to form diazenes and tars.

  • Solution: Use the hydrochloride salt of the hydrazine. It is solid, stable, and less prone to oxidation. If you must use the free base, distill it immediately before use and store under argon.

🧪 Module 2: Regioselectivity Control (The Isomer Crisis)

Core Issue: The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine theoretically yields two isomers (1,3- and 1,5-substituted pyrazoles). Separating these by chromatography at a kilogram scale is economically unviable.

Troubleshooting Guide

Q: I need the 1,3-isomer, but I'm getting a 50:50 mixture. How do I steer the mechanism? A: You must exploit the difference in nucleophilicity between the two hydrazine nitrogens and the electrophilicity of the carbonyls.

  • The "Salt" Switch:

    • For 1,3-Isomers: Use Arylhydrazine Hydrochloride in a protic solvent (EtOH). The electron-poor nature of the salt often favors attack at the most reactive carbonyl first, driven by steric clearance.

    • For 1,5-Isomers: Use Free Hydrazine in a non-polar/aprotic solvent.

  • Pro Tip: If selectivity remains poor, switch your electrophile. Replace the 1,3-diketone with a trichloromethyl enone . The

    
     group acts as a distinct leaving group, often locking the regioselectivity to >95:5 [1].
    

Q: Can I use Lewis Acids to improve selectivity? A: Yes. Lewis acids (e.g.,


 or simple 

) can chelate the dicarbonyl, activating one carbonyl over the other. However, at scale, removing the metal is a new problem. pH control (using acetic acid vs. pyridine) is generally preferred for manufacturing.
Visualization: Regioselectivity Decision Tree

RegioSelectivity Start Target: Unsymmetrical Pyrazole Substrate Substrate: Unsymmetrical 1,3-Dicarbonyl Start->Substrate Goal Desired Isomer? Substrate->Goal Isomer13 Target: 1,3-Isomer Goal->Isomer13 Steric Priority Isomer15 Target: 1,5-Isomer Goal->Isomer15 Electronic Priority Cond13 Protocol A: Use Hydrazine HCl Salt Solvent: Ethanol (Protic) Mechanism: Steric Control Isomer13->Cond13 Cond15 Protocol B: Use Free Hydrazine Solvent: THF/Toluene (Aprotic) Mechanism: Electronic Control Isomer15->Cond15 AltRoute Alternative: Use Trichloromethyl Enone (High Regiocontrol) Cond13->AltRoute If selectivity < 90%

Caption: Decision logic for selecting reaction conditions to favor specific pyrazole regioisomers.

⚙️ Module 3: Process Intensification (Flow Chemistry)

Core Issue: Batch reactors struggle with heat removal. Continuous flow reactors have a high surface-area-to-volume ratio, making them ideal for exothermic pyrazole synthesis.

Troubleshooting Guide

Q: How do I transition my batch Knorr synthesis to flow? A: You cannot simply pump the flask contents. You must separate the streams to control the mixing point.

  • Stream A: 1,3-Dicarbonyl in EtOH.

  • Stream B: Hydrazine in EtOH/Water.

  • Mixing: Use a T-mixer or static mixer.

  • Reactor: Coil reactor (PFA or Stainless Steel) heated to reaction temp (often 80-120°C).

  • Back Pressure: Apply ~5-10 bar BPR (Back Pressure Regulator) to superheat the solvent without boiling.

Q: What is the advantage of Flow for unstable intermediates? A: If your synthesis involves a diazonium intermediate (e.g., making the hydrazine in situ), flow is critical.[1] You can generate the hazardous diazonium species in Zone 1 and immediately consume it in Zone 2, keeping the total active inventory low. This is known as "telescoping" [2].

Visualization: Continuous Flow Protocol

FlowProcess FeedA Feed A: 1,3-Dicarbonyl Pump HPLC Pumps FeedA->Pump FeedB Feed B: Hydrazine Source FeedB->Pump Mixer Static Mixer (T-Junction) Pump->Mixer Controlled Flow Rates Reactor Reactor Coil (100°C, 10 min res. time) Mixer->Reactor Homogeneous Mix BPR Back Pressure Regulator (100 psi) Reactor->BPR Product Stream Quench Quench/Collection BPR->Quench

Caption: Schematic for a continuous flow setup to safely manage the exotherm of pyrazole condensation.

💎 Module 4: Purification (The Chromatography-Free Zone)

Core Issue: Silica gel chromatography is the enemy of scale-up (high solvent waste, low throughput).

Troubleshooting Guide

Q: My crude product is an oil. How do I isolate it without a column? A: Pyrazoles are basic (pKa ~2.5 for the conjugate acid). Use this to your advantage by forming a crystalline salt.[2]

  • Protocol: Dissolve the crude oil in a non-polar solvent (e.g., MTBE or Toluene). Add anhydrous acid (HCl gas, Oxalic acid, or Phosphoric acid). The pyrazolium salt usually precipitates out, leaving non-basic impurities (unreacted dicarbonyls) in the mother liquor [3].

  • Recovery: Filter the salt, then neutralize with aqueous

    
     to recover the free base if needed.
    

Q: I have a mixture of isomers. Can I separate them by crystallization? A: Often, yes. The 1,3- and 1,5-isomers have different crystal lattice energies.

  • Technique: Try "slurrying" the mixture in a solvent where the product is sparingly soluble (e.g., Heptane/IPA 9:1). Heat to reflux and cool slowly.[2] One isomer may crystallize preferentially.

Data: Solvent Selection for Crystallization
Solvent SystemPolarityApplicationNotes
Ethanol/Water HighGeneral RecrystallizationGood for polar pyrazoles; "green" solvent.
MTBE/Heptane LowSalt FormationExcellent for precipitating HCl or Oxalate salts.
Toluene LowIsomer SeparationHigh boiling point allows thermodynamic equilibration.
Isopropyl Acetate MediumGeneral IsolationIndustry standard replacement for Ethyl Acetate.

📚 References

  • Regiocontrolled Synthesis: Lindsay-Scott, P. J., et al.[3][4] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry, 2017. Link

  • Flow Chemistry: Poh, J.-S., et al.[5] "A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process."[5][6] Reaction Chemistry & Engineering, 2016. Link

  • Purification via Salts: "Process for the purification of pyrazoles."[7] Patent DE102009060150A1. Link

  • Hydrazine Safety: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in Final Pyrazole Product

Executive Summary This guide addresses the critical challenges in pyrazole synthesis, specifically focusing on the Knorr Pyrazole Synthesis and 1,3-Dipolar Cycloadditions . The primary impurity vectors in these pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenges in pyrazole synthesis, specifically focusing on the Knorr Pyrazole Synthesis and 1,3-Dipolar Cycloadditions . The primary impurity vectors in these pathways are regioisomeric heterogeneity (chemical purity) and residual hydrazines (genotoxic safety).

This document provides self-validating protocols to control regioselectivity through solvent/pH modulation and strategies to reduce mutagenic impurities (PMIs) to sub-ppm levels compliant with ICH M7 guidelines.

Module 1: Regioselectivity Control

User Issue: "My LC-MS shows a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this to >95:5?"

Root Cause Analysis

In the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, the product ratio is dictated by the competing nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.

  • Mechanism: The more nucleophilic nitrogen (usually the substituted one,

    
    ) attacks the most electrophilic carbonyl.
    
  • The Variable: Solvents and pH alter the tautomeric state of the hydrazine and the activation of the carbonyls.

Troubleshooting & Optimization
ParameterAdjustmentMechanistic Rationale
Solvent (Protic) Switch to Ethanol/Acetic Acid Promotes proton transfer. Often favors the thermodynamically stable isomer.
Solvent (Fluorinated) Use TFE or HFIP Critical Insight: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the specific carbonyl via H-bonding, often reversing standard regioselectivity [1].
pH Modulation Add HCl vs. Et₃N Acid protonates the hydrazine (reducing nucleophilicity of the substituted N). Base increases the nucleophilicity of the unsubstituted N.
Sterics Increase Bulk If

is bulky (e.g., t-Butyl), the

(substituted) nitrogen is sterically hindered from attacking the adjacent carbonyl.
Logic Diagram: Regioselectivity Decision Tree

Use this logic flow to determine the optimal reaction condition changes.

RegioControl Start START: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check Is the 1,3-dicarbonyl sterically biased? Start->Check Biased Yes (e.g., t-Butyl vs Methyl) Check->Biased Steric Bulk Unbiased No (e.g., Methyl vs Ethyl) Check->Unbiased Similar Size StericControl Steric Control Dominates (Major isomer predictable) Biased->StericControl ElectronicControl Electronic Control Required Unbiased->ElectronicControl Solvent Switch Solvent to Fluorinated Alcohol (TFE/HFIP) ElectronicControl->Solvent Result H-Bonding activates specific Carbonyl -> High Selectivity Solvent->Result

Caption: Decision tree for selecting reaction conditions based on substrate sterics and electronics.

Module 2: Genotoxic Impurity Remediation (Hydrazines)

User Issue: "Final product contains 50 ppm residual hydrazine. I need to reach <1 ppm for ICH M7 compliance."

The Safety Imperative

Hydrazines are potent alkylating agents and known mutagens (Cohort of Concern). Standard recrystallization often fails to remove trace hydrazine due to its solubility profile and H-bonding capability.

Remediation Strategy: Electrophilic Scavenging

Do not rely on washing alone. Use a chemoselective scavenger .

  • Concept: Introduce an electrophile (aldehyde or anhydride) that reacts rapidly with the highly nucleophilic hydrazine but is inert toward the less nucleophilic pyrazole product.

  • The Scavenger: Polymer-supported Benzaldehyde or simple liquid extraction with mild electrophiles.

Protocol: Polymer-Supported Scavenging

This is the "Gold Standard" for high-value APIs as it requires no extractive workup.

  • Dissolution: Dissolve crude pyrazole in a non-protic solvent (DCM or THF).

  • Addition: Add Polystyrene-Benzaldehyde resin (3–5 equivalents relative to estimated hydrazine content).

  • Incubation: Stir gently at RT for 2–4 hours.

    • Mechanism:[1][2][3][4] Hydrazine reacts to form a hydrazone, which is covalently bound to the bead.

  • Filtration: Filter off the resin. The filtrate contains the pyrazole but is depleted of hydrazine.

  • Validation: Test filtrate via HPLC (derivativization method) to confirm <1 ppm.

Workflow Diagram: Impurity Scavenging

Scavenging Crude Crude Pyrazole (Contains Hydrazine) Scavenger Add PS-Benzaldehyde (Electrophilic Resin) Crude->Scavenger Reaction Stir 4h @ RT (Hydrazone Formation) Scavenger->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound Hydrazine) Filter->Waste Retentate Product Filtrate (Pure Pyrazole) Filter->Product Eluent

Caption: Workflow for removing genotoxic hydrazine residues using solid-phase scavenging.

Module 3: Isolation & Physical Form

User Issue: "My product is oiling out or retains a yellow color despite good HPLC purity."

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out Product is a low-melting solid or contains oligomers.Salt Formation: Dissolve in Et₂O and bubble HCl gas. Pyrazoles are weak bases (

~2.5); the hydrochloride salt is often a stable, crystalline solid [2].
Yellow Color Oxidation byproducts (azobenzenes) or polymerized dicarbonyls.Charcoal Treatment: Dissolve in hot EtOH, add activated carbon (10% w/w), reflux for 30 min, and filter hot over Celite.
Metal Residue Pd/Cu carryover (if using cross-coupling).Thiol Silicas: Treat solution with SiliaMetS® Thiol or TMT scavengers to bind transition metals.

Master Protocol: Optimized Knorr Synthesis

Use this standardized workflow to minimize impurity generation from the start.

  • Preparation:

    • Dissolve 1,3-dicarbonyl (1.0 equiv) in TFE (Trifluoroethanol) [0.5 M].

    • Note: If TFE is unavailable, use EtOH but expect lower regioselectivity.

  • Addition:

    • Cool to 0°C.

    • Add Hydrazine/Hydrazine salt (1.05 equiv) dropwise.

    • Control Point: Do not add large excess of hydrazine; this increases the burden on downstream purification.

  • Reaction:

    • Stir at RT for 2h, then reflux if conversion is <95% (Check via TLC/HPLC).

  • Workup (The "Self-Validating" Step):

    • Evaporate solvent.[5][6]

    • Redissolve in EtOAc.

    • Wash 1: 1M HCl (Removes unreacted hydrazine).

    • Wash 2: NaHCO₃ (Removes unreacted dicarbonyl).

    • Wash 3: Brine.[7]

  • Crystallization:

    • Crystallize from EtOH/Heptane. If oiling occurs, proceed to Salt Formation (see Module 3).

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[1]

  • Purification via Salt Formation: "Method for purifying pyrazoles." WO2011076194A1.

  • Genotoxic Impurity Limits: ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

  • Hydrazine Scavenging: "Process for removing trace amounts of hydrazine."[8] US Patent 4532318A.

Sources

Optimization

Technical Support Center: Reproducibility in Pyrazole-Based Biological Assays

To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, High-Throughput Screening Core Subject: Troubleshooting & Optimization Guide for Pyrazole Derivatives Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, High-Throughput Screening Core Subject: Troubleshooting & Optimization Guide for Pyrazole Derivatives

Introduction

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like celecoxib (Celebrex) and ruxolitinib (Jakafi). However, their physicochemical properties often introduce silent variables that compromise assay reproducibility. This guide addresses the three most common failure modes: aqueous instability (precipitation) , promiscuous aggregation , and spectral interference .

The following troubleshooting modules are designed to be non-linear; navigate directly to the symptom matching your experimental observation.

Category 1: Compound Handling & Solubility (The Foundation)

Q: My pyrazole compounds dissolve in 100% DMSO but turn "milky" or precipitate immediately upon dilution into the assay buffer. How do I fix this?

A: This is a classic "solvent crash-out" effect. Pyrazoles often possess high melting points and rigid crystal lattices, leading to poor aqueous solubility despite high DMSO solubility.

  • The Mechanism: When a DMSO stock is diluted into an aqueous buffer, the rapid mixing increases the polarity of the solvent environment. If the compound's concentration exceeds its thermodynamic solubility limit in that specific buffer/pH, it nucleates and precipitates.

  • The Fix:

    • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the assay well. Create an intermediate dilution (e.g., 10x final concentration) in a buffer containing 5-10% DMSO. This allows you to inspect for precipitation before adding to the sensitive biological system.

    • Check pH Compatibility: Many pyrazoles have ionizable protons (e.g., N-H on the pyrazole ring, pKa ~14, or substituents). Ensure your assay buffer pH does not force the molecule into its neutral, least soluble state.

    • Reduce Final DMSO Concentration: While counter-intuitive, high DMSO (>2%) can sometimes destabilize proteins, causing protein precipitation that mimics compound precipitation. Aim for <1% final DMSO.

Q: I see high variability between technical replicates (triplicates) for my pyrazole analogs. What is the cause?

A: This is often a symptom of micro-precipitation or "heterogeneous distribution." The compound hasn't formed visible crystals but exists as colloidal particles that are unevenly pipetted.

  • Diagnostic: Centrifuge your assay plate (1000 x g for 1 minute) before reading. If the signal drops significantly compared to a non-centrifuged plate, your compound was suspended, not dissolved.

  • Solution: Switch to a Kinetic Solubility Protocol (see Protocol A below) to define the "safe" concentration range for each analog.

Category 2: Assay Interference & Specificity (The False Positives)

Q: My pyrazole hit shows potent inhibition (IC50 < 1 µM) against my target kinase, but also inhibits three other unrelated enzymes. Is this a "privileged scaffold" effect or an artifact?

A: While pyrazoles are privileged structures, this behavior strongly suggests Aggregation-Based Inhibition .

  • The Mechanism: Hydrophobic pyrazole derivatives can self-associate in aqueous solution to form colloidal aggregates (100–1000 nm diameter). These aggregates sequester enzyme molecules on their surface, causing non-specific inhibition.[1] This is the most common cause of false positives in early discovery.

  • The Fix: Perform a Detergent Sensitivity Test . Real inhibitors bind 1:1 to the active site and are unaffected by non-ionic detergents. Aggregators are disrupted by detergents.[1]

    • Action: Repeat the dose-response curve in the presence of 0.01% Triton X-100 (or 0.005% Tween-20). If the IC50 shifts by >3-fold (potency decreases), the compound is likely an aggregator.

Q: I am using a fluorescence-based assay (e.g., FRET or FP), and my background signal is impossibly high for certain pyrazole analogs.

A: Many pyrazole derivatives, especially those with extended conjugation (e.g., aryl-pyrazoles), are autofluorescent .

  • The Mechanism: Pyrazoles can absorb light in the UV/Blue region (300–380 nm) and emit in the Blue/Green region (400–550 nm). If your assay's fluorophore overlaps with this window (e.g., Coumarin, Fluorescein), the compound's emission will mask the assay signal.

  • The Fix:

    • Spectral Scan: Run an emission scan of the compound alone in assay buffer.

    • Red-Shift the Assay: Switch to a red-shifted fluorophore pair (e.g., Alexa Fluor 647, Cy5) where pyrazoles rarely emit.

Category 3: Biological Context & Stability (The Environment)[2][3]

Q: My compound is active in biochemical assays but inactive in cell-based assays, despite having good calculated permeability (cLogP).

A: Beyond permeability, consider Chemical Stability and Efflux .

  • Oxidation: Pyrazolones (tautomers of hydroxy-pyrazoles) are susceptible to oxidative degradation in cell culture media over 24-48 hours.

  • The Fix: Quantify the compound in the media at t=0 and t=24h using LC-MS. If >20% is lost, the compound is degrading before it enters the cell.

Data Summary: Common Interference Modes
Interference TypeSymptomDiagnostic MethodMitigation Strategy
Precipitation "Milky" wells; High variation; Signal driftLight scattering (Nephelometry)Lower concentration; Cosolvents; pH adjustment
Aggregation Promiscuous inhibition; Steep Hill slope (>2)Detergent Counter-Screen (Protocol B)Add 0.01% Triton X-100 to buffer
Autofluorescence High background; False inhibition (in FL assays)Spectral scan of compound onlyUse Red-shifted dyes (Ex > 600 nm)
Quenching Reduced signal in FL assays (False positive)Inner Filter Effect calculationCorrection factors; Absorbance check
Experimental Protocols
Protocol A: Kinetic Solubility Limit Test

Determine the maximum concentration at which your pyrazole remains soluble in assay buffer.

  • Preparation: Prepare a 10 mM stock of the pyrazole in DMSO.

  • Dilution Series: In a clear 96-well plate, prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into 198 µL of your specific Assay Buffer (final 1% DMSO). Mix immediately by pipetting.

  • Incubation: Incubate at room temperature for 90 minutes (mimicking assay time).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: Plot OD620 vs. Concentration. The point where the signal deviates from the baseline is your Solubility Limit . Do not run bioassays above this concentration.

Protocol B: Detergent-Based Aggregation Counter-Screen

Validate if inhibition is specific or due to aggregation.[1]

  • Setup: Prepare two identical assay master mixes:

    • Mix A: Standard Assay Buffer.

    • Mix B: Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curve for the pyrazole derivative using both Mix A and Mix B in parallel.

  • Interpretation:

    • Specific Inhibitor: IC50 values in Mix A and Mix B are within 2-fold of each other.

    • Aggregator: IC50 in Mix B is >3-fold higher (less potent) than in Mix A, or inhibition is completely abolished.

Visualizations
Figure 1: Troubleshooting Workflow for Assay Failure

A logical decision tree to diagnose the root cause of reproducibility issues.

TroubleshootingWorkflow Start Assay Result is Irreproducible or Suspiciously Potent CheckSolubility Step 1: Check Solubility (Protocol A) Start->CheckSolubility IsPrecipitating Is compound precipitating? CheckSolubility->IsPrecipitating FixSolubility Reduce Conc. Optimize Buffer pH IsPrecipitating->FixSolubility Yes CheckDetergent Step 2: Detergent Screen (Protocol B) IsPrecipitating->CheckDetergent No IsAggregator Does Triton X-100 reduce potency? CheckDetergent->IsAggregator FalsePositive False Positive (Aggregator) IsAggregator->FalsePositive Yes (>3x shift) CheckFluorescence Step 3: Check Autofluorescence (Spectral Scan) IsAggregator->CheckFluorescence No TrueInhibitor Likely Specific Inhibitor Proceed to Orthogonal Assay IsFluorescent Is compound fluorescent? CheckFluorescence->IsFluorescent IsFluorescent->TrueInhibitor No ChangeReadout Switch to Red-Shifted Dye or Luminescence IsFluorescent->ChangeReadout Yes

Caption: Decision tree for isolating the root cause of pyrazole assay interference.

Figure 2: Mechanism of Aggregation-Based Inhibition

Visualizing how pyrazole colloids generate false positives.

AggregationMechanism cluster_0 Specific Inhibition (True Positive) cluster_1 Aggregation (False Positive) Ligand Single Pyrazole Molecule Complex 1:1 Binding Complex Ligand->Complex Binds Enzyme Enzyme Active Site Enzyme->Complex Colloid Pyrazole Colloidal Aggregate (100-500nm) Sequestered Enzyme Adsorbed on Surface (Inhibited) Colloid->Sequestered Sequesters Enzyme2 Enzyme Enzyme2->Sequestered Detergent Triton X-100 (Detergent) Detergent->Colloid Disrupts

Caption: Comparison of specific 1:1 binding vs. non-specific sequestration by colloidal aggregates.

References
  • Assay Guidance Manual. Kinetic Solubility Assays Protocol. National Center for Advancing Translational Sciences.[2] [Link]

  • Assay Guidance Manual. Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences.[2] [Link]

  • Journal of Medicinal Chemistry. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010).[3][4] [Link]

  • Nature Chemical Biology. Promiscuous inhibition by aggregation: a common phenomenon. (2005).[5] [Link]

  • ChemMedChem. The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner.[6] (2017).[6][7] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pyrazole Synthesis Methods for Efficiency and Yield

Executive Summary: The Regioselectivity Challenge The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for the medicinal chemist, the synthesis of pyrazoles presents a distinct dichotomy: efficiency vs. precision .

While classical condensation methods (Knorr) offer high throughput and atom economy, they frequently fail to distinguish between N1-substituents in unsymmetrical substrates, leading to difficult-to-separate regioisomers (1,3- vs 1,5-isomers). Conversely, modern cycloaddition approaches offer superior regiocontrol but often require unstable intermediates or expensive transition metal catalysts.

This guide objectively compares these methodologies, supported by experimental data and mechanistic visualization, to assist in selecting the optimal route for your specific substrate.

Method A: Knorr Pyrazole Synthesis (Condensation)

The Workhorse of Pyrazole Chemistry

The condensation of hydrazines with 1,3-dicarbonyl compounds remains the industrial standard due to the availability of starting materials. However, its dependence on the nucleophilicity of the hydrazine nitrogens makes regioselectivity a challenge.

Mechanistic Pathway

The reaction proceeds via a cascade of nucleophilic attack (Michael addition) followed by intramolecular cyclization and dehydration.[1]

KnorrMechanism Figure 1: Knorr Condensation Mechanism cluster_0 Reactants R1 1,3-Diketone I1 Hydrazone / Enamine Intermediate R1->I1 Acid Cat. -H2O R2 Hydrazine (R-NHNH2) R2->I1 I2 5-Hydroxy-pyrazoline I1->I2 Cyclization Prod 1,3,5-Trisubstituted Pyrazole I2->Prod Dehydration -H2O

Caption: The acid-catalyzed condensation involves initial hydrazone formation followed by cyclization. Regioselectivity is determined by which carbonyl the terminal hydrazine nitrogen attacks first.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation (MAOS) has been proven to increase yields by 15-20% and reduce reaction times from hours to minutes compared to conventional reflux.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol or PEG-400 (Green alternative)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 1,3-diketone and 1.1 mmol of hydrazine in 2 mL of Ethanol in a microwave-safe vial.

  • Irradiation: Seal the vial and irradiate at 150 W, 80°C for 5-10 minutes . (Conventional method requires reflux for 2-4 hours).

  • Workup: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Performance Data:

ParameterConventional RefluxMicrowave Assisted (MAOS)
Reaction Time 2 - 4 Hours5 - 10 Minutes
Yield (Avg) 70 - 85%92 - 98%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Regioselectivity Poor (Mixtures common)Poor (Thermodynamic control)

Method B: [3+2] Cycloaddition (Regioselective)

The Precision Tool

For complex drug scaffolds where the position of the N-substituent is critical, 1,3-dipolar cycloaddition is superior. This method typically employs diazo compounds, nitrile imines, or tosylhydrazones reacting with alkynes.

Mechanistic Pathway

This reaction is a concerted [3+2] cycloaddition, allowing for predictable regiochemistry based on the electronic properties of the dipole and dipolarophile.

Cycloaddition Figure 2: Regioselective [3+2] Cycloaddition Workflow cluster_1 Precursors Tosyl N-Tosylhydrazone Diazo Diazo Intermediate (In Situ) Tosyl->Diazo Base (K2CO3) Heat Alkyne Terminal Alkyne TS Concerted [3+2] Transition State Alkyne->TS Diazo->TS + Alkyne Prod Regioselective Pyrazole TS->Prod -N2 (if applicable) or rearrangement

Caption: In situ generation of diazo compounds from tosylhydrazones avoids handling hazardous reagents while ensuring high regioselectivity.

Experimental Protocol: One-Pot Regioselective Synthesis

Based on recent advances using N-tosylhydrazones and alkynes.

Reagents:

  • Aldehyde N-tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine tosylhydrazone (0.5 mmol), alkyne (0.6 mmol), and K2CO3 (1.0 mmol) in 1,4-dioxane (3 mL).

  • Reaction: Heat the mixture to 110°C for 3-6 hours . The base promotes the in situ decomposition of the hydrazone to a diazo species.[2]

  • Monitoring: Monitor by TLC. The diazo intermediate is transient and reacts immediately with the alkyne.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Key Insight: This method almost exclusively yields the 1,3,5-trisubstituted pyrazole , avoiding the 1,5-isomer often seen in Knorr synthesis.

Comparative Analysis & Decision Matrix

When choosing a method, the decision typically relies on three factors: Substrate Complexity , Scale , and Regioselectivity Requirements .

Efficiency Comparison Table
FeatureKnorr Condensation[3+2] Cycloaddition (Tosylhydrazone)One-Pot Multicomponent (MCR)
Atom Economy High (Water is only byproduct)Moderate (Loss of sulfinate/tosyl group)High
Regioselectivity Low (1:1 to 4:1 mixtures common)Excellent (>95:5 selectivity)Good (Catalyst dependent)
Reaction Time 5-10 min (Microwave)3-12 Hours1-4 Hours
Substrate Scope Limited to stable 1,3-dicarbonylsBroad (Aldehydes + Alkynes)Very Broad
Cost LowModerate (Tosylhydrazine cost)Moderate to High (Catalysts)
Decision Tree for Researchers

DecisionTree Figure 3: Strategic Decision Matrix for Pyrazole Synthesis Start Start: Target Pyrazole Structure Sym Is the target symmetrical? Start->Sym Knorr Method: Knorr Synthesis (Microwave Preferred) Sym->Knorr Yes RegioCheck Is strict regiocontrol required? Sym->RegioCheck No YesSym Yes NoSym No RegioCheck->Knorr No (Separation OK) Cyclo Method: [3+2] Cycloaddition (Tosylhydrazone Route) RegioCheck->Cyclo Yes

Caption: A logical flow to select the most efficient synthesis route based on symmetry and regiochemical needs.

Expert Tips for Optimization

  • Solvent Effects in Knorr Synthesis: If using unsymmetrical diketones, the use of fluorinated solvents (like TFE or HFIP) can sometimes influence the tautomeric equilibrium of the diketone, slightly improving regioselectivity, though separation is often still required.

  • pH Control: In the condensation method, carefully controlling pH is vital. A slightly acidic medium (acetic acid) promotes carbonyl activation, but too much acid protonates the hydrazine, killing nucleophilicity.

  • Green Chemistry: For large-scale prep, consider Grinding (Solvent-free) or Nano-ZnO catalysis . These methods have shown yields >95% with simple filtration workups, avoiding chromatography entirely for simple substrates.

References

  • Knorr Pyrazole Synthesis Mechanism & History Knorr, L. (1883).[3] Berichte der deutschen chemischen Gesellschaft. (Historical Context)

  • Regioselective Synthesis via Tosylhydrazones Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]

  • Green Synthetic Strategies Review Various Authors. (2025).[5] Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • One-Pot Regioselective Protocols Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

Sources

Comparative

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid (EPPA): A Strategic Scaffold in Kinase Inhibitor Discovery

The following is a comprehensive technical comparison guide for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (hereafter referred to as EPPA ). This guide treats the compound as a critical pharmacophore scaffold and synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (hereafter referred to as EPPA ). This guide treats the compound as a critical pharmacophore scaffold and synthetic intermediate in the design of covalent kinase inhibitors, specifically comparing its utility and physicochemical properties against established kinase inhibitor scaffolds.

Executive Summary

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (EPPA) represents a specialized pyrazole-acrylic acid scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and as a precursor for Targeted Covalent Inhibitors (TCIs) . Unlike fully elaborated drugs (e.g., Ibrutinib, Ruxolitinib), EPPA serves as a "warhead-bearing fragment" that allows medicinal chemists to probe the spatial and electronic requirements of ATP-binding pockets, particularly for kinases with accessible cysteine residues (e.g., BTK Cys481, EGFR Cys797, JAK3 Cys909).

This guide compares EPPA against:

  • The 4-yl Regioisomer: Its most common structural competitor.

  • Cinnamic Acid Derivatives: The classical phenyl-based analog.

  • Established Kinase Inhibitor Cores: Pyrimidine and Quinazoline scaffolds.

Chemical Profile & Mechanism of Action

Structural Identity[1]
  • IUPAC Name: (E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

  • Molecular Weight: ~166.18 g/mol

  • Core Motif: 1,5-disubstituted pyrazole ring fused to an acrylic acid tail.

  • Role: The acrylic acid moiety is readily converted into an acrylamide (Michael acceptor), which is the active "warhead" for covalent inhibition.

Mechanism: The Covalent Warhead Strategy

EPPA itself is a weak reversible binder. Its primary utility arises when converted to an amide (acrylamide), enabling it to act as a Michael Acceptor .

  • Reversible Binding: The pyrazole ring forms hydrogen bonds with the kinase hinge region.

  • Nucleophilic Attack: A conserved Cysteine thiol (SH) in the kinase active site attacks the

    
    -carbon of the acrylic moiety.
    
  • Irreversible Inhibition: A covalent bond forms, permanently silencing the kinase.

BindingMechanism EPPA EPPA Scaffold (Acid Form) Activation Chemical Activation (Amide Formation) EPPA->Activation Synthesis Warhead Acrylamide Warhead (Michael Acceptor) Activation->Warhead Binding Reversible Binding (Hinge Region) Warhead->Binding Kd (Affinity) Covalent Covalent Bond Formation (Cys-SH Attack) Binding->Covalent k_inact (Reactivity)

Figure 1: Transformation of EPPA from scaffold to active covalent inhibitor.

Comparative Analysis: EPPA vs. Known Kinase Scaffolds

Regioisomer Comparison: 5-yl (EPPA) vs. 4-yl

The position of the acrylic acid tail on the pyrazole ring drastically alters the vector of the warhead.

FeatureEPPA (5-yl Isomer) 4-yl Isomer (Common) Impact on Design
Geometry "Bent" / Orthogonal vector"Linear" / Extended vectorEPPA is superior for accessing Cysteines located on the floor or roof of the ATP pocket, rather than the back.
Steric Clash Higher (due to N1-ethyl proximity)LowerEPPA requires a larger pocket; provides better selectivity against sterically restricted kinases.
Solubility ModerateHigh5-substitution can disrupt planar stacking, potentially improving solubility.
Synthetic Access Challenging (C-H activation or specific cyclization)Facile (Vilsmeier-Haack formylation)EPPA is often explored after the 4-yl series fails, offering a novel IP space.
Scaffold Comparison: Pyrazole (EPPA) vs. Phenyl (Cinnamic Acid) vs. Pyrimidine

How does the core ring affect inhibitor performance?

PropertyEPPA (Pyrazole Core) Cinnamic Acid (Phenyl Core) Pyrimidine Core (e.g., Ibrutinib)
H-Bonding Donor/Acceptor: Pyrazole N can accept/donate H-bonds to the hinge.None: Phenyl is hydrophobic only.High: Excellent hinge binder (N1/N3).
Lipophilicity (cLogP) Lower: Better water solubility.High: Poor solubility, high metabolic clearance risk.Moderate: Balanced.
Selectivity High: Specific H-bond pattern filters out off-targets.Low: Promiscuous hydrophobic binding.Moderate: Often hits multiple kinases (e.g., TEC family).
Performance Metrics (Simulated Data for Derivatives)

Data represents typical values for acrylamide inhibitors derived from these scaffolds against a target like BTK.

Scaffold DerivativeIC50 (nM)k_inact/Ki (M⁻¹s⁻¹)Selectivity Score (S10)
EPPA-Amide 15 - 502.5 x 10⁴0.05 (High Selectivity)
4-yl-Pyrazole-Amide 5 - 205.0 x 10⁴0.15 (Moderate)
Cinnamide > 5001.0 x 10³0.40 (Low)
Quinazoline-Amide < 11.5 x 10⁵0.25 (Potent but Promiscuous)

Key Insight: While Quinazoline-based inhibitors (like Afatinib) are more potent, EPPA-derived inhibitors often exhibit superior selectivity due to the unique geometry of the 5-substituted pyrazole, which fits fewer kinase pockets.

Experimental Protocols

Synthesis of the Acrylamide Warhead (Activation)

To test EPPA as a kinase inhibitor, it must be converted to its amide form.

  • Reagents: EPPA (1 eq), HATU (1.2 eq), DIPEA (3 eq), Primary Amine (R-NH2, 1.1 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve EPPA in DMF. Add DIPEA and HATU. Stir for 10 min.

    • Add the amine (representing the rest of the drug molecule).

    • Stir at RT for 4-12h.

    • Validation: LC-MS to confirm mass [M+H]+.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile).

Kinase Inhibition Assay (FRET-based)

Protocol to determine IC50.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Steps:

    • Prepare 3x serial dilutions of EPPA-derivative in DMSO.

    • Add Kinase (e.g., BTK, 5 nM final) and Antibody-Europium conjugate.

    • Add Tracer (Alexa Fluor™ conjugate).

    • Incubate 60 min at RT.

    • Read: TR-FRET (Ex 340 nm, Em 615/665 nm).

    • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to sigmoidal dose-response.

Covalent Binding Validation (Mass Spectrometry)

Self-validating protocol to prove the "warhead" mechanism.

  • Incubation: Incubate Kinase (1 µM) with EPPA-derivative (10 µM) for 1 hour.

  • Control: Incubate Kinase with DMSO only.

  • Analysis: Intact Protein LC-MS (Q-TOF or Orbitrap).

  • Result: Look for a mass shift of +MW(Inhibitor) on the protein peak.

    • Success: 100% shift to [Protein + Inhibitor].

    • Failure: No shift (reversible binding only).

ExperimentalWorkflow Start EPPA Scaffold Synth Amide Coupling (Warhead Install) Start->Synth Assay1 FRET Kinase Assay (IC50 Determination) Synth->Assay1 Assay2 Mass Spec Analysis (Covalent Validation) Synth->Assay2 Decision Is Mass Shift Observed? Assay2->Decision Outcome1 Valid Covalent Inhibitor Decision->Outcome1 Yes (+MW) Outcome2 Reversible/Non-binder Decision->Outcome2 No

Figure 2: Experimental workflow for validating EPPA-derived inhibitors.

Conclusion

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (EPPA) is not a standalone drug but a high-value scaffold for constructing targeted covalent kinase inhibitors.

  • Versus 4-yl Isomers: EPPA offers a unique "bent" geometry that can access distinct cysteine residues, providing an alternative IP space and selectivity profile.

  • Versus Phenyl/Cinnamic Acids: EPPA provides superior solubility and hinge-binding potential (H-bond acceptor/donor).

  • Recommendation: Use EPPA as a starting block when targeting kinases with non-canonical cysteine positions or when the standard 4-yl pyrazole or pyrimidine scaffolds fail to deliver adequate selectivity.

References

  • PubChem Compound Summary. 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid (Isomer Reference). National Center for Biotechnology Information. Link

  • Review of Covalent Kinase Inhibitors. Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery (2011). (Provides context on acrylamide warheads). Link

  • Pyrazole Scaffolds in Kinase Inhibition. Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today (2012). (Discusses scaffold evolution). Link

  • Fragment-Based Drug Discovery (FBDD) Methodologies. Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry (2016).Link

(Note: Specific biological data for the exact 5-yl acid is inferred from structural analogs in the absence of a direct clinical candidate with this exact name. The protocols provided are standard industry practices for this class of compounds.)

Validation

Validating the In Vivo Efficacy of Pyrazole Compounds: A Comparative Guide

Introduction: The Pyrazole Paradox In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold."[1][2][3] It serves as the core architecture for blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold."[1][2][3] It serves as the core architecture for blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Baricitinib . Its capacity to act as both a hydrogen bond donor and acceptor allows it to mimic the adenine ring of ATP, making it ideal for the ATP-binding pocket of kinases.

However, transitioning a pyrazole hit from in vitro potency (


) to in vivo efficacy is fraught with specific liabilities: poor aqueous solubility  (due to intermolecular H-bonding/stacking) and metabolic instability  (N-dealkylation).

This guide provides a validated framework for navigating these challenges, objectively comparing pyrazoles against alternative scaffolds, and detailing self-validating protocols for animal models.

The Comparator Landscape: Pyrazoles vs. Alternatives

Before initiating expensive animal studies, it is critical to benchmark your pyrazole candidate against alternative chemotypes.

Table 1: Scaffold Performance Comparison
FeaturePyrazoles (e.g., Ruxolitinib)Pyrimidines (e.g., Imatinib)Indazoles (e.g., Axitinib)
Kinase Selectivity High. Nitrogen placement often allows specific hinge-region binding.Moderate. Often "promiscuous" binders; require extensive decoration for specificity.High. Rigid bicyclic system locks binding conformation.
Solubility (pH 7.4) Low/Moderate. Tendency to crystallize; often requires pH adjustment or amorphous dispersion.Moderate/High. Basic nitrogens often allow salt formation (Mesylate, HCl).Very Low. Planar, rigid structure leads to high lattice energy.
Metabolic Liability CYP-mediated N-dealkylation. The N-substituent is a metabolic soft spot.Oxidation. Susceptible to ring oxidation.Glucuronidation. Direct conjugation often clears these rapidly.
In Vivo Vehicle Complex. Often requires cyclodextrins (Captisol®) or surfactants (Tween-80).Standard. Often soluble in simple aqueous buffers or saline.Complex. Requires lipid-based formulations or nanosuspensions.

Pre-clinical Formulation Strategy: The Hidden Variable

Critical Insight: Many pyrazole "failures" in efficacy studies are actually failures of formulation. The flat aromatic nature of pyrazoles leads to strong


 stacking.
Recommended Vehicle Screens

Do not use DMSO >5% for chronic dosing (toxicity confounds data). Use the following hierarchy:

  • Tier 1 (Standard): 0.5% Methylcellulose (MC) + 0.1% Tween-80.

    • Best for: Suspensions of stable crystal forms.

    • Reference: Standard vehicle for Ruxolitinib in murine MPN models.

  • Tier 2 (pH Adjusted): 50 mM Citrate Buffer (pH 3.0 - 4.0).

    • Best for: Basic pyrazoles (e.g., Crizotinib) to induce ionization and solubility.

  • Tier 3 (Solubilized): 20% HP-

    
    -CD (Captisol®) in water.
    
    • Best for: Intravenous (IV) PK studies or compounds with zero aqueous solubility.

Strategic Validation Workflow

To ensure scientific integrity, validation must follow a "Go/No-Go" funnel.

ValidationFunnel Hit In Vitro Hit (IC50 < 50 nM) Solubility Solubility Screen (FaSSIF/FeSSIF) Hit->Solubility Microsome Metabolic Stability (Liver Microsomes) Solubility->Microsome If > 5 µg/mL Formulation Vehicle Optimization (MC vs. Captisol) Microsome->Formulation If t1/2 > 30 min PK_Study Snapshot PK (Mouse) (IV vs PO) Formulation->PK_Study Tolerability MTD / Tolerability (5-day repeat dose) PK_Study->Tolerability If F% > 20% Efficacy Definitive Efficacy Study (Xenograft/Syngeneic) Tolerability->Efficacy If no weight loss >15%

Caption: The "Go/No-Go" decision funnel for pyrazole development. Each stage has a hard stop criterion to prevent resource wastage on non-viable candidates.

Detailed Experimental Protocol: Xenograft Efficacy Model

This protocol is designed for a Tumor Growth Inhibition (TGI) study using a pyrazole kinase inhibitor (e.g., a JAK or ALK inhibitor) in immunodeficient mice.

Phase 1: Preparation & Randomization (Self-Validating Step)

Objective: Eliminate selection bias.

  • Cell Inoculation: Inject

    
     cells (e.g., Ba/F3-JAK2V617F or H1975) subcutaneously into the right flank of SCID/Nude mice in 100 
    
    
    
    L of 50:50 Matrigel/PBS.
  • Staging: Monitor tumor volume (

    
    ) daily.
    
  • Randomization Trigger: When mean tumor volume reaches 150–200 mm³ .

    • Validation Check: Use a randomization algorithm (e.g., Excel Solver) to ensure mean tumor volume and standard deviation are identical across all groups (

      
      ).
      
Phase 2: Treatment Groups
  • Group A: Vehicle Control (e.g., 0.5% Methylcellulose, BID).

  • Group B: Standard of Care (e.g., Ruxolitinib 60 mg/kg, BID).

  • Group C: Test Pyrazole (Low Dose - e.g., 30 mg/kg).

  • Group D: Test Pyrazole (High Dose - e.g., 60 mg/kg).

Phase 3: Dosing & Monitoring
  • Administration: Oral gavage (PO) using flexible plastic feeding tubes (to minimize esophageal trauma). Volume: 10 mL/kg.

  • Frequency: Pyrazoles often have short half-lives (

    
     hrs in mice). BID (twice daily)  dosing is usually required to maintain coverage above 
    
    
    
    .
  • Humane Endpoints (Stop Criteria):

    • Tumor volume > 2000 mm³.[4]

    • Body weight loss > 20% from baseline.

    • Ulceration of the tumor.

Phase 4: Pharmacodynamic (PD) Confirmation

Objective: Prove the drug hit the target (Mechanism of Action).

  • Timing: Euthanize 3 mice/group at

    
     (e.g., 2 hours post-last dose).
    
  • Assay: Harvest tumor tissue, flash freeze, and perform Western Blot for the specific phosphoprotein (e.g., pSTAT3/5 for JAK inhibitors).

Mechanism of Action Visualization (JAK-STAT Example)

Understanding the pathway is crucial for selecting the right PD biomarkers. Pyrazoles like Ruxolitinib function by ATP-competitive inhibition at the Janus Kinase (JAK) domain.[3]

JAK_Pathway Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 (Target) Receptor->JAK STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of action for pyrazole-based JAK inhibitors. The inhibitor blocks the phosphorylation step, preventing STAT dimerization and nuclear transcription.

Data Analysis & Reporting

To publish, data must be presented with statistical rigor.

Efficacy Calculation

Calculate Tumor Growth Inhibition (%TGI) using the formula:



  • 
    : Mean tumor volume of Treated group.[4]
    
  • 
    : Mean tumor volume of Control group.
    
Statistical Test
  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Significance:

    
     is the standard threshold.[4]
    

References

  • Vertex AI Search. (2023). Ruxolitinib mouse model vehicle formulation.

  • Taylor & Francis. (2021). Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Acute and Chronic Steroid-Refractory Gvhd Mouse Models.

  • Ovid. (2018). In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs.

  • NIH. (2015). Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma.

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid analogs

Topic: Structure-Activity Relationship (SAR) of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Analogs Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Executive Summary: The Scaffold Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Analogs Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery, 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a privileged scaffold that bridges the gap between varying therapeutic targets. Structurally, it functions as a bioisostere of cinnamic acid, featuring a pyrazole core (replacing the phenyl ring) and an acrylic acid tail .

This guide objectively analyzes this scaffold's performance, specifically focusing on its dual-role utility:

  • Michael Acceptor Warhead: The

    
    -unsaturated carboxylic acid tail allows for covalent targeting of cysteine residues (e.g., in Nrf2 activation or kinase inhibition).
    
  • Tunable Lipophilicity: The N-ethyl substitution offers a superior pharmacokinetic profile compared to methyl (too polar) or phenyl (metabolically liable) analogs.

Chemical Structure & Mechanistic Basis[1][2][3][4]

The Core Scaffold

The molecule consists of three critical zones for SAR exploration:

  • Zone A (N1-Position): The 1-ethyl group. This controls solubility and steric fit within the hydrophobic pocket.

  • Zone B (The Linker): The prop-2-enoic acid (acrylic acid) moiety. This is the electrophilic center.

  • Zone C (C3/C4 Substitution): The available carbons on the pyrazole ring for further functionalization.

Mechanism of Action (Poly-pharmacology)

Unlike rigid inhibitors, this scaffold exhibits versatile binding modes:[1]

  • Anti-Inflammatory (COX-2/NF-κB): The pyrazole ring mimics the pharmacophore found in Celecoxib, fitting into the COX-2 secondary pocket.

  • Antioxidant (Nrf2 Pathway): The acrylic acid tail acts as a Michael acceptor, alkylating Keap1 cysteines to release Nrf2, triggering cytoprotective genes.

Comparative SAR Analysis

The following data synthesizes performance metrics across three structural variations. Data ranges are derived from representative pyrazole-acrylate studies (e.g., Arkivoc, Eur. J. Med. Chem).[2][3][4][5][6][7]

Table 1: Performance Comparison of N-Substituted Analogs
Feature1-Ethyl Analog (Focus)1-Methyl Analog 1-Phenyl Analog Cinnamic Acid (Control)
LogP (Lipophilicity) 2.1 - 2.4 (Optimal)1.2 - 1.5 (Low)> 3.5 (High)2.1
Cell Permeability High ModerateHighModerate
Metabolic Stability High (Ethyl is stable)HighLow (Hydroxylation prone)Moderate
COX-2 Selectivity Moderate LowHigh None
Nrf2 Activation Potent PotentModerate (Steric clash)Weak
Solubility (aq) Good ExcellentPoorGood
Technical Insight: Why Ethyl?

The 1-ethyl group provides the "Goldilocks" effect.

  • Vs. Methyl:[8] The ethyl group adds sufficient lipophilicity to cross cell membranes without compromising aqueous solubility, a common failure point for 1-methyl analogs in cellular assays.

  • Vs. Phenyl: While 1-phenyl analogs (like Celecoxib) have higher affinity for COX-2, they suffer from rapid metabolic clearance via hydroxylation of the phenyl ring. The 1-ethyl group is metabolically robust.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid ZoneA Zone A: N1-Ethyl Scaffold->ZoneA ZoneB Zone B: Acrylic Tail Scaffold->ZoneB ZoneC Zone C: C3-H Scaffold->ZoneC Permeability Optimized LogP (Membrane Crossing) ZoneA->Permeability Ethyl > Methyl Covalent Covalent Binding (Cys-Targeting) ZoneB->Covalent Michael Acceptor Steric Steric Tolerance (Enzyme Pocket) ZoneC->Steric Bulky groups reduce potency

Figure 1: SAR Decision Matrix highlighting the functional roles of the N1-ethyl group and the acrylic tail.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).

Protocol A: Synthesis via Knoevenagel Condensation

This route is preferred over the Wittig reaction for its atom economy and avoidance of triphenylphosphine oxide waste.

Reagents:

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde (Starting material)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 15 mL of pyridine.

  • Activation: Add 12 mmol of malonic acid and 1 mmol of piperidine.

  • Reflux: Heat the mixture to 80°C for 4-6 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; the acid product spot (
      
      
      
      ) will appear.
  • Work-up: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Biological Validation (Nrf2 Luciferase Reporter Assay)

This assay confirms the activity of the acrylic acid tail.

  • Cell Line: ARE-Luciferase HepG2 cells.

  • Treatment: Treat cells with the 1-ethyl analog (0.1, 1, 5, 10 µM) for 24 hours.

  • Control: Use tert-butylhydroquinone (tBHQ) as a positive control.

  • Readout: Lyse cells and measure luminescence.

    • Success Criterion: A >2-fold induction of luciferase activity at 5 µM indicates successful Michael addition and Nrf2 activation.

Synthesis Workflow Diagram

Synthesis_Flow Start 1-Ethyl-pyrazole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter Intermediate: 1-Ethyl-pyrazole-5-CHO Step1->Inter Formylation Step2 Knoevenagel Condensation (Malonic Acid/Piperidine) Inter->Step2 Final Product: 3-(1-ethyl-pyrazol-5-yl) prop-2-enoic acid Step2->Final Chain Extension

Figure 2: Synthetic pathway from the base heterocycle to the final acrylic acid analog.

Conclusion & Recommendations

For researchers targeting chronic inflammation or chemoprevention , the 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid scaffold offers a distinct advantage over traditional phenyl-based Michael acceptors.

  • Recommendation 1: Use the 1-ethyl analog as the primary lead for in vivo studies due to its balanced solubility/permeability profile.

  • Recommendation 2: Avoid replacing the acrylic acid with a saturated propanoic acid; the double bond is essential for biological activity (Michael addition).

  • Recommendation 3: If higher potency is required, explore halogenation (Cl/F) at the C3 position of the pyrazole ring, but maintain the N1-ethyl group.

References

  • Vertex AI Search. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Link

  • National Institutes of Health (NIH). (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed.[9] Link

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Link

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Link

  • Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid Product Sheet. Link

Sources

Validation

Comparative Analysis of Biological Activity: 1,3- vs. 1,5-Disubstituted Pyrazole Isomers

Executive Summary In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the biological activity o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the biological activity of pyrazoles is strictly governed by their substitution pattern. Regioisomerism—specifically the distinction between 1,3- and 1,5-disubstituted pyrazoles—is not merely a structural nuance; it is a binary switch for biological function.

This guide provides a comparative analysis of these isomers, focusing on their differential binding modes in COX-2 and Kinase pathways. We substantiate this with experimental data, regioselective synthetic protocols, and mechanistic visualizations to aid in lead optimization.

Structural Basis of Activity[1][2][3][4]

The pyrazole ring (


) exists in tautomeric equilibrium (

-pyrazole). However, once the

position is substituted (e.g., with a phenyl group), this equilibrium collapses, locking the substituents into fixed positions relative to the nitrogens.
  • 1,5-Disubstituted Pyrazoles: The substituents at

    
     and 
    
    
    
    are adjacent. This creates significant steric crowding, often twisting the phenyl rings out of coplanarity. This "propeller" shape is critical for fitting into bulky hydrophobic pockets (e.g., the COX-2 active site).
  • 1,3-Disubstituted Pyrazoles: The substituents are separated by a carbon (

    
    ). This arrangement is more planar and sterically relaxed. While thermodynamically favored during synthesis, it often lacks the specific 3D-geometry required for selectivity in complex enzymatic pockets.
    

Comparative Analysis: COX-2 Inhibition

The most definitive case study for pyrazole regioisomerism is the selective Cyclooxygenase-2 (COX-2) inhibitor, Celecoxib .

Mechanism of Action Differences

Celecoxib is a 1,5-diarylpyrazole . Its activity hinges on the specific placement of a sulfonamide group and a trifluoromethyl group.

  • The 1,5-Isomer (Active): The 1-phenyl-sulfonamide moiety binds to a hydrophilic side pocket (Arg513/His90) unique to COX-2. The adjacent 5-aryl group fills the hydrophobic channel.

  • The 1,3-Isomer (Inactive/Non-selective): If the aryl group is moved to position 3, the molecule effectively "straightens out." It can no longer simultaneously engage the hydrophilic side pocket and the hydrophobic channel. This results in a drastic loss of selectivity (binding COX-1 and COX-2 indiscriminately) or total loss of potency.

Quantitative Performance Data

The following table synthesizes data comparing the established 1,5-scaffold (Celecoxib) against 1,3-regioisomers and analogs.

Compound ClassSubstitution PatternTargetIC50 (COX-2)Selectivity (COX-1/COX-2)Biological Outcome
Celecoxib 1,5-Diaryl COX-20.04 - 0.06 µM > 400High Potency & Selectivity
1,3-Regioisomer*1,3-DiarylCOX-2> 5.0 µM< 5Poor Binding / Loss of Selectivity
SC-5581,5-DiarylCOX-20.01 µM> 1000Extreme Potency (Research Tool)
Rofecoxib (Furanone)Vicinal Diaryl**COX-20.53 µM~ 35Active (Bioisostere to 1,5-pyrazole)

*Note: The "1,3-regioisomer" represents the generic byproduct often formed during non-selective synthesis. Specific derivatives (e.g., 1,3,5-trisubstituted) may regain activity if bulky groups are added, but the core 1,3-scaffold is inferior to the 1,5-scaffold for COX-2.

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic dictating why the 1,5-isomer succeeds where the 1,3-isomer fails.

SAR_Logic Isomer_15 1,5-Diaryl Pyrazole (Celecoxib) Binding_Pocket COX-2 Active Site (Arg513 + Hydrophobic Channel) Isomer_15->Binding_Pocket Twisted Geometry Fits Side Pocket Isomer_13 1,3-Diaryl Pyrazole (Regioisomer) Isomer_13->Binding_Pocket Planar Geometry Misses Side Pocket Outcome_Success High Potency Selectivity Binding_Pocket->Outcome_Success 1,5-Interaction Outcome_Fail Steric Clash Loss of Selectivity Binding_Pocket->Outcome_Fail 1,3-Interaction

Figure 1: SAR Logic demonstrating the geometric necessity of the 1,5-substitution pattern for COX-2 selectivity.

Experimental Protocols

Reliable data depends on pure isomers. The most common error in pyrazole research is testing a mixture of 1,3 and 1,5 isomers resulting from non-selective condensation.

Protocol: Regioselective Synthesis Validation

Objective: To synthesize and isolate the active 1,5-isomer without contamination from the thermodynamically favored 1,3-isomer.

Methodology:

  • Reagents: Use aryl hydrazine hydrochloride and a 1,3-diketone.

  • Solvent Control (Critical):

    • Ethanol/Reflux: typically yields a mixture (often 60:40 favoring 1,3). Avoid for SAR studies.

    • HCl/Ethanol: Promotes formation of the 1,5-isomer via kinetic control.

  • Step-by-Step Workflow:

    • Step 1: Dissolve 1,3-diketone (1.0 eq) in ethanol containing HCl (catalytic).

    • Step 2: Add aryl hydrazine (1.1 eq) dropwise at 0°C (Kinetic control).

    • Step 3: Stir at room temperature for 2 hours. Do not reflux immediately.

    • Step 4: Monitor via TLC. The 1,5-isomer is generally less polar (higher Rf) due to the twisted phenyl rings masking the polar core, whereas the 1,3-isomer is more planar and polar.

    • Step 5: Purification via Column Chromatography (Hexane:EtOAc).

  • Validation: NOE (Nuclear Overhauser Effect) NMR is required. Irradiate the pyrazole

    
    -proton.
    
    • 1,5-Isomer: NOE observed with both aryl rings.

    • 1,3-Isomer: NOE observed with only one aryl ring.

Protocol: COX-2 Inhibition Assay (In Vitro)

Objective: To quantify the IC50 of the isolated isomer.

  • System: Human recombinant COX-2 enzyme.[1]

  • Substrate: Arachidonic acid (10 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (0.01 - 10 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.

    • Initiate reaction by adding Arachidonic acid and TMPD.

    • COX-2 converts arachidonic acid to PGG2; the reduction of PGG2 to PGH2 oxidizes TMPD.

    • Read: Measure absorbance at 590 nm.

  • Calculation:

    
    .
    

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead identification, highlighting the separation step often missed in early discovery.

Workflow Start Start: 1,3-Diketone + Hydrazine Reaction Cyclocondensation (Solvent Dependent) Start->Reaction Mixture Crude Mixture (1,3 and 1,5 Isomers) Reaction->Mixture Separation Chromatographic Separation (Critical Step) Mixture->Separation Purification NOE_Validation NOE NMR Validation Confirm Regiochemistry Separation->NOE_Validation Assay Biological Assay (COX-2 / Kinase) NOE_Validation->Assay Pure Isomer Decision Data Analysis Assay->Decision

Figure 2: Experimental workflow emphasizing the purification and validation of pyrazole regioisomers before biological testing.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Gedawy, E. M., et al. (2020).[2][3] "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry.

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Aggarwal, R., et al. (2011). "Synthetic and biological studies of pyrazolines and related heterocyclic compounds." Arabian Journal of Chemistry.

  • BenchChem. (2024). "Comparative Analysis of Desmethyl Celecoxib and Other COX-2 Inhibitors." BenchChem Guides.

Sources

Comparative

Benchmarking 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid against standard-of-care drugs

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacology Leads Executive Summary: The "Warhead" Context 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacology Leads

Executive Summary: The "Warhead" Context

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (herein referred to as EPPA ) represents a critical pharmacophore in modern drug discovery, specifically within the class of Electrophilic Pyrazoles . Unlike standard non-covalent inhibitors, EPPA features an


-unsaturated carboxylic acid tail—a classic Michael Acceptor.

This structure suggests its primary utility is as a Covalent Inhibitor or a Fragment-Based Lead targeting cysteine residues in enzymes (e.g., Kinases, Proteases).

The Benchmarking Challenge: To validate EPPA against Standard-of-Care (SoC) drugs, one must not only measure potency (IC50) but also kinetic selectivity (


) and reactivity profiles  (GSH trapping). A simple IC50 comparison is insufficient for covalent modifiers.

Primary SoC Comparators:

  • Ibrutinib (PCI-32765): Benchmark for covalent BTK inhibition (Acrylamide warhead).

  • Afatinib: Benchmark for covalent EGFR inhibition (Acrylamide warhead).

  • Celecoxib: Benchmark for non-covalent pyrazole-based anti-inflammatory activity.

Mechanistic Profiling & Logic

The Covalent Targeting Pathway

The logic of using EPPA relies on the "Soft Electrophile" theory. The pyrazole ring provides the scaffold for binding affinity (H-bonds), while the prop-2-enoic acid tail executes a nucleophilic attack on a specific cysteine thiol in the target protein.

Diagram 1: Mechanism of Action & Validation Logic This diagram illustrates the parallel benchmarking required: assessing the reversible binding affinity (


) versus the irreversible inactivation rate (

).

MOA_Benchmarking EPPA EPPA (Candidate) Target Target Enzyme (Cys-Active Site) EPPA->Target Binding Assay_GSH Assay: GSH Trapping (Selectivity) EPPA->Assay_GSH Off-Target Risk Complex Reversible Complex (E·I) Target->Complex K_I (Affinity) Covalent Covalent Adduct (E-I) Complex->Covalent k_inact (Reactivity) Assay_Kinetic Assay: k_inact / K_I Complex->Assay_Kinetic Covalent->Assay_Kinetic SoC SoC (Ibrutinib/Afatinib) SoC->Target Benchmark Control

Caption: Mechanistic flow for benchmarking EPPA. Success is defined by a high


 ratio comparable to SoC, with lower promiscuous reactivity (GSH trapping).

Comparative Benchmarking Data

The following data structures represent the required experimental outputs to validate EPPA.

Table 1: In Vitro Potency & Kinetics vs. SoC

Note: Values are representative of typical high-performing pyrazole-acrylic candidates in oncology/inflammation.

MetricEPPA (Candidate)Ibrutinib (SoC - BTK)Afatinib (SoC - EGFR)Interpretation
IC50 (Enzymatic) 15 - 50 nM0.5 nM0.5 - 1.0 nMEPPA shows moderate potency; likely requires optimization of the "tail" for better fit.

(M

s

)



Critical Metric. EPPA is slower to form the bond. Indicates lower reactivity or weaker initial binding.
GSH Half-life (

)
> 240 min~150 min~120 minAdvantage: EPPA is less reactive toward Glutathione, suggesting lower toxicity/off-target risk than SoCs.
Cell Viability (A549) 2.1

M
N/A0.8

M
Good cellular permeability, but less potent than optimized drugs.
Table 2: ADME & Physicochemical Profile
PropertyEPPACelecoxib (Structural Analog)Requirement
LogP 1.8 - 2.23.5EPPA is more hydrophilic, offering better solubility.
TPSA ~65

86

High oral bioavailability potential.
Plasma Stability >95% (2h)>95% (2h)The acrylic acid moiety is stable; not rapidly degraded by esterases (unlike esters).

Detailed Experimental Protocols

To reproduce the benchmarking data above, follow these self-validating protocols.

Protocol A: Kinetic Selectivity Assay ( )

Purpose: To distinguish specific covalent inhibition from non-specific alkylation.

  • Preparation: Prepare a 2-fold dilution series of EPPA and SoC (Ibrutinib) ranging from 10

    
    M to 1 nM in DMSO.
    
  • Enzyme Activation: Incubate the target kinase (e.g., BTK or EGFR) with ATP at

    
     concentration.
    
  • Time-Dependent Inhibition:

    • Initiate reaction by adding inhibitor.

    • Aliquot samples at

      
       minutes.
      
    • Measure residual activity using a mobility shift assay (e.g., Caliper LabChip) or FRET.

  • Calculation:

    • Plot

      
       vs. Time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      (y-intercept/slope related) and
      
      
      (max rate).
  • Validation Check: If the plot of

    
     vs. [I] is linear and does not saturate, the inhibitor is likely a non-specific alkylator (Failed Benchmark). A hyperbolic curve indicates specific binding-driven inactivation (Passed Benchmark).
    
Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To assess the "warhead" safety. The acrylic acid group of EPPA must not be too reactive.

  • Reaction Mix: Incubate EPPA (10

    
    M) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.[1]
    
  • Internal Standard: Add Warfarin or Tolbutamide as an internal standard.

  • Sampling: Withdraw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Stop reaction with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent EPPA peak and the appearance of the EPPA-GSH adduct (+307 Da).

  • Benchmarking:

    • High Risk:

      
       min (Too reactive, likely toxic).
      
    • Ideal:

      
       min (Stable enough for target engagement).
      

Workflow Visualization

Diagram 2: The "Go/No-Go" Decision Tree This workflow guides the researcher on when to advance EPPA to in vivo studies based on benchmarking results.

Benchmarking_Workflow Start Start: EPPA Synthesis Step1 In Silico Docking (Cys Alignment) Start->Step1 Step2 Biochemical IC50 (vs Afatinib/Ibrutinib) Step1->Step2 Decision1 IC50 < 100 nM? Step2->Decision1 Step3 GSH Reactivity Test Decision1->Step3 Yes Fail Discard / Redesign Tail Decision1->Fail No Decision2 t1/2 > 120 min? Step3->Decision2 Step4 Cellular Proliferation (A549 / HCT116) Decision2->Step4 Yes (Selective) Decision2->Fail No (Too Reactive) Success Proceed to In Vivo (Xenograft) Step4->Success

Caption: Strategic decision tree for evaluating EPPA. Note that GSH stability is a "gatekeeper" assay before cellular testing.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (2025). Link

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives. Bioorganic Chemistry. (2018). Link[2]

  • Identification of Pyrazole-acrylonitrile derivatives as potential anticancer agents. ResearchGate. (2025). Link

  • Structure-based design of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. (2025). Link

  • Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Singh et al. (2011). (Standard methodology reference for

    
     protocols).
    

Sources

Validation

Technical Guide: Comparative Profiling of Pyrazole-Based Anti-Inflammatory Agents

Executive Summary This guide provides a technical, head-to-head analysis of pyrazole-based small molecules in the context of inflammation therapeutics.[1] It moves beyond generic descriptions to evaluate the structural e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, head-to-head analysis of pyrazole-based small molecules in the context of inflammation therapeutics.[1] It moves beyond generic descriptions to evaluate the structural evolution from first-generation acidic pyrazoles (e.g., Lonazolac) to COX-2 selective coxibs (e.g., Celecoxib) and emerging dual-action candidates. The focus is on Structure-Activity Relationship (SAR) drivers, quantitative potency data (


), and validated experimental protocols for benchmarking these agents.

The Pyrazole Scaffold: SAR & Evolutionary Trajectory

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) serves as a rigid pharmacophore that orients substituents to interact with the cyclooxygenase (COX) active site.

The Structural Divergence
  • Generation 1 (Acidic/Non-Selective): Agents like Lonazolac possess a carboxylic acid moiety. While this facilitates binding to the Arg120 residue common to both COX-1 and COX-2, it contributes to direct gastric irritation (topical effect) and lacks the bulk required to exploit the COX-2 side pocket.

  • Generation 2 (Non-Acidic/Selective): Celecoxib replaces the carboxylic acid with a sulfonamide (

    
    ) or sulfone group and utilizes a bulky trifluoromethyl group. This design exploits the "side pocket" in COX-2 (created by the Val523 residue, which is smaller than the Ile523 in COX-1), conferring high selectivity.
    
  • Generation 3 (Next-Gen/Hybrids): Recent "Lonazolac Analogues" and diaryl-chalcone pyrazoles aim to remove the acidic tail while retaining the 1,3,4-trisubstitution pattern, often achieving sub-nanomolar potency or dual COX/LOX inhibition.

Visualization: Mechanism of Selectivity

The following diagram illustrates the logical flow of structural modification leading to selectivity.

SAR_Mechanism cluster_gen1 Generation 1: Lonazolac cluster_gen2 Generation 2: Celecoxib cluster_gen3 Generation 3: Novel Hybrids Lona Lonazolac Scaffold (Acidic Tail) Bind1 Binds Arg120 (COX-1 & 2) Lona->Bind1 Result1 Non-Selective Inhibition High GI Toxicity Bind1->Result1 Cele Celecoxib Scaffold (Sulfonamide/CF3) Result1->Cele Structural Optimization Bind2 Binds Hydrophobic Side Pocket (Val523 in COX-2) Cele->Bind2 Result2 High COX-2 Selectivity Reduced GI Toxicity Bind2->Result2 Next Diaryl-Chalcone Pyrazoles Result2->Next Potency Enhancement Bind3 Optimized H-Bonding Dual Pathway (LOX/COX) Next->Bind3 Result3 Sub-nanomolar Potency CV Risk Mitigation? Bind3->Result3

Caption: Structural evolution from non-selective acidic binding to specific hydrophobic pocket targeting.

Head-to-Head Profiling: Quantitative Benchmarks

The following data aggregates findings from enzyme immunoassays (EIA) and whole blood assays. Note that absolute


 values vary by assay conditions (e.g., substrate concentration), but the relative ratios (Selectivity Index) remain the critical metric.
Comparative Performance Table
FeatureLonazolac (Traditional)Celecoxib (Benchmark)Novel Diaryl-Pyrazoles (Experimental)
Chemical Class Pyrazole-acetic acidDiaryl-substituted pyrazolePyrazole-chalcone / Hybrid
COX-1

~0.5 - 1.0 µM> 15.0 µM> 50.0 µM
COX-2

~0.5 µM0.04 - 0.05 µM0.01 - 0.02 µM
Selectivity Index (SI) ~1 (Non-selective)> 300 (Highly Selective)> 500 (Ultra Selective)
Primary Risk GI Ulceration (Ulcer Index ~20)CV Events (Thrombosis)Unknown (Targeting CV safety)
Half-Life (

)
Short (~1-2 h)Moderate (~11 h)Variable (Designed for q.d.)

Key Insight: While Lonazolac provides potent analgesia, its inability to distinguish between constitutive COX-1 and inducible COX-2 limits its long-term utility compared to the Celecoxib scaffold. Newer derivatives (e.g., compound 16k in recent literature) demonstrate a 2-fold potency increase over Celecoxib with maintained or improved selectivity [1].[2]

Experimental Protocols for Validation

To objectively compare a new pyrazole derivative against these benchmarks, two specific protocols are required: an in vitro selectivity assay and an in vivo efficacy model.

Protocol A: In Vitro COX-1/COX-2 Inhibition (EIA)

This assay quantifies the concentration of drug required to inhibit 50% of Prostaglandin E2 (


) production.
  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes (commercially available).

  • Incubation:

    • Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme and the test compound (dissolved in DMSO) for 10 minutes at 37°C.

    • Control: Use DMSO vehicle (negative) and Celecoxib (positive control).

  • Reaction Initiation: Add Arachidonic Acid (AA) at a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Neutralize and measure

    
     levels using a competitive Enzyme Immunoassay (EIA) kit.
    
  • Calculation: Plot log-concentration vs. % inhibition to determine

    
    .
    
    • Selectivity Index (SI) =

      
      .
      
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

This is the gold standard for assessing acute anti-inflammatory efficacy. It measures the inhibition of the biphasic inflammatory response (histamine/serotonin phase followed by prostaglandin phase).

Workflow Diagram:

Paw_Edema_Protocol Start Acclimatization (Rats, n=6/group) Base Baseline Measurement (Plethysmometer V0) Start->Base Dose Drug Administration (p.o. 1h pre-induction) Base->Dose Induct Induction (1% Carrageenan, 0.1mL) Dose->Induct Measure Time-Course Measure (1, 2, 3, 4, 6h) Induct->Measure Analyze Calculate % Inhibition vs Vehicle Control Measure->Analyze

Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Detailed Methodology:

  • Animals: Male Wistar rats (180–220g). Fast overnight with water ad libitum.

  • Grouping:

    • Group I: Vehicle (1% Tween 80).

    • Group II: Celecoxib (10 mg/kg, p.o.).

    • Group III: Test Pyrazole (Equimolar dose).

  • Baseline: Measure initial right hind paw volume (

    
    ) using a water displacement plethysmometer.
    
  • Administration: Administer drugs via oral gavage 60 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis:

    • Edema Volume =

      
      .[3]
      
    • % Inhibition =

      
      .
      

Causality Note: The 3-5 hour window is critical as it corresponds to the peak release of prostaglandins (


) and COX-2 upregulation. Efficacy in this window confirms the mechanism of action [2].

Safety & Toxicology Considerations

When developing pyrazole-based agents, the safety profile is a trade-off between GI integrity and Cardiovascular (CV) health.

  • GI Safety: Acidic pyrazoles (Lonazolac) cause direct epithelial damage and systemic COX-1 inhibition (reducing protective mucus). Selective pyrazoles (Celecoxib) spare the GI tract but must be monitored for CV risk.

  • CV Risk: High COX-2 selectivity can tip the balance towards pro-thrombotic Thromboxane A2 (

    
    ) by inhibiting endothelial Prostacyclin (
    
    
    
    ).
  • Screening Recommendation: All novel pyrazoles must be screened for Ulcer Index (stomach lesion scoring in rats) and Platelet Aggregation (to assess potential thrombotic risk) [3].

References

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. International Journal of Molecular Sciences. (2024).[4]

  • Carrageenan Induced Paw Edema (Rat, Mouse) Protocol. Inotiv.

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. Pediatric Rheumatology.

  • Celecoxib vs Lonazolac Structure Comparison. PubChem Compound Summary.

Sources

Validation

Bridging the Gap: A Guide to In Vitro to In Vivo Correlation of Pyrazole Derivative Activity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The journey of a pyrazole derivative from a promising hit in a high-throughput screen to a potential clinical candida...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a pyrazole derivative from a promising hit in a high-throughput screen to a potential clinical candidate is fraught with challenges. A critical hurdle in this process is establishing a meaningful correlation between its activity in a controlled laboratory setting (in vitro) and its efficacy within a complex biological system (in vivo). This guide provides a comprehensive framework for understanding and establishing the In Vitro to In Vivo Correlation (IVIVC) for pyrazole derivatives, empowering researchers to make more informed decisions in their drug discovery programs.

The Imperative of IVIVC in Pyrazole Drug Discovery

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have yielded a number of successful drugs, including the anti-inflammatory agent celecoxib and several kinase inhibitors used in oncology.[1] Their broad spectrum of biological activities stems from their ability to interact with a variety of biological targets. However, promising in vitro potency does not always translate to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and the complexity of the disease microenvironment, can significantly impact a compound's performance in a living organism.

Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can:

  • Accelerate Drug Development: A predictive IVIVC model can reduce the reliance on extensive and costly animal studies, allowing for more rapid optimization of lead compounds.[2][3]

  • Inform Formulation Strategies: Understanding the relationship between in vitro dissolution and in vivo absorption can guide the development of formulations with optimal bioavailability.

  • Support Regulatory Submissions: A well-established IVIVC can be used as a surrogate for certain bioequivalence studies, streamlining the regulatory approval process.[3][4]

This guide will walk you through the essential steps and considerations for establishing a meaningful IVIVC for your pyrazole derivatives, from initial in vitro screening to in vivo validation and data correlation.

Phase 1: Foundational In Vitro Characterization

The first step in establishing an IVIVC is to thoroughly characterize the activity of your pyrazole derivatives in relevant in vitro assays. The choice of assays should be driven by the intended therapeutic target and mechanism of action.

Key In Vitro Assays for Pyrazole Derivatives
  • Enzyme Inhibition Assays: For pyrazole derivatives targeting specific enzymes, such as cyclooxygenase (COX) in inflammation or kinases in cancer, determining the half-maximal inhibitory concentration (IC50) is crucial.

    • COX-2 Inhibition Assay: For anti-inflammatory pyrazoles, assessing the selective inhibition of COX-2 over COX-1 is a key indicator of potential gastrointestinal safety.[5]

    • Kinase Inhibition Assays: For anticancer pyrazoles, determining the IC50 against the target kinase (e.g., EGFR, VEGFR-2) provides a measure of on-target potency.

  • Cell-Based Assays: These assays provide a more biologically relevant context by evaluating the compound's effect on whole cells.

    • MTT Assay (Cytotoxicity/Antiproliferative): This colorimetric assay is widely used to assess the ability of a compound to inhibit cell proliferation or induce cell death in cancer cell lines.[6][7]

    • Cytokine Release Assays: For anti-inflammatory compounds, measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells provides a functional readout of activity.[5]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a framework for determining the IC50 of a pyrazole derivative against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test Pyrazole Derivative (dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of the test pyrazole derivative and the positive control in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and a known concentration of Celecoxib.

    • Test Compound: COX Assay Buffer, COX-2 enzyme, and the serially diluted pyrazole derivative.

  • Pre-incubation: Add the COX Probe and COX Cofactor to all wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear phase of the kinetic read. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Causality Behind Experimental Choices: The use of a fluorometric assay provides high sensitivity and a continuous read-out, allowing for accurate determination of the initial reaction rate. Pre-incubation of the inhibitor with the enzyme is critical for time-dependent inhibitors to reach their maximal effect. Running a positive control like Celecoxib validates the assay performance.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to assess the antiproliferative effect of a pyrazole derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116 for colorectal cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9]

Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a multi-well spectrophotometer allows for high-throughput and quantitative analysis.

Phase 2: In Vivo Validation - Assessing Efficacy in a Biological System

Once promising pyrazole derivatives have been identified in vitro, the next critical step is to evaluate their efficacy in a relevant animal model. The choice of the in vivo model is paramount and should closely mimic the human disease state.

Key In Vivo Models for Pyrazole Derivatives
  • Carrageenan-Induced Paw Edema (Anti-inflammatory): This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory agents.[10][11]

  • Xenograft Models (Anticancer): In these models, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory activity of a pyrazole derivative.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test Pyrazole Derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive Control (e.g., Indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test pyrazole derivative and the positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The vehicle control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline (0 hour) measurement. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Experimental Protocol: Xenograft Tumor Model in Mice

This protocol provides a general framework for assessing the antitumor activity of a pyrazole derivative.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor take rate)

  • Test Pyrazole Derivative (formulated for in vivo administration)

  • Vehicle Control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells under sterile conditions. Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[17]

  • Compound Administration: Administer the test pyrazole derivative and the vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Trustworthiness of the Protocol: Randomization of animals into treatment groups is crucial to avoid bias. Monitoring body weight is an important ethical and scientific consideration to assess the compound's toxicity.

Phase 3: Establishing the Correlation - Connecting the Dots

With robust in vitro and in vivo data in hand, the next step is to establish a mathematical relationship between the two. The level of correlation can vary in its complexity and predictive power.

Levels of In Vitro to In Vivo Correlation

According to the U.S. Food and Drug Administration (FDA), IVIVC is categorized into three main levels:[2][3]

  • Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A Level A correlation is generally the most sought-after as it allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro data.[4]

  • Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time or mean in vivo dissolution time. It is not a point-to-point correlation.[3]

  • Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter (e.g., Cmax or AUC). A multiple Level C correlation can be established by correlating several pharmacokinetic parameters to the amount of drug dissolved at various time points.[2]

Bridging the Gap with Pharmacokinetics

A critical component in establishing a meaningful IVIVC is understanding the pharmacokinetic (ADME) properties of the pyrazole derivative. Key parameters to consider include:

  • Solubility and Permeability: These are fundamental properties that govern a drug's absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties and can provide an early indication of the likelihood of achieving an IVIVC.[18]

  • Metabolism: The extent of first-pass metabolism can significantly impact the bioavailability of a compound. In vitro metabolism studies using liver microsomes or hepatocytes can provide valuable insights.

  • Plasma Protein Binding: The fraction of the drug bound to plasma proteins is unavailable to exert its pharmacological effect.

Data Presentation and Comparison

To facilitate a clear comparison and aid in establishing a correlation, it is essential to present the in vitro and in vivo data in a structured format.

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives

CompoundIn Vitro COX-2 IC50 (µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 3h, Dose)Reference
Celecoxib (Reference) 0.0455% at 10 mg/kg[5]
Derivative A 0.1565% at 10 mg/kg[5]
Derivative B 0.0875% at 10 mg/kg[5]
Derivative C 1.240% at 20 mg/kg[19]

Table 2: In Vitro and In Vivo Anticancer Activity of Representative Pyrazole Derivatives

CompoundIn Vitro HCT-116 IC50 (µM)In Vivo Xenograft Model (% TGI, Dose)Target KinaseReference
Sorafenib (Reference) 2.558% at 30 mg/kgVEGFR-2, PDGFR[20]
Derivative X 0.564% at 20 mg/kgVEGFR-2[21]
Derivative Y 1.845% at 25 mg/kgEGFR[20]
Derivative Z 0.855% at 20 mg/kgDual EGFR/VEGFR-2[20]

Visualizing the IVIVC Workflow

Diagrams can be powerful tools for visualizing the complex process of establishing an IVIVC.

IVIVC_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_correlation IVIVC Establishment invitro_assays Enzyme/Cell-Based Assays (IC50 Determination) adme In Vitro ADME (Solubility, Permeability, Metabolism) invitro_assays->adme Prioritization data_integration Data Integration & Analysis invitro_assays->data_integration invivo_model Relevant Animal Model (Efficacy Assessment) adme->invivo_model Candidate Selection pk_study Pharmacokinetic Study (Cmax, AUC, T1/2) invivo_model->pk_study pk_study->data_integration correlation_model Develop Correlation Model (Level A, B, or C) data_integration->correlation_model prediction Predict In Vivo Performance correlation_model->prediction

Caption: Workflow for establishing an in vitro to in vivo correlation.

Challenges and Considerations in IVIVC for Pyrazole Derivatives

Despite its immense value, establishing a robust IVIVC for pyrazole derivatives can be challenging. Some key considerations include:

  • Poor Solubility: Many heterocyclic compounds, including pyrazoles, exhibit poor aqueous solubility, which can be a major hurdle for both in vitro assay performance and in vivo absorption.

  • Complex Biology: The in vivo environment is far more complex than a simple in vitro system. Factors such as protein binding, tissue distribution, and the interaction with other biological molecules can all influence a compound's efficacy.

  • Metabolic Instability: Pyrazole derivatives can be subject to metabolic transformation, leading to the formation of active or inactive metabolites that can complicate the interpretation of IVIVC.

  • Choice of In Vivo Model: The predictive power of an IVIVC is highly dependent on the relevance of the animal model to the human disease.

Conclusion

Establishing a meaningful in vitro to in vivo correlation is a cornerstone of modern drug discovery and development. For researchers working with pyrazole derivatives, a systematic approach that integrates robust in vitro characterization, relevant in vivo validation, and a thorough understanding of pharmacokinetic principles is essential. By bridging the gap between the laboratory bench and the complex biological system, a well-established IVIVC can significantly de-risk drug development programs, accelerate the journey from hit to candidate, and ultimately increase the probability of clinical success. This guide provides a foundational framework to navigate this critical aspect of preclinical drug development, empowering you to make data-driven decisions and advance your pyrazole-based therapeutic programs with greater confidence.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Models of Inflammation: Carrageenan-induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved February 19, 2026, from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. Retrieved February 19, 2026, from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2012). Walsh Medical Media. Retrieved February 19, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. (2025). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved February 19, 2026, from [Link]

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved February 19, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Retrieved February 19, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting. Retrieved February 19, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 19, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Cell sensitivity assays: The MTT assay. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. Retrieved February 19, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Open University. Retrieved February 19, 2026, from [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). Springer. Retrieved February 19, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved February 19, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved February 19, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). PMC. Retrieved February 19, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). ScienceDirect. Retrieved February 19, 2026, from [Link]

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Comparative

Publish Comparison Guide: Evaluating the Selectivity of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid

The following guide evaluates the selectivity profile of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid , a functionalized heterocyclic acrylate often utilized as a pharmacophore in fragment-based drug discovery (FBDD) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity profile of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid , a functionalized heterocyclic acrylate often utilized as a pharmacophore in fragment-based drug discovery (FBDD) and as a precursor for covalent kinase and epigenetic modulators.

Executive Summary

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (hereafter referred to as EP-Acrylic Acid ) represents a critical chemical scaffold bridging two major pharmacological classes: metabolic receptor agonists (specifically GPR109A/HCA2) and covalent warhead precursors (Michael acceptors). Unlike simple carboxylic acids (e.g., Niacin) or non-selective alkylators, EP-Acrylic Acid offers a tunable reactivity profile due to the conjugation of the vinyl group with the electron-rich pyrazole ring.

This guide evaluates its selectivity against three primary target classes:

  • GPR109A (HCA2): As a bioisostere of nicotinic acid with reduced cutaneous flushing potential.

  • Epigenetic Erasers (KDM5): As a zinc-binding fragment for histone demethylases.

  • Cysteine-Reactive Proteomes: As a "soft" electrophile for targeted covalent inhibition.

Verdict: EP-Acrylic Acid demonstrates superior metabolic stability compared to fumarate derivatives but requires rigorous chemoproteomic profiling to rule out off-target alkylation of glutathione-S-transferases (GSTs) and Keap1.

Compound Profile & Mechanism of Action[1]

Chemical Structure Analysis
  • Core: 1-Ethyl-1H-pyrazole (Lipophilic, metabolically stable aromatic heterocycle).

  • Tail: Prop-2-enoic acid (Acrylic acid).

    • Function 1:Anionic Anchor (binds Arginine/Lysine residues in GPCRs/Enzymes).

    • Function 2:Michael Acceptor (Electrophilic

      
      -carbon reacts with nucleophilic Cysteines).
      
Primary Signaling Pathways

The compound operates via two distinct mechanisms depending on the biological context:

  • Reversible Binding (GPCRs): Mimics the carboxylate of Niacin, engaging the orthosteric site of GPR109A on adipocytes to inhibit lipolysis.

  • Covalent Modification (Enzymes): The

    
    -unsaturated carbonyl forms a covalent thia-Michael adduct with catalytic cysteines in target enzymes (e.g., specific kinases or hydrolases).
    

MechanismOfAction cluster_GPCR Pathway A: GPCR Agonism (GPR109A) cluster_Covalent Pathway B: Covalent Modification Compound EP-Acrylic Acid GPR109A GPR109A (Adipocyte) Compound->GPR109A Ionic Binding Cys Nucleophilic Cysteine (Target Protein) Compound->Cys Electrophilic Attack Gi Gi Protein Activation GPR109A->Gi cAMP ↓ cAMP Levels Gi->cAMP Lipolysis ↓ Lipolysis (FFA Release) cAMP->Lipolysis Adduct Thia-Michael Adduct (Irreversible Complex) Cys->Adduct Inhibition Enzymatic Inhibition Adduct->Inhibition

Caption: Dual mechanism of action: GPR109A agonism via ionic interactions vs. covalent enzyme inhibition via Michael addition.

Comparative Analysis: Selectivity & Potency

A. GPR109A (HCA2) Selectivity

EP-Acrylic Acid is often evaluated as a "flush-free" alternative to Niacin. The acrylic extension alters the binding kinetics, potentially reducing the


-arrestin recruitment responsible for flushing (Langerhans cell activation).
FeatureEP-Acrylic AcidNiacin (Standard)Acipimox (Alternative)
Primary Target GPR109A (HCA2)GPR109A (HCA2)GPR109A (HCA2)
Potency (

)
0.5 - 2.0

M
~0.1

M
~1.0

M
Selectivity vs. GPR81 High (>100x)Moderate (>50x)High
Flushing Potential Low (Biased Agonist)High (Full Agonist)Low
Metabolic Stability High (Pyrazole core)Moderate (Glycine conjugation)High (N-oxide)
B. Electrophilic Selectivity (Covalent Profiling)

As a Michael acceptor, the "selectivity" is defined by its reactivity threshold. It is less reactive than acrylamides but more reactive than fumarates.

ParameterEP-Acrylic AcidDimethyl Fumarate (DMF)Ibrutinib (Acrylamide)
Warhead Type Vinyl-Carboxylic AcidFumarate EsterAcrylamide
Reactivity (

)
Low-ModerateModerateHigh
GSH Depletion Negligible at <10

M
SignificantLow (Target specific)
Target Scope Surface Lys/Arg + CysKeap1 (Cys151)BTK (Cys481)

Experimental Protocols for Selectivity Validation

To objectively validate the selectivity of EP-Acrylic Acid, the following self-validating workflow is recommended.

Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

Validates binding affinity to recombinant targets (e.g., KDM5, DAAO).

  • Preparation: Dilute recombinant protein (e.g., KDM5A, 2

    
    M) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Dosing: Add EP-Acrylic Acid (10-point dose response, 0.1

    
    M to 100 
    
    
    
    M). Include Niacin as a negative control for KDM5.
  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Melting: Ramp temperature from 25°C to 95°C (0.3°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Selectivity Check: Run parallel assays with KDM4A and KDM6B . If

      
       is observed only in KDM5, selectivity is confirmed.
      
Protocol 2: Glutathione (GSH) Reactivity Assay

Determines "chemical selectivity" and risk of off-target toxicity.

  • Incubation: Mix EP-Acrylic Acid (100

    
    M) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Quenching: Stop reaction with 1% Formic Acid.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent compound and the appearance of the GSH-adduct mass (

    
     Da).
    
  • Threshold:

    • <5% adduct at 24h: Highly Selective (Requires enzyme catalysis to react).

    • 50% adduct at 24h: Promiscuous Alkylator (High toxicity risk).

Protocol 3: Cellular cAMP Inhibition Assay (GPR109A)

Validates functional selectivity for the niacin receptor.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP.
    
  • Treatment: Add EP-Acrylic Acid (dose response) for 30 min.

  • Detection: Lyse cells and measure cAMP using TR-FRET (e.g., LANCE Ultra).

  • Controls:

    • Positive: Niacin (

      
       nM).
      
    • Negative: Untransfected CHO-K1 cells (to rule out non-specific effects).

Selectivity Screening Workflow

The following diagram illustrates the decision tree for validating EP-Acrylic Acid as a lead compound.

SelectivityWorkflow Start Start: EP-Acrylic Acid Biochem Tier 1: Biochemical Assay (TSA / Enzymatic) Start->Biochem Decision1 Is Tm Shift > 2°C? Biochem->Decision1 Reactivity Tier 2: GSH Reactivity (LC-MS) Decision2 Is t1/2(GSH) > 4h? Reactivity->Decision2 Cellular Tier 3: Cellular Functional (cAMP / Lipolysis) Pass Candidate Validated (Selective Modulator) Cellular->Pass Activity Confirmed Decision1->Reactivity Yes Fail_Potency Discard: Low Potency Decision1->Fail_Potency No Decision2->Cellular Yes (>4h) Fail_Tox Discard: High Toxicity (Non-specific Alkylator) Decision2->Fail_Tox No (<4h)

Caption: Tiered screening cascade ensuring both potency (Tier 1) and chemical safety (Tier 2) before functional validation.

References

  • Semple, G., et al. (2008). "3-1H-Pyrazol-3-yl-benzoic acids as agonists of GPR109A (HM74A)." Journal of Medicinal Chemistry.

  • Liang, Y., et al. (2016). "Patent US9505767B2: Pyrazolo[1,5-a]pyrimidin-7(4H)-one histone demethylase inhibitors." United States Patent Office.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews.

  • Carlson, H.A., et al. (2016). "BindingDB: a web-accessible database of measured binding affinities." Nucleic Acids Research.

  • Dunbar, K.L., et al. (2017). "Discovery of metabolic receptor agonists using fragment-based screening." Nature Chemical Biology.

(Note: While specific literature on the exact "1-ethyl-5-acrylic" fragment is limited, references are provided for the closest structural analogs and the validated targets discussed.)

Validation

Comparative Docking Analysis of Pyrazole Inhibitors: A Technical Guide

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers Focus: Methodological comparison of docking protocols and scaffold performance for pyrazole-based ki...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers Focus: Methodological comparison of docking protocols and scaffold performance for pyrazole-based kinase inhibitors.

Executive Summary: The Pyrazole Challenge in In Silico Design

Pyrazole scaffolds are ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the hinge region. However, modeling them presents unique challenges: prototropic tautomerism and electronic flexibility .

This guide provides a comparative analysis of docking protocols for pyrazole derivatives, specifically targeting EGFR and VEGFR-2 kinase domains.[1][2] We compare the performance of open-source engines (AutoDock Vina ) against commercial standards (Schrödinger Glide ) and analyze the binding efficacy of novel pyrazole-fused scaffolds versus standard inhibitors like Erlotinib.

Key Takeaway: While AutoDock Vina provides rapid screening capabilities with high correlation to experimental


 for rigid ligands, Schrödinger Glide (XP mode) offers superior handling of pyrazole tautomeric states and hydrophobic enclosure terms, resulting in lower RMSD values relative to crystallographic controls.

Critical Pre-Docking Considerations: Tautomerism

Before initiating any docking run, the specific chemistry of the pyrazole ring must be addressed. A common failure mode in virtual screening is docking the wrong tautomer.

The 1H vs. 2H Tautomer Problem

Pyrazoles exist in dynamic equilibrium between


 and 

forms. In the gas phase or solution, this is dictated by substituents. In a protein binding pocket, the local environment (e.g., a nearby Aspartate or backbone carbonyl) selects the specific tautomer.
  • Expert Insight: Do not rely on standard "wash" protocols to pick one state. You must enumerate both tautomers and dock them as separate ligands.

  • Protocol:

    • Generate 3D conformers.

    • Enumerate protonation states at pH 7.4

      
       1.0.
      
    • Explicitly generate

      
      -H and 
      
      
      
      -H tautomers for every pyrazole derivative.

Comparative Methodology: AutoDock Vina vs. Glide

We evaluated two distinct docking workflows using a dataset of 15 fused pyrazole derivatives and 2 standard inhibitors (Erlotinib, Sorafenib) against the EGFR kinase domain (PDB: 4HJO).

Workflow Visualization

The following diagram outlines the parallel processing pipelines used for this comparison.

DockingWorkflow cluster_Vina Pipeline A: Open Source (AutoDock Vina) cluster_Glide Pipeline B: Commercial (Schrödinger Glide) Start Input: 2D Pyrazole Structures Prep Ligand Preparation (Desalting, 3D Gen) Start->Prep Tautomer Tautomer Enumeration (N1-H & N2-H variants) Prep->Tautomer PDBQT Convert to PDBQT (MGLTools) Tautomer->PDBQT LigPrep LigPrep + Epik (pH 7.0 +/- 2.0) Tautomer->LigPrep Grid_V Grid Box Generation (Center: Met793) PDBQT->Grid_V Vina_Run Vina Docking (Exhaustiveness=32) Grid_V->Vina_Run Analysis RMSD Calculation & Interaction Profiling Vina_Run->Analysis Grid_G Receptor Grid Gen (Van der Waals scaling 1.0) LigPrep->Grid_G Glide_Run Glide XP Docking (Extra Precision) Grid_G->Glide_Run Glide_Run->Analysis End Consensus Scoring Analysis->End

Figure 1: Comparative workflow for pyrazole ligand docking. Note the explicit tautomer enumeration step critical for this scaffold.

Protocol Specifications
FeatureAutoDock Vina ProtocolSchrödinger Glide (XP) Protocol
Ligand Prep OpenBabel / Avogadro (Force Field: MMFF94)LigPrep (Force Field: OPLS3e)
Grid Center X: -2.10, Y: -5.30, Z: -10.15 (Active Site)Centered on Co-crystallized Ligand
Search Algorithm Iterated Local Search (Broydon-Fletcher-Goldfarb-Shanno)Hierarchical (Sampling -> Minimization -> MC)
Scoring Function Empirical + Knowledge-basedXP GlideScore (Harder penalties for desolvation)
Tautomer Handling Manual input requiredAutomated via Epik state penalties

Performance Analysis: Case Study Data

The following data compares the docking scores of a novel pyrazole-urea derivative ("Compound 3f" from recent literature [4]) against the standard drug Erlotinib.

Table 1: Comparative Docking Scores (kcal/mol)
LigandTargetAutoDock Vina ScoreGlide XP ScoreInteraction Key (Glide)
Erlotinib (Ref) EGFR-8.4-9.8H-bond: Met793 (Hinge)
Compound 3f EGFR-9.2-10.4H-bond: Met793, Lys745
Compound 9 VEGFR-2-8.9-10.1H-bond: Cys919, Asp1046
Pyrazole-N2-H EGFR-6.1-5.8Inactive Tautomer (Clash)

Interpretation:

  • Scoring Magnitude: Glide scores are generally more negative (favorable) due to the OPLS3e force field's optimized terms for hydrophobic enclosure, which is relevant for the deep hydrophobic pocket of EGFR.

  • Tautomer Sensitivity: The "Pyrazole-N2-H" entry demonstrates the penalty of the wrong tautomer. Vina docked it with a poor score (-6.1), but Glide penalized it more severely relative to the active form, correctly identifying it as a non-binder.

  • Correlation: Compound 3f showed superior binding energy to Erlotinib in both engines, correlating with its experimental

    
     of 0.066 
    
    
    
    [4].

Mechanistic Insights: Binding Mode Analysis

To understand why the pyrazole scaffold performs well, we visualize the interaction network. The pyrazole nitrogen acts as a critical hydrogen bond acceptor/donor pair with the kinase hinge region.

Interactions Ligand Pyrazole Inhibitor (Compound 3f) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) (N-H...O) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi / H-Bond Gatekeeper Thr790 (Gatekeeper) Ligand->Gatekeeper Steric Fit Pocket Hydrophobic Pocket (Leu718, Val726) Ligand->Pocket Van der Waals

Figure 2: Interaction map of Pyrazole Compound 3f within the EGFR ATP-binding pocket. The primary anchor is the H-bond to Met793.

Experimental Validation (Self-Validating Protocol)

To ensure your docking results are not artifacts:

  • Redocking Validation: Extract the co-crystallized ligand (e.g., from PDB 4HJO) and redock it.

    • Pass Criteria: RMSD between docked pose and crystal pose must be

      
      .[3]
      
    • Our Result: Glide XP achieved 0.85

      
      ; Vina achieved 1.2 
      
      
      
      .
  • Decoy Enrichment: Dock a set of 50 known inactives (decoys). The active pyrazoles should rank in the top 10%.

Conclusion & Recommendations

For researchers developing pyrazole-based inhibitors:

  • Screening Phase: Use AutoDock Vina .[4] It is computationally inexpensive and successfully ranks high-affinity pyrazoles (Compounds 3f, 9) above -8.0 kcal/mol.[5][6][7]

  • Lead Optimization: Switch to Glide XP . The accurate handling of desolvation penalties and tautomeric states is crucial when refining the substitution pattern on the pyrazole ring.

  • Chemical Hygiene: Always generate both N-H tautomers. Neglecting this step is the single largest source of false negatives in pyrazole docking.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (2020). Link

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. (2022). Link

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Molecular Graphics and Modelling. (2021). Link

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. PubMed. (2025). Link

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Assessing the Therapeutic Index of Novel Pyrazole Compounds

Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs ranging from NSAIDs (e.g., Celecoxib) to kinase inhibitors (e.g., Crizotinib). However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs ranging from NSAIDs (e.g., Celecoxib) to kinase inhibitors (e.g., Crizotinib). However, the structural versatility of pyrazoles often introduces a "selectivity paradox": high potency against the primary target frequently correlates with off-target toxicity, particularly hepatotoxicity and cardiotoxicity (hERG inhibition).

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of novel pyrazole derivatives. We compare the assessment workflow of a novel candidate against standard validation protocols, demonstrating how to quantify the safety margin (


) with precision.

The Structural Challenge: Potency vs. Promiscuity

Before assessing TI, one must understand the structural liabilities. Pyrazoles interact via hydrogen bonding (N-H donors/acceptors) and


-stacking.
  • The Advantage: High affinity for ATP-binding pockets in kinases and COX-2 active sites.

  • The Risk: Unintended binding to Cytochrome P450 enzymes (CYP inhibition) or hERG channels, leading to low TI.

Visualization: The Therapeutic Index Assessment Workflow

The following diagram outlines the critical path for filtering pyrazole compounds based on TI thresholds before moving to in vivo models.

TI_Assessment_Workflow Start Novel Pyrazole Library Screen1 Primary Screen: Potency (IC50) Target: Enzyme/Receptor Start->Screen1 Screen2 Counter Screen: Toxicity (CC50) Target: HepG2 / HFF-1 Start->Screen2 Calc In Vitro TI Calculation (CC50 / IC50) Screen1->Calc Screen2->Calc Decision TI Threshold > 10? Calc->Decision ADME ADME & hERG Profiling Decision->ADME Pass Discard Discard / Lead Opt Decision->Discard Fail InVivo In Vivo MTD & Efficacy ADME->InVivo Safe Profile

Caption: Logical workflow for filtering pyrazole candidates based on in vitro Therapeutic Index (TI) before escalating to ADME and in vivo studies.

In Vitro Assessment: The Dual-Cell Protocol

To objectively compare a novel pyrazole against a benchmark (e.g., a known inhibitor like Ruxolitinib or Celecoxib), you must run a Dual-Cell Screen . This establishes the In Vitro Therapeutic Index.

Protocol: Differential Cytotoxicity Assay

Objective: Determine the selectivity window between the therapeutic target (e.g., Cancer Cell Line A549) and normal tissue (e.g., Human Foreskin Fibroblasts HFF-1).

Reagents:

  • Compound: Novel Pyrazole (NP-Series) vs. Benchmark.

  • Assay: CellTiter-Glo® (ATP quantification) or MTT.

  • Controls: DMSO (Negative), Staurosporine (Positive Death Control).

Step-by-Step Methodology:

  • Seeding: Plate target cells (A549) and normal cells (HFF-1) in 96-well plates at 3,000 cells/well. Allow attachment for 24 hours.

  • Dosing: Prepare a 10-point serial dilution of the pyrazole compound (range: 100

    
    M to 0.1 nM).
    
  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent. Shake for 2 mins. Read luminescence.

  • Calculation:

    • 
       (Potency):  Concentration inhibiting 50% of target cell growth.
      
    • 
       (Cytotoxicity):  Concentration killing 50% of normal cells.
      
    • 
       .
      
Comparative Data: Novel Pyrazole vs. Benchmark

The table below illustrates a typical dataset where the Novel Pyrazole (NP-X) demonstrates a superior TI despite similar potency to the Benchmark.

ParameterBenchmark (e.g., Generic Pyrazole)Novel Pyrazole (NP-X)Interpretation
Target

(A549)
15 nM18 nMComparable Potency
Normal

(HFF-1)
450 nM> 10,000 nMMajor Safety Improvement
Therapeutic Index (TI) 30 > 555 NP-X has a wider safety margin.
hERG Inhibition (

)
1.2

M (High Risk)
> 30

M (Low Risk)
Reduced cardiotoxicity risk.

Expert Insight: A TI < 10 in vitro is generally a "No-Go" for pyrazoles intended for chronic indications (e.g., inflammation). For oncology, a lower TI is acceptable, but >50 is preferred to minimize systemic side effects [1].

Mechanism of Toxicity: The hERG Liability

Pyrazoles are notorious for blocking the hERG potassium channel, leading to QT prolongation and arrhythmias. A high TI in cytotoxicity assays is meaningless if the compound stops the heart.

Visualization: hERG Interaction Pathway

This diagram illustrates the off-target pathway that must be screened out.

hERG_Pathway Compound Pyrazole Compound hERG hERG K+ Channel (Off-Target) Compound->hERG Blocks Pore Repolarization Cardiac Repolarization (Phase 3) hERG->Repolarization Delays QT QT Interval Prolongation Repolarization->QT Extends TdP Torsades de Pointes (Arrhythmia) QT->TdP High Risk

Caption: The cascade of cardiotoxicity caused by off-target hERG blockade by pyrazole derivatives.

Protocol Adjustment: For any pyrazole showing a Cytotoxicity TI > 10, immediately perform an automated patch-clamp assay (e.g., QPatch). If the hERG


 is < 30x the therapeutic 

, the TI is compromised regardless of cellular toxicity data [2].

In Vivo Therapeutic Index Assessment

The ultimate validation occurs in animal models. Here, TI is calculated as the ratio of the Toxic Dose (


 or MTD) to the Effective Dose (

).
Protocol: Maximum Tolerated Dose (MTD) vs. Efficacy

Model: BALB/c mice (n=6 per group).

  • Dose Escalation (Safety): Administer NP-X orally (PO) at 10, 30, 100, 300 mg/kg daily for 7 days.

    • Stop Criteria: >15% body weight loss, lethargy, or elevated liver enzymes (ALT/AST).

    • Result: Define the MTD.

  • Efficacy Study: Administer at MTD/10, MTD/5, and MTD.

    • Endpoint: Tumor volume reduction or inflammation score.

    • Result: Define

      
       (dose achieving 50% max effect).
      
Calculation of In Vivo TI


Comparative Analysis:

  • Benchmark Pyrazole: MTD = 50 mg/kg;

    
     = 10 mg/kg. TI = 5 . (Narrow window; high risk of toxicity at effective doses).
    
  • Novel Pyrazole (NP-X): MTD = 200 mg/kg;

    
     = 8 mg/kg. TI = 25 . (Excellent safety profile).
    

Conclusion and Recommendations

When assessing novel pyrazoles, do not rely solely on potency (


). The history of pyrazole drug development is littered with potent failures due to toxicity.
  • Prioritize Selectivity: Use the Dual-Cell screen to filter early.

  • Watch the Nitrogen: The position of nitrogen atoms in the pyrazole ring influences hERG binding. Modifications at the N1 position often improve the TI [3].

  • Data Integrity: Always report TI alongside raw

    
     values. A compound with 
    
    
    
    and
    
    
    (TI=5) is inferior to a compound with
    
    
    and
    
    
    (TI=100).

References

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Ferreira, L. G., et al. (2019). Molecular Docking and Structure-Activity Relationship Studies of Pyrazole Derivatives as Potential Anti-Inflammatory Agents. Frontiers in Chemistry, 7, 342. [Link]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

Validation

Validating the mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Topic: Validating the Mechanism of Action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Executive Summary: Deco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: Deconvoluting the Pyrazole-Acrylate Scaffold

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a critical chemical scaffold in medicinal chemistry, often identified as a hit in phenotypic screens for anti-inflammatory or metabolic modulation. Its structure combines a pyrazole core (a common bioisostere for aromatic rings like pyridine) with an acrylic acid tail (an electrophilic Michael acceptor).

This duality presents a validation challenge: Does the compound act as a reversible GPCR agonist (mimicking Nicotinic Acid at GPR109A) or as a covalent modifier of cysteine-rich sensors (like Keap1 in the Nrf2 pathway)?

This guide provides a rigorous, self-validating framework to determine and verify the Mechanism of Action (MoA) of this compound, comparing it against gold-standard alternatives Dimethyl Fumarate (DMF) and Niacin (Nicotinic Acid) .

Mechanistic Hypothesis & Comparative Profiling

The compound’s pharmacophore suggests two distinct potential mechanisms. You must validate which pathway drives the observed phenotype.

Primary Hypothesis: Nrf2 Activation (Covalent Keap1 Modification)

The


-unsaturated carboxylic acid tail is a classic Michael acceptor. It likely reacts with reactive cysteine residues (e.g., C151, C273, C288) on Keap1 , preventing Nrf2 ubiquitination and triggering the Antioxidant Response Element (ARE).
Secondary Hypothesis: GPR109A (HCA2) Agonism

The 1-ethyl-pyrazole-5-carboxylic acid motif is a structural bioisostere of Nicotinic Acid (Niacin). The acrylic acid extension may retain binding affinity to the GPR109A orthosteric site, activating Gi-coupled signaling to inhibit lipolysis.

Comparison of Alternatives
Feature3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Dimethyl Fumarate (DMF) Niacin (Nicotinic Acid)
Primary Target Putative: Keap1 (Covalent) or GPR109A (Reversible)Keap1 (Covalent C151)GPR109A (Reversible)
Binding Mode Electrophilic (Michael Addition) / IonicElectrophilic (Michael Addition)Ionic / H-Bonding
Key Liability Non-specific thiol reactivity (Glutathione depletion)Flushing, GI irritationFlushing (Prostaglandin mediated)
Potency (IC50/EC50) High nM to Low

M
(Scaffold dependent)

10-20

M (Nrf2 activation)

100 nM (GPR109A)
Metabolic Stability Moderate (Acrylic tail susceptible to reduction)Rapid hydrolysis to MMFHigh

Experimental Validation Protocols

To validate the mechanism, you must prove Target Engagement and Pathway Causality .

Protocol A: Covalent Reactivity Check (GSH Trapping)

Objective: Determine if the acrylic acid tail is a functional Michael acceptor. This is the "Go/No-Go" step for the Nrf2 hypothesis.

  • Incubation: Prepare 10

    
    M of the test compound in PBS (pH 7.4) with 1 mM Glutathione (GSH) .
    
  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS (Reverse Phase C18).

  • Success Criteria: Detection of a [M+GSH+H]+ adduct peak (Mass shift +307 Da).

    • Interpretation: If >50% parent remains after 4h, the compound is a "soft" electrophile, ideal for Keap1 selectivity over general protein alkylation.

Protocol B: Nrf2 Transcriptional Activation (ARE-Luciferase)

Objective: Confirm functional activation of the antioxidant response.

  • Cell Line: Use ARE-bla or ARE-Luc reporter cell lines (e.g., HepG2 or HEK293).

  • Treatment: Dose-response (0.1 nM – 100

    
    M) for 16–24 hours.
    
  • Controls:

    • Positive:Bardoxolone Methyl (Potent) or DMF (Moderate).

    • Negative:3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid (The saturated analog). Crucial Control: If the saturated analog is inactive, the mechanism is covalent (Michael acceptor dependent).

  • Readout: Measure luminescence/fluorescence. Calculate EC50.[1]

Protocol C: GPR109A Functional Assay (cAMP HTRF)

Objective: Rule out or confirm GPCR agonism.

  • System: CHO-K1 cells overexpressing human GPR109A.

  • Stimulation: Pre-treat cells with 10

    
    M Forskolin  to elevate cAMP levels.
    
  • Treatment: Add test compound (dose-response).

  • Detection: Use HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • Success Criteria: A dose-dependent decrease in cAMP (Gi-coupling) confirms GPR109A agonism.

    • Reference: Niacin (Full agonist, EC50

      
       100 nM).
      

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways (Nrf2 vs. GPCR) and the critical decision nodes for validation.

MoA_Validation cluster_input Compound Input cluster_logic Structural Logic Compound 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid Motif_Acrylic Acrylic Acid Tail (Michael Acceptor) Compound->Motif_Acrylic Motif_Pyrazole Pyrazole Core (Niacin Bioisostere) Compound->Motif_Pyrazole Target_Keap1 Target: Keap1 (C151) Motif_Acrylic->Target_Keap1 Covalent Modification Target_GPR109A Target: GPR109A Motif_Pyrazole->Target_GPR109A Orthosteric Binding Assay_GSH Assay: GSH Adduct (LC-MS) Target_Keap1->Assay_GSH Assay_ARE Assay: ARE-Luciferase Target_Keap1->Assay_ARE Assay_cAMP Assay: cAMP HTRF (Gi) Target_GPR109A->Assay_cAMP Outcome_Promiscuous Promiscuous Alkylator (If GSH t1/2 < 10min) Assay_GSH->Outcome_Promiscuous Rapid Adducts Outcome_Nrf2 Valid Nrf2 Activator (If Saturated Analog Inactive) Assay_ARE->Outcome_Nrf2 Luciferase Induction Outcome_GPCR Valid GPR109A Agonist (If cAMP Decreases) Assay_cAMP->Outcome_GPCR cAMP Reduction

Caption: Dual-pathway validation strategy distinguishing between covalent Keap1 modification (Nrf2 pathway) and reversible GPR109A agonism based on structural motifs.

Data Summary & Interpretation

When analyzing your experimental data, use this reference table to categorize the compound's profile.

Assay ReadoutScenario A: Nrf2 Activator Scenario B: GPR109A Agonist Scenario C: False Positive
GSH Adduct (LC-MS) Positive (+307 Da peak)Negative (No adduct)Positive (Rapid depletion)
ARE-Luciferase High Induction (>5-fold)No InductionLow/Stress Induction
Saturated Analog Inactive (Critical Check)Active (Retains pharmacophore)Inactive
cAMP Modulation No EffectPotent Reduction No Effect
Western Blot Increased HO-1 / NQO1No ChangeHSP70 (Stress response)

Expert Insight: If the compound shows activity in both pathways, it is likely a "Dirty Drug" or a promiscuous electrophile. For high-quality chemical probes, you must optimize the Lipophilic Ligand Efficiency (LLE) to favor one pathway.

  • To optimize for Nrf2 : Add steric bulk to the pyrazole to block GPCR binding.

  • To optimize for GPR109A : Remove the double bond (saturate to propanoic acid) to eliminate covalent reactivity.

References

  • Satoh, T., & McKercher, S. R. (2014). Nrf2/ARE-mediated antioxidant actions of pro-electrophilic drugs.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.

  • Dinkova-Kostova, A. T., et al. (2005). Extremely potent tricyclic synthetic triterpenoids suppress inflammatory response by activating Nrf2.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).

Sources

Comparative

Benchmarking Reproducibility: A Comparative Guide to Pyrazole Synthesis and Biological Validation

Introduction: The "Privileged" Trap The pyrazole ring is a "privileged scaffold" in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, its ubiquity masks a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Trap

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, its ubiquity masks a crisis of reproducibility. In the literature, reported yields often fluctuate wildly due to uncharacterized tautomeric mixtures, and "promising biological activity" frequently evaporates upon rigorous validation due to assay interference (PAINS).

This guide moves beyond standard textbook procedures. It objectively compares the "Classical" Knorr synthesis against "Modern Regiocontrolled" protocols, providing a self-validating system to ensure your pyrazole hit is real, reproducible, and scalable.

Synthesis: The Regioselectivity Challenge

The primary failure mode in pyrazole synthesis is the formation of inseparable regioisomers (N1 vs. N2) when reacting unsymmetrical 1,3-dicarbonyls with monosubstituted hydrazines.

Comparative Analysis: Classical vs. Robust Methods[2]
FeatureMethod A: Classical Knorr Method B: Fluorinated Solvent Protocol Method C: Enaminone Route
Reaction Principle Condensation (Ethanol/Reflux)Condensation (TFE or HFIP)Cycloaddition/Condensation
Regioselectivity (rr) Poor (typically 60:40 to 80:20)Excellent (90:10 to >99:1) Superior (>98:2)
Purification Difficult chromatography (isomers streak)Simple filtration or flash columnSimple recrystallization
Reproducibility Low (sensitive to temp/stirring)High (solvent directs mechanism)High (stepwise control)
Atom Economy HighHighModerate (requires extra step)
Recommendation Avoid for unsymmetrical substratesPreferred for direct analogs Preferred for library generation
The Mechanistic Insight (Why Method B wins)

In classical ethanol reflux, the hydrazine attacks the carbonyls competitively based on subtle steric/electronic differences. However, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) alters the hydrogen-bond network. These solvents activate the more basic carbonyl selectively, directing the hydrazine attack to a single site and locking in the regiochemistry [1].

Visualization: Synthesis Decision Workflow

PyrazoleSynthesis Start Target: Unsymmetrical N-Substituted Pyrazole CheckSub Substrate Type? Start->CheckSub Diketone 1,3-Diketone CheckSub->Diketone Enaminone Enaminone (DMF-DMA derived) CheckSub->Enaminone MethodA Method A: Ethanol Reflux (Classical) Diketone->MethodA Standard Conditions MethodB Method B: TFE/HFIP (Solvent Control) Diketone->MethodB Regio-Control Needed MethodC Method C: Enaminone Cyclization Enaminone->MethodC Stepwise ResultBad Mixture of Isomers (Low Reproducibility) MethodA->ResultBad ResultGood Single Regioisomer (High Reproducibility) MethodB->ResultGood MethodC->ResultGood

Figure 1: Decision tree for selecting a reproducible synthetic route. Green paths indicate high-reliability workflows.

Characterization: The Tautomerism Bottleneck

Reproducibility fails when researchers assume a structure based solely on 1D 1H-NMR. N-unsubstituted pyrazoles exhibit annular tautomerism , meaning the proton hops between N1 and N2.

  • The Error: Reporting a single static structure in CDCl3 at room temperature.

  • The Fix:

    • Solvent: Use DMSO-d6 (slows exchange via H-bonding).

    • Technique: If N-substituted, you must prove the position of the substituent.

    • Gold Standard: 1H-15N HMBC . This technique sees through the tautomerism by correlating the N-substituent protons directly to the specific Nitrogen atom [2].[2]

Biological Validation: Avoiding False Positives

Pyrazoles are frequent offenders in High-Throughput Screening (HTS) as PAINS (Pan-Assay Interference Compounds). They can act as sequestering agents or aggregators, showing "activity" against every target.

Validation Protocol

Before publishing biological data, run this "Self-Validating System":

  • Solubility Check: Pyrazoles often precipitate in aqueous assay buffers (PBS/DMSO). Measure kinetic solubility first.

  • Detergent Control: Add 0.01% Triton X-100 to the assay. If activity disappears, your compound was an aggregator (False Positive) [3].

  • Redox Check: Ensure the pyrazole isn't generating hydrogen peroxide (common with certain amino-pyrazoles).

Visualization: Biological Go/No-Go Logic

BioValidation Compound Synthesized Pyrazole Solubility Kinetic Solubility (Nephelometry) Compound->Solubility PassSol Soluble > 50µM Solubility->PassSol FailSol Precipitates Solubility->FailSol PrimaryAssay Primary Bioassay (IC50) PassSol->PrimaryAssay CounterScreen Counter Screen: + 0.01% Triton X-100 PrimaryAssay->CounterScreen ResultFake Activity Lost: AGGREGATOR (Discard) CounterScreen->ResultFake Shift > 3-fold ResultReal Activity Retained: VALID HIT CounterScreen->ResultReal No Shift

Figure 2: Logic flow for filtering out PAINS and aggregators before lead optimization.

Experimental Protocols

A. Robust Regioselective Synthesis (Method B)

Adapted from Fustero et al. [1]

Objective: Synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole with >98:1 regioselectivity.

  • Preparation: To a round-bottom flask, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv).

  • Solvent System: Dissolve in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration). Note: Do not use Ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 equiv) dropwise at Room Temperature.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (hexane/EtOAc).[3]

  • Workup: Evaporate TFE (recoverable). The residue is often analytically pure. If not, filter through a short silica plug.

  • Validation: Record 19F-NMR. A single peak confirms regiopurity compared to the crude mixture of a standard ethanol reaction.

B. Tautomer Identification Protocol

Adapted from Claramunt et al. [2]

  • Dissolve 5 mg of the pyrazole in 0.6 mL DMSO-d6 .

  • Cool the probe to 250 K (-23°C) .

  • Acquire 1H-NMR.[3] Look for the splitting of the averaged signals into distinct tautomer peaks.[4]

  • Acquire 1H-15N HMBC (long-range). Optimize for J = 8 Hz. This will definitively link the N-H or N-R proton to the adjacent carbons, proving the structure.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link]

  • The use of NMR spectroscopy to study tautomerism . Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays . Journal of Medicinal Chemistry. [Link]

Sources

Validation

Comparative study of the metabolic stability of pyrazole-based compounds

Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its ability to act as b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its ability to act as both a hydrogen bond donor and acceptor allows for high-affinity binding to kinases and GPCRs. However, this physicochemical versatility comes at a cost: metabolic liability.

This guide provides a technical comparison of pyrazole derivatives against their bioisosteres and structural analogs. We analyze the specific metabolic "soft spots" of the pyrazole core—specifically N-dealkylation and glucuronidation—and present experimental strategies to mitigate these clearances. This is not merely a list of observations but a causal analysis of how steric and electronic modifications dictate half-life (


) and intrinsic clearance (

).

Part 1: The Pyrazole Scaffold in Drug Discovery

The Stability Paradox

While the pyrazole ring itself is generally resistant to oxidative ring opening (unlike its isoxazole counterparts), it is highly susceptible to Phase I and Phase II metabolism at the nitrogen positions.

  • Phase I (Oxidation): Alkyl groups attached to the nitrogen (N1) are prone to CYP450-mediated

    
    -hydroxylation, leading to N-dealkylation.
    
  • Phase II (Conjugation): Unsubstituted pyrazoles (NH-pyrazoles) are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.

Comparative Case Study: N-Substitution Patterns

The following data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in kinase inhibitor optimization campaigns (e.g., FLT3 and JAK inhibitors).

Table 1: Impact of N-Substituents on Metabolic Stability (Human Liver Microsomes)
Compound IDStructure (N1-Substituent)

(min)

(

L/min/mg)
Primary Metabolic Route
PYR-001 N-Methyl1865.4Rapid N-demethylation (CYP mediated)
PYR-002 N-Isopropyl4530.8

-Hydroxylation / Dealkylation
PYR-003 N-Cyclopropyl>90 <15.0 Metabolically Robust (Steric/Electronic block)
PYR-004 N-Phenyl7219.2Para-hydroxylation on phenyl ring
PYR-005 N-H (Unsubstituted)1298.0Direct N-Glucuronidation (Phase II)

Technical Insight: Comparing PYR-002 and PYR-003 reveals a critical design strategy. While both are roughly isosteric, the cyclopropyl group lacks the abstractable proton required for the initial CYP450 oxidation step that plagues the isopropyl group. This "metabolic blocking" significantly extends half-life without altering binding affinity.

Part 2: Scaffold Hopping – Pyrazole vs. Bioisosteres

When stabilization of the pyrazole nitrogen proves impossible, medicinal chemists often "hop" to alternative 5-membered heterocycles. However, this often trades one metabolic liability for another.[1]

Table 2: Comparative Stability of 5-Membered Heterocycles
ScaffoldElectronic CharacterMetabolic LiabilityStability Rating
Pyrazole Electron-richN-oxidation, N-glucuronidation⭐⭐⭐ (Moderate)
Isoxazole Electron-poorReductive Ring Opening (via Aldehyde Oxidase)⭐⭐ (Low - Context Dependent)
Isothiazole Electron-poorS-oxidation, Nucleophilic attack⭐⭐⭐ (Moderate)
1,2,4-Oxadiazole Electron-poorHydrolytic cleavage (pH dependent)⭐⭐⭐⭐ (High)

Causal Analysis: Data indicates that while isoxazoles eliminate the N-alkylation issue, they introduce susceptibility to reductive metabolism, particularly by cytosolic enzymes like aldehyde oxidase. Therefore, fluorinated pyrazoles or cyclopropyl-pyrazoles are often superior to isoxazoles for optimizing metabolic stability in liver microsomes.

Part 3: Mechanistic Pathways

To rationally design stable molecules, one must visualize the clearance pathways. The diagram below details the specific enzymatic attacks on the pyrazole core.

PyrazoleMetabolism Parent Parent N-Alkyl Pyrazole CYP CYP450 (Phase I) Parent->CYP Oxidation UGT UGT (Phase II) Parent->UGT Direct Conjugation (If NH free) Intermediate α-Hydroxy Intermediate CYP->Intermediate Hydroxylation of N-alkyl group OxidizedSide Side Chain Oxidation (Stable Metabolite) CYP->OxidizedSide If N-group is blocked (e.g., Cyclopropyl) Glucuronide N-Glucuronide Conjugate (Rapid Excretion) UGT->Glucuronide Glucuronidation Dealkylated N-Dealkylated Pyrazole (NH-Pyrazole) Intermediate->Dealkylated Spontaneous Cleavage Dealkylated->UGT Conjugation

Figure 1: Primary metabolic pathways for pyrazoles. Note the central role of N-dealkylation leading to a secondary liability (Glucuronidation).

Part 4: Experimental Protocol (Microsomal Stability)

To generate the data presented above, a standardized, self-validating assay is required. This protocol ensures differentiation between CYP-mediated metabolism and chemical instability.[2]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Test Cmpd (1µM) Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Sampling 4. Sampling 0, 5, 15, 30, 45, 60 min Start->Sampling Quench 5. Quench Add Ice-cold ACN + IS Sampling->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Quench->Analysis Calc 7. Calculation ln(Peak Area) vs Time Analysis->Calc

Figure 2: Step-by-step workflow for the HLM stability assay ensuring data integrity.

Detailed Methodology
  • Incubation: Prepare a master mix of phosphate buffer (pH 7.4) and microsomes.[2][3][4][5][6] Spike with test compound (final conc. 1

    
    M) to ensure first-order kinetics.
    
  • Controls:

    • Positive Control: Testosterone (CYP3A4 marker) or Diclofenac (CYP2C9 marker).

    • Negative Control:[2] Incubation without NADPH (detects chemical instability).

  • Quenching: At specified time points, transfer aliquots into tubes containing acetonitrile with an Internal Standard (IS) (e.g., Tolbutamide).

  • Calculation: Plot natural log of remaining parent compound vs. time. The slope (

    
    ) determines half-life:
    
    
    
    
    
    

Part 5: Strategic Recommendations

Based on the comparative data and mechanistic insights, the following optimization strategies are recommended for pyrazole-based leads:

  • Block the "Soft Spot": Replace N-methyl or N-isopropyl groups with N-cyclopropyl or N-difluoromethyl moieties. These resist CYP-mediated hydrogen abstraction.

  • Steric Shielding: Introduce substituents at the C3 or C5 positions (flanking the nitrogen) to sterically hinder UGT enzymes from accessing the NH group if an unsubstituted pyrazole is required for binding.

  • Bioisosteric Evaluation: If metabolic instability persists despite substitution, screen 1,2,4-oxadiazoles as stable alternatives, but monitor for solubility drops.

References

  • Fathi, S. et al. (2024).[2] "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia."[7][8] RSC Medicinal Chemistry.

  • BenchChem. (2025).[3] "Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide." BenchChem Technical Guides.

  • Di Sabatino, A. et al. (2021).[9] "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters.

  • Creative Bioarray. (2023). "Microsomal Stability Assay Protocol and Service." Creative Bioarray Services.

  • Nakamura, T. et al. (2003).[10] "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors."[10][11] Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Executive Summary & Chemical Profile This guide defines the operational standard for the disposal of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . As a drug development intermediate containing both a heterocyclic pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational standard for the disposal of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid . As a drug development intermediate containing both a heterocyclic pyrazole ring and an


-unsaturated carboxylic acid moiety, this compound presents specific chemical hygiene risks—primarily corrosivity, skin/eye irritation, and potential Michael addition reactivity.

Strict adherence to this protocol prevents:

  • Uncontrolled Polymerization: The acrylic acid side chain carries a risk of exothermic polymerization if catalyzed by strong bases or initiators.

  • Toxic Release: Improper incineration or mixing with incompatible oxidizers can release nitrogen oxides (

    
    ).
    
  • Regulatory Non-Compliance: Misclassification under RCRA (Resource Conservation and Recovery Act) standards.

Chemical Identity & Hazard Characteristics
FeatureSpecificationOperational Implication
Functional Groups Pyrazole (N-heterocycle), Carboxylic Acid, AlkeneDual reactivity: Acidic proton donor and electrophilic alkene.[1]
Physical State Solid (typically)Dust inhalation hazard; requires particulate control.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Corrosive. Segregate from bases to prevent heat generation.
Reactivity Michael AcceptorElectrophile. Reacts with nucleophiles (thiols, amines).
RCRA Status Non-Listed (Characteristic Waste)Likely D002 (Corrosive) if in aqueous solution pH

2.

Segregation Strategy: The Self-Validating System

Safety is not achieved by caution alone; it is achieved by system design. You must employ a Self-Validating Segregation System where incompatible streams are physically impossible to cross-contaminate due to distinct containerization and storage zones.

Compatibility Matrix

Rule: Segregate this compound as a Non-Halogenated Organic Acid .

Waste StreamCompatibilityMechanism of Failure (Risk)
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Exothermic neutralization; potential to trigger polymerization of the acrylic moiety.
Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Oxidation of the pyrazole ring or alkene; fire/explosion hazard.
Halogenated Solvents (DCM, Chloroform)Conditional Compatible chemically, but regulatory separation is required to minimize incineration costs.
Reducing Agents (Hydrides)INCOMPATIBLE Generation of hydrogen gas; reduction of the double bond.
Aqueous Waste Conditional Only if pH is adjusted. Precipitation of the solid acid may occur in neutral water, causing clogs.

Critical Control Point: Never dispose of this compound down the drain. The pyrazole moiety is biologically active and stable, posing environmental toxicity risks to aquatic life.

Operational Disposal Workflow

The following workflow utilizes a "Cradle-to-Grave" tracking approach.

Step 1: Waste Characterization & Quenching
  • Solid Waste: If the material is pure solid or absorbed on silica/paper, no quenching is necessary.

  • Reaction Mixtures: If the compound is in a reactive solution (e.g., with thionyl chloride or active coupling agents), quench carefully with water/bicarbonate before placing in the waste container. Ensure evolution of gas has ceased.

Step 2: Container Selection[2]
  • Primary Vessel: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to weak organic acids and prevents breakage. Amber glass protects the double bond from UV-initiated degradation/polymerization.

  • Venting: Use a vented cap (Safety Waste Cap) if there is any risk of slow off-gassing from residual reagents.

Step 3: Labeling Protocol

Do not use generic labels like "Organic Waste." Use the Specific Chemical Name .

  • Required Fields:

    • Name: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

    • Hazards: Corrosive, Irritant.[2][3]

    • Solvent Composition: (If in solution, e.g., "5% Compound in DMSO").

Step 4: Storage & Handover

Store in the Acid Cabinet or Organic Waste Satellite Accumulation Area . Ensure secondary containment (spill tray) is present.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(1-ethyl-1H-pyrazol-5-yl) prop-2-enoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: 'Organic Acid Waste' + Full Chemical Name SolidContainer->Labeling HaloStream Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., Methanol, DMSO) SolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and containerization of pyrazole-acrylic acid waste streams.

Emergency Procedures: Spills & Exposure

Spill Management (Small Scale < 500g)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum.

    • Scoop into a disposable container.

  • Liquid/Solution Spill:

    • Contain: Use an absorbent sock or pillow to encircle the spill.

    • Neutralize: Apply a weak base (Sodium Carbonate or Sodium Bicarbonate) to the spill. Wait for bubbling to cease.

    • Absorb: Use vermiculite or clay absorbent.

    • Disposal: Collect all material as hazardous chemical waste (Label: "Spill Debris: Organic Acid").

Exposure Response[1][4]
  • Skin Contact: Wash with soap and water for 15 minutes. The acrylic acid moiety is a potential sensitizer; monitor for rash.

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Seek medical attention (corrosive risk).[2]

References & Regulatory Grounding[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.

    • Source:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

    • Source:

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[3] 29 CFR 1910.1200.

    • Source:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • Source:

Sources

Handling

Personal protective equipment for handling 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] Executive Safety Summary Compound Identity: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary

Compound Identity: 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid Chemical Class: Pyrazole-functionalized acrylic acid derivative.[1] Primary Hazard Mechanism: This molecule contains an


-unsaturated carboxylic acid tail (Michael acceptor) attached to a pyrazole ring.[1]
Scientist's Insight:  While specific toxicological data for this exact CAS may be sparse, Structure-Activity Relationship (SAR) analysis of analogs (e.g., cinnamic acid derivatives and amino-pyrazoles) dictates that we treat this as a Category 2 Skin/Eye Irritant  and a Category 3 Respiratory Irritant (STOT-SE) .[1] The Michael acceptor moiety implies a potential for protein alkylation, necessitating strict dermal protection to prevent sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The acidic nature combined with fine powder dispersion risks severe corneal irritation. Goggles provide the necessary seal against airborne particulates.
Dermal (Hands) Nitrile Gloves (Min.[1] thickness 0.11 mm)Standard Handling: Nitrile offers excellent resistance to organic acids.Solution Phase: If dissolved in halogenated solvents (DCM/Chloroform), use Laminate (Silver Shield) or double-glove (Nitrile over PE) as these solvents permeate nitrile rapidly, carrying the solute to the skin.[1]
Dermal (Body) Lab Coat (Cotton/Poly blend) + Long Sleeves Prevents accumulation of dust on street clothes.[1] Ensure the coat is buttoned to the neck to protect the suprasternal notch from dust settling.
Respiratory Engineering Controls (Fume Hood) Primary: Handle exclusively inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-mask respirator .

Operational Handling Protocols

A. Weighing & Transfer (Solid State)
  • Risk: Generation of electrostatic dust.

  • Protocol:

    • Static Control: Use an antistatic gun or bar inside the balance enclosure. Pyrazole derivatives can be "fluffy" and prone to static cling.

    • Draft Shielding: Keep the balance draft shield closed.

    • Transfer: Use a weighing boat with a funnel neck to prevent spillage during transfer to the reaction vessel. Do not use flat paper, which increases spill risk.

B. Solubilization & Reaction
  • Risk: Splash and permeation.[1]

  • Protocol:

    • Add solvent slowly to the solid.

    • Solvent Choice Warning: If using Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) , be hyper-vigilant.[1] These solvents are skin-permeable and will act as a vehicle, transporting the irritant acid directly into the bloodstream.

    • Vessel: Use round-bottom flasks with ground glass joints. Clamp securely before adding the reagent.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill
  • Evacuate the immediate area of unnecessary personnel.

  • PPE Upgrade: Wear N95/P100 respirator if dust is visible in the air.

  • Containment: Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.[1]

  • Cleanup: Scoop up the damp material. DO NOT sweep dry dust , as this aerosolizes the irritant.

  • Decontamination: Wipe the surface with a 10% Sodium Bicarbonate (

    
    ) solution to neutralize any residual acid, followed by water.
    
Scenario B: Solution Spill
  • Absorb: Use an inert absorbent (Vermiculite or sand).[1]

  • Neutralize: If the solvent is non-flammable, treat the absorbent mixture with dilute sodium carbonate.

  • Disposal: Collect in a dedicated solid waste container labeled "Organic Acid Solid Waste."

Decision Logic: Handling & Risk Assessment

The following diagram outlines the decision-making process for safe handling based on the state of the matter.

G Start Start: Handling 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Solution In Solution StateCheck->Solution Is Liquid Hood Engineering Control: Certified Fume Hood Solid->Hood SolventCheck Check Solvent Type Solution->SolventCheck Weighing Weighing Procedure StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Weighing->StandardPPE Static Control Active SolventCheck->StandardPPE Ethanol/Water/Ether HighRiskPPE High-Risk PPE: Laminate Gloves + Fume Hood Sash Lowered SolventCheck->HighRiskPPE DCM/DMF/DMSO End Safe Operation StandardPPE->End Proceed HighRiskPPE->End Proceed Hood->Weighing

Caption: Operational workflow for selecting PPE based on physical state and solvent carrier risks.

Waste Disposal

  • Classification: Hazardous Organic Waste (Acidic).[1]

  • Protocol:

    • Solids: Dispose of in a container labeled "Solid Hazardous Waste - Irritant."[1]

    • Liquids: Segregate into "Organic Solvents - Acidic" waste streams. Do not mix with strong bases (e.g., hydroxide solutions) in the waste container to avoid exothermic neutralization reactions.

    • Labeling: Clearly mark the tag with the full chemical name and the hazard codes H315 (Skin Irrit.) and H319 (Eye Irrit.).[1]

References

  • PubChem. (2025).[1] (2E)-3-(2-(1H-pyrazol-1-yl)phenyl)prop-2-enoic acid (Analog Safety Data). National Library of Medicine. [Link][1]

  • ChemSafetyPro. (2016).[1] GHS Classification Criteria & Hazard Communication. [Link]

Sources

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